molecular formula C16H38N2+2 B1670452 Decamethonium CAS No. 156-74-1

Decamethonium

Katalognummer: B1670452
CAS-Nummer: 156-74-1
Molekulargewicht: 258.49 g/mol
InChI-Schlüssel: MTCUAOILFDZKCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decamethonium is a bisquaternary ammonium compound that functions as a short-acting, depolarizing neuromuscular blocking agent . It acts as a partial agonist of the nicotinic acetylcholine receptor (nAChR) . Its mechanism of action involves binding to nicotinic acetylcholine receptors at the postsynaptic motor endplate, similar to acetylcholine . This binding initially causes depolarization and brief muscle fasciculations, followed by a sustained depolarization that renders the muscle fiber unresponsive to further neural stimuli, resulting in flaccid paralysis . In research settings, this compound is a valuable pharmacological tool for studying cholinergic neurotransmission, neuromuscular junction physiology, and nAChR function and desensitization . It is selectively for blockade of the muscle nicotinic acetylcholine receptor and does not typically affect ganglionic nicotinic receptors, making it useful for isolating muscle responses in experimental models . It has been used in vitro and in vivo across various species as an adjunct to anesthetics to produce muscle relaxation . This compound is characterized by its quaternary ammonium structure, which makes it highly soluble in water and poorly soluble in lipids . It is not metabolized by plasma cholinesterase and is primarily eliminated by renal excretion . Researchers can leverage its properties to investigate the mechanisms of neuromuscular blockade and receptor kinetics. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Key on ui mechanism of action

Binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors. In the process of binding, the receptor is actually activated - causing a process known as depolarization. Since it is not degraded in the neuromuscular junction, the depolarized membrance remains depolarized and unresponsive to any other impulse, causing muscle paralysis.
... DECAMETHONIUM ... COMBINES CERTAIN FEATURES OF BOTH THE DEPOLARIZING & THE COMPETITIVE AGENTS ... TERMED "DUAL" MECHANISM ...
/IN CASES OF DUAL MECHANISM/ ... DEPOLARIZING AGENTS PRODUCE INITIALLY THE CHARACTERISTIC FASCICULATIONS & POTENTIATION OF THE MAXIMAL TWITCH, FOLLOWED BY THE RAPID ONSET OF NEUROMUSCULAR BLOCK ... THERE IS A POORLY SUSTAINED RESPONSE TO TETANIC STIMULATION OF THE MOTOR NERVE, INTENSIFICATION OF THE BLOCK BY TUBOCURARINE, & USUAL REVERSAL BY ANTI-CHOLINESTERASE AGENTS.
THEIR INITIAL EFFECT IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYLCHOLINE. HOWEVER, SINCE THEY PERSIST FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCLE FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS. /DEPOLARIZING AGENTS/
DURING DEPOLARIZED STATE, K IS RAPIDLY LOST FROM MUSCLE... DESPITE CONTINUING PRESENCE OF DECAMETHONIUM, SOME MOTOR END-PLATE MEMBRANES...REPOLARIZE, BUT... ARE INCAPABLE OF...NERVE STIMULATION;  IN THIS STAGE, BLOCK CAN BE ANTAGONIZED BY ANTICHOLINESTERASES & AUGMENTED BY STABILIZING BLOCKING DRUGS & OTHER DRUGS...

CAS-Nummer

156-74-1

Molekularformel

C16H38N2+2

Molekulargewicht

258.49 g/mol

IUPAC-Name

trimethyl-[10-(trimethylazaniumyl)decyl]azanium

InChI

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2

InChI-Schlüssel

MTCUAOILFDZKCO-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Kanonische SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Aussehen

Solid powder

melting_point

268-270 °C
MP: 188-189 °C /Bromide/
268 - 270 °C

Andere CAS-Nummern

156-74-1

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

1420-40-2 (diiodide)
3198-38-7 (dichloride)
541-22-0 (dibromide)

Haltbarkeit

AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/

Löslichkeit

Substantial
7.04e-06 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Decamethonium Bromide: Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium bromide is a synthetic quaternary ammonium compound and a notable member of the depolarizing class of neuromuscular blocking agents. Historically used in anesthesia to induce muscle relaxation, its unique pharmacological profile continues to make it a valuable tool in neuroscience and physiological research. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and pharmacological actions of this compound bromide. Detailed experimental protocols for its characterization and diagrams illustrating its mechanism of action are included to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound bromide is a symmetrical molecule characterized by a ten-carbon aliphatic chain separating two quaternary ammonium heads.[1] This structure is crucial for its interaction with the nicotinic acetylcholine receptor.

Chemical Name: N,N,N,N',N',N'-Hexamethyl-1,10-decanediaminium dibromide[2]

Synonyms: Decacuran, Syncurine[2][3]

The key physicochemical properties of this compound bromide are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₆H₃₈Br₂N₂[2]
Molecular Weight 418.29 g/mol [2]
Appearance White to off-white crystalline solid[4]
Melting Point 263-267 °C[4][5]
Solubility
    WaterFreely soluble; ≥ 50 mg/mL (119.53 mM)[1][6]
    EthanolFreely soluble; 33 mg/mL[1][5][7]
    DMSO16 mg/mL; 83.33 mg/mL (with sonication)[5][6][7]
    ChloroformVery slightly soluble[1]
    EtherPractically insoluble[1]
Stability Aqueous solutions are stable and can be sterilized by autoclaving.[1][8]

Pharmacology

This compound bromide is classified as a depolarizing neuromuscular blocking agent and a partial agonist of the nicotinic acetylcholine receptor (nAChR).[3][6][9]

Mechanism of Action

The primary site of action for this compound bromide is the nicotinic acetylcholine receptor at the motor endplate of the neuromuscular junction.[1] Its mechanism can be described in two phases:

  • Phase I Block (Depolarizing Block): this compound, being structurally similar to acetylcholine, binds to the α-subunits of the nAChR and acts as an agonist, causing the ion channel to open. This leads to a sustained depolarization of the postsynaptic membrane. The persistent depolarization inactivates voltage-gated sodium channels in the adjacent muscle membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine, resulting in muscle paralysis.

  • Phase II Block (Desensitizing Block): With prolonged exposure to this compound, the nAChRs may become desensitized. In this state, the receptor is no longer responsive to agonists, and the membrane potential may partially or fully repolarize. However, neuromuscular transmission remains blocked. This phase is characterized by features similar to a non-depolarizing block.

The signaling pathway at the neuromuscular junction and the action of this compound bromide are illustrated in the following diagram.

Caption: Mechanism of action of this compound bromide at the neuromuscular junction.

Pharmacodynamics

This compound bromide exhibits a dose-dependent neuromuscular blocking effect. Its potency can be quantified by various pharmacodynamic parameters, as shown in the table below.

ParameterSpecies/SystemValueReference
EC₅₀ α1β1-containing adult mouse muscle-type nAChRs in Xenopus oocytes40 µM[10]
IC₅₀ Mouse α7 neuronal nAChRs7.4 µM[10]
IC₅₀ Mouse α3β2 neuronal nAChRs405 µM[10]
IC₅₀ Mouse α3β4 neuronal nAChRs28 µM[10]
IC₅₀ Mouse α4β2 neuronal nAChRs59 µM[10]
IC₅₀ Human α4β2 nAChRs in SH-EP1 cells52 µM[10]
ED₉₅ Anesthetized cats (chloralose) for tibialis muscle twitch block35 µg/kg[10]
ED₉₅ Anesthetized cats (ether) for tibialis muscle twitch block70 µg/kg[10]
Pharmacokinetics

This compound bromide is administered intravenously and has a rapid onset and short duration of action.[4]

ParameterValueReference
Onset of Paralysis ~2 minutes[4]
Duration of Action ~15 minutes[4]
Plasma Half-life Approximately 0.5-1 hour[4]
Metabolism No evidence of biotransformation in small animals.[1]
Elimination Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion.[1]

Experimental Protocols

Synthesis of this compound Bromide

The synthesis of this compound bromide typically involves the quaternization of a diamine with a methylating agent. A general synthetic scheme is as follows:

Synthesis of this compound Bromide 1,10-Diaminodecane H₂N-(CH₂)₁₀-NH₂ Reaction Quaternization 1,10-Diaminodecane->Reaction Methyl Bromide CH₃Br Methyl Bromide->Reaction This compound Bromide [(CH₃)₃N⁺-(CH₂)₁₀-N⁺(CH₃)₃] 2Br⁻ Reaction->this compound Bromide

Caption: General synthetic route for this compound bromide.

A detailed protocol for the preparation of this compound bromide can be found in the work by Blomquist et al. (1959).[8] The general procedure involves the reaction of 1,10-diaminodecane with an excess of methyl bromide in a suitable solvent, followed by purification of the resulting quaternary ammonium salt.

In Vivo Assessment of Neuromuscular Blockade

The neuromuscular blocking effects of this compound bromide can be evaluated in anesthetized animals, such as cats or monkeys.[7]

Objective: To determine the dose-response relationship and duration of action of this compound bromide.

Materials:

  • Anesthetized, ventilated animal (e.g., cat)

  • This compound bromide solution for intravenous administration

  • Peripheral nerve stimulator

  • Force transducer and recording system (kymograph or digital)

  • Intravenous catheter

Procedure:

  • Anesthetize the animal and maintain a stable level of anesthesia.

  • Isolate a peripheral nerve-muscle preparation, such as the sciatic nerve-gastrocnemius muscle.

  • Attach the muscle to a force transducer to record twitch tension.

  • Place stimulating electrodes on the motor nerve.

  • Deliver supramaximal square-wave pulses (e.g., 0.5 ms duration at a frequency of 0.5 Hz) to the nerve to elicit muscle twitches.

  • Record the baseline twitch height.

  • Administer incremental doses of this compound bromide intravenously.

  • Record the depression of twitch height following each dose.

  • Determine the dose required to produce a certain level of block (e.g., ED₅₀ or ED₉₅).

  • After administration of a blocking dose, monitor the time course of recovery of the twitch response to determine the duration of action.

In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effects of this compound bromide on specific nAChR subtypes expressed in Xenopus oocytes.

Objective: To determine the EC₅₀ and IC₅₀ values of this compound bromide for different nAChR subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Solutions: ND96 recording solution, acetylcholine, and this compound bromide solutions of varying concentrations.

Procedure:

  • Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply acetylcholine to elicit an inward current mediated by the expressed nAChRs.

  • To determine the EC₅₀, apply increasing concentrations of this compound bromide and measure the elicited current.

  • To determine the IC₅₀ for antagonism, co-apply a fixed concentration of acetylcholine with increasing concentrations of this compound bromide and measure the inhibition of the acetylcholine-induced current.

  • Construct concentration-response curves and fit the data to determine the EC₅₀ and IC₅₀ values.

Experimental Workflow for Evaluating Neuromuscular Blocking Agents

The following diagram outlines a general workflow for the preclinical evaluation of a novel neuromuscular blocking agent, which can be adapted for studies involving this compound bromide.

Experimental Workflow for Neuromuscular Blocking Agents cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine affinity and selectivity Dose-Response Studies Dose-Response Studies Functional Assays->Dose-Response Studies Characterize agonist/antagonist activity Pharmacokinetic Studies Pharmacokinetic Studies Dose-Response Studies->Pharmacokinetic Studies Establish in vivo potency Potency Determination (ED50/EC50) Potency Determination (ED50/EC50) Dose-Response Studies->Potency Determination (ED50/EC50) Cardiovascular Safety Cardiovascular Safety Pharmacokinetic Studies->Cardiovascular Safety Determine ADME properties Pharmacokinetic Modeling Pharmacokinetic Modeling Pharmacokinetic Studies->Pharmacokinetic Modeling Safety Profile Assessment Safety Profile Assessment Cardiovascular Safety->Safety Profile Assessment

Caption: A generalized experimental workflow for the evaluation of neuromuscular blocking agents.

Conclusion

This compound bromide remains a significant compound for the study of neuromuscular transmission and nicotinic acetylcholine receptor pharmacology. Its well-defined structure and depolarizing mechanism of action provide a valuable contrast to non-depolarizing blockers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. While no longer in widespread clinical use in many countries, its utility as a research tool is undisputed.[1]

References

An In-Depth Technical Guide to the Mechanism of Action of Decamethonium at the Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of decamethonium, a classic depolarizing neuromuscular blocking agent. It details its interaction with the nicotinic acetylcholine receptor at the neuromuscular junction, the resulting physiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Depolarizing Neuromuscular Blockade

This compound is a quaternary ammonium compound that functions as a depolarizing muscle relaxant.[1] Its primary site of action is the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of skeletal muscle fibers.[1][2] Structurally similar to acetylcholine (ACh), this compound acts as a partial agonist at these receptors.[1][2][3]

Upon binding to the nAChR, this compound triggers the opening of the ion channel, leading to an influx of sodium ions and a localized depolarization of the motor endplate.[1][3] This initial depolarization manifests as transient muscle fasciculations.[4] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is not a substrate for this enzyme and thus persists in the synaptic cleft for a longer duration.[3][5] This sustained presence leads to a prolonged depolarization of the endplate.

The continued depolarization renders the voltage-gated sodium channels in the adjacent muscle membrane inactive and unable to propagate further action potentials, resulting in a flaccid paralysis.[5] This phase of neuromuscular blockade is known as a Phase I block .[4]

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the key events in this compound-induced neuromuscular blockade.

This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to AChE Acetylcholinesterase (AChE) This compound->AChE Resistant to Hydrolysis Na_Influx Na+ Influx nAChR->Na_Influx Channel Opening Depolarization Endplate Depolarization Na_Influx->Depolarization Fasciculations Muscle Fasciculations Depolarization->Fasciculations Initial Effect VGSC_Inactivation Voltage-Gated Na+ Channel Inactivation Depolarization->VGSC_Inactivation Sustained Effect Paralysis Flaccid Paralysis (Phase I Block) VGSC_Inactivation->Paralysis ACh Acetylcholine (ACh) ACh->AChE Hydrolysis

This compound's signaling pathway at the NMJ.

The Phenomenon of Phase II Block

With prolonged or repeated administration of this compound, the nature of the neuromuscular block can transition from a depolarizing (Phase I) to a non-depolarizing (Phase II) block.[4][5] The precise mechanisms underlying Phase II block are not fully elucidated but are thought to involve desensitization of the nAChR and complex changes in the postsynaptic membrane.[5]

Characteristics of Phase I vs. Phase II Block:

CharacteristicPhase I BlockPhase II Block
Nature of Block DepolarizingNon-depolarizing (competitive)
Response to Tetanic Stim. Sustained contractionFade
Post-Tetanic Potentiation AbsentPresent
Effect of AChE Inhibitors Potentiation of blockReversal of block
Muscle Response Initial fasciculationsNo fasciculations

The transition to Phase II block is a critical consideration in the clinical and experimental use of depolarizing blockers.

Logical Relationship of Phase I and Phase II Block

The following diagram outlines the progression from Phase I to Phase II block.

Start This compound Administration PhaseI Phase I Block (Depolarizing) Start->PhaseI Prolonged_Exposure Prolonged/Repeated Administration PhaseI->Prolonged_Exposure PhaseII Phase II Block (Non-depolarizing) Prolonged_Exposure->PhaseII Receptor_Desensitization nAChR Desensitization PhaseII->Receptor_Desensitization Ionic_Changes Ionic Channel Alterations PhaseII->Ionic_Changes

Progression from Phase I to Phase II block.

Quantitative Data

The potency and binding affinity of this compound have been characterized in various experimental preparations. The following tables summarize key quantitative data.

Table 1: Potency of this compound (EC50/ED80 Values)

PreparationParameterValueReference
Rat phrenic nerve hemidiaphragmEC5047.36 ± 9.58 µM[6]
Human (in vivo)ED8037 ± 4.0 µg/kg[7]

Table 2: this compound Interaction with Nicotinic Acetylcholine Receptors

Receptor SubtypeSpeciesParameterValueReference
Muscle-type (α1β1δε)MouseEfficacy (vs. ACh)~10% (peak current)[8]
Muscle-type (α1β1δε)MouseEC5040 ± 3 µM[8]

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Electrophysiology: Voltage-Clamp and Patch-Clamp Recordings

Electrophysiological methods are fundamental to understanding the effects of this compound on ion channel function and membrane potential.[9][10]

4.1.1 Objective: To measure the effect of this compound on endplate currents and potentials.

4.1.2 Materials:

  • Isolated neuromuscular preparation (e.g., frog sartorius, rat hemidiaphragm)

  • Recording chamber continuously perfused with physiological saline solution

  • Glass microelectrodes (for intracellular recording and current injection)

  • Voltage-clamp and patch-clamp amplifiers

  • Data acquisition system and analysis software

  • This compound stock solution

4.1.3 Methodology (Voltage-Clamp):

  • Dissect and mount the neuromuscular preparation in the recording chamber.

  • Insert two microelectrodes into a single muscle fiber near the endplate region. One electrode measures the membrane potential, and the other injects current.[10]

  • Activate the voltage-clamp amplifier to hold the membrane potential at a set level (e.g., -80 mV).[10]

  • Apply this compound to the bath solution at various concentrations.

  • Record the inward current flowing across the endplate membrane in response to this compound application. This current is a direct measure of nAChR channel activation.

  • Analyze the amplitude, time course, and dose-response relationship of the this compound-induced currents.

4.1.4 Methodology (Patch-Clamp):

  • Prepare a single muscle fiber or cultured myocyte for patch-clamp recording.

  • Use a fire-polished glass micropipette with a small tip opening to form a high-resistance seal (gigaohm seal) with the muscle membrane.[11]

  • Apply suction to the pipette to rupture the patch of membrane, achieving the whole-cell configuration.[12]

  • In voltage-clamp mode, hold the cell at a negative potential and apply this compound to the bath to record macroscopic currents through all nAChRs on the cell surface.

  • Alternatively, in the cell-attached or outside-out patch configuration, record the activity of single nAChR channels in the presence of this compound.[11]

  • Analyze single-channel conductance, open probability, and mean open time to understand the molecular actions of this compound on the nAChR.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the nAChR.[13][14]

4.2.1 Objective: To quantify the binding affinity (Kd or Ki) of this compound for the nAChR.

4.2.2 Materials:

  • Tissue homogenates rich in nAChRs (e.g., from Torpedo electric organ or mammalian muscle)

  • A radiolabeled ligand that binds to the nAChR with high affinity (e.g., [³H]-ACh, [¹²⁵I]-α-bungarotoxin)

  • This compound solutions of varying concentrations

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

4.2.3 Methodology (Competitive Binding Assay):

  • Incubate the nAChR-rich membrane preparation with a fixed concentration of the radiolabeled ligand.

  • In parallel incubations, add increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the amount of bound radioligand as a function of the this compound concentration.

  • Analyze the resulting competition curve to determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Characterizing Neuromuscular Blocking Agents

The following diagram provides a generalized workflow for the preclinical characterization of a novel neuromuscular blocking agent like this compound.

Start Compound Synthesis and Selection InVitro_Binding In Vitro Binding Assays (Radioligand Competition) Start->InVitro_Binding InVitro_Functional In Vitro Functional Assays (Patch-Clamp, Voltage-Clamp) Start->InVitro_Functional ExVivo_Prep Ex Vivo Tissue Preparations (Phrenic Nerve-Hemidiaphragm) InVitro_Binding->ExVivo_Prep InVitro_Functional->ExVivo_Prep InVivo_Animal In Vivo Animal Models (Twitch Tension Measurement) ExVivo_Prep->InVivo_Animal PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling InVivo_Animal->PK_PD Tox Toxicology and Safety Pharmacology InVivo_Animal->Tox Lead_Opt Lead Optimization PK_PD->Lead_Opt Tox->Lead_Opt

Workflow for neuromuscular blocker characterization.

Conclusion

This compound, as a classic depolarizing neuromuscular blocking agent, has been instrumental in defining our understanding of neuromuscular transmission and the function of the nicotinic acetylcholine receptor. Its biphasic mechanism of action, transitioning from a depolarizing Phase I block to a non-depolarizing Phase II block, highlights the complex pharmacology of the neuromuscular junction. The experimental methodologies detailed in this guide provide the foundation for the continued investigation of neuromuscular blocking agents and the development of novel therapeutics in this class.

References

Decamethonium as a Nicotinic Acetylcholine Receptor Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decamethonium is a classic depolarizing neuromuscular blocking agent that functions as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction. Its interaction with nAChRs is characterized by a complex mechanism involving initial receptor activation, leading to membrane depolarization and muscle fasciculations, followed by a persistent depolarization that results in receptor desensitization and neuromuscular blockade. This dual-action mechanism distinguishes it from non-depolarizing antagonists. This guide provides a comprehensive overview of this compound's pharmacology, including its mechanism of action, quantitative interaction data with various nAChR subtypes, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound's primary mechanism of action is as a partial agonist at the nicotinic acetylcholine receptor, specifically the muscle-type nAChR at the motor endplate.[1][2][3][4] Structurally, it mimics acetylcholine (ACh), allowing it to bind to the receptor's agonist binding sites.[4] This binding initially triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺) and depolarization of the postsynaptic membrane.[4][5] This initial depolarization manifests as transient muscle fasciculations.

However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not degraded by this enzyme and persists in the synaptic cleft.[5] This leads to a sustained presence of the agonist at the receptor, causing prolonged depolarization of the motor endplate. The persistently depolarized membrane becomes unresponsive to further stimulation by ACh, leading to a flaccid paralysis.[3] This initial phase of blockade is known as a Phase I block .

With prolonged exposure or high concentrations of this compound, the nature of the blockade can change to a Phase II block . In this phase, the membrane potential may gradually repolarize, but the nAChRs become desensitized and remain unresponsive to agonists.[6] The exact mechanism of Phase II block is complex and may involve conformational changes in the receptor and alterations in the ionic environment of the neuromuscular junction.

This compound exhibits selectivity for muscle-type nAChRs over neuronal subtypes. At neuronal nAChRs, it generally acts as an antagonist rather than an agonist.[1]

Quantitative Data: Interaction with nAChR Subtypes

The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes.

Table 1: Agonist and Partial Agonist Activity of this compound

nAChR SubtypeSpeciesPreparationParameterValue (µM)Reference(s)
α1β1εδ (adult muscle)MouseXenopus oocytesEC₅₀ (peak current)40 ± 3[1]
α1β1εδ (adult muscle)MouseXenopus oocytesEC₅₀ (net charge)86 ± 10[1]
α1β1γδ (fetal muscle)MouseXenopus oocytesEC₅₀ (peak current)44 ± 6[1]
α1β1γδ (fetal muscle)MouseXenopus oocytesEC₅₀ (net charge)89 ± 8[1]

Table 2: Antagonist Activity of this compound at Neuronal nAChRs

nAChR SubtypeSpeciesPreparationParameterValue (µM)Reference(s)
α7MouseXenopus oocytesIC₅₀1.2 ± 0.1[1]
α4β2MouseXenopus oocytesIC₅₀8.3 ± 0.9[1]
α3β4MouseXenopus oocytesIC₅₀14 ± 1[1]
α3β2MouseXenopus oocytesIC₅₀40 ± 5[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Neuromuscular Blockade

decamethonium_signaling This compound This compound nAChR_resting nAChR (Resting State) This compound->nAChR_resting Binds to agonist site nAChR_open nAChR (Open State) nAChR_resting->nAChR_open Conformational change Membrane_Depolarization Membrane Depolarization (Na+ influx) nAChR_open->Membrane_Depolarization Ion Influx Neuromuscular_Blockade Persistent Depolarization Neuromuscular Blockade (Phase I Block) nAChR_open->Neuromuscular_Blockade Persistent Activation nAChR_desensitized nAChR (Desensitized State) Phase II Block Muscle_Fasciculation Initial Muscle Fasciculation Membrane_Depolarization->Muscle_Fasciculation Neuromuscular_Blockade->nAChR_desensitized Prolonged Exposure

Caption: Signaling pathway of this compound at the nAChR.

Experimental Workflow for Characterizing this compound

experimental_workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assay (e.g., with [³H]-epibatidine) start->binding_assay functional_assay Functional Assay (e.g., Electrophysiology, Ca²⁺ Imaging) start->functional_assay determine_ki Determine Binding Affinity (Ki) at various nAChR subtypes binding_assay->determine_ki end End: Comprehensive Pharmacological Profile determine_ki->end determine_ec50 Determine Potency (EC₅₀) and Efficacy (Partial vs. Full Agonist) functional_assay->determine_ec50 determine_ic50 Determine Antagonist Potency (IC₅₀) at neuronal subtypes functional_assay->determine_ic50 analyze_kinetics Analyze Channel Kinetics (Open/Closed times, Desensitization) functional_assay->analyze_kinetics in_vitro_muscle In Vitro Muscle Preparation (e.g., Phrenic Nerve-Hemidiaphragm) determine_ec50->in_vitro_muscle determine_ic50->end analyze_kinetics->end assess_block Assess Neuromuscular Blockade (Phase I vs. Phase II) in_vitro_muscle->assess_block assess_block->end

Caption: Experimental workflow for nAChR ligand characterization.

Logical Relationship of the Dual Blockade Mechanism

dual_block_mechanism Decamethonium_Admin This compound Administration Initial_Depolarization Initial Membrane Depolarization Decamethonium_Admin->Initial_Depolarization PhaseI Phase I Block (Depolarizing) PhaseII Phase II Block (Desensitizing) PhaseI->PhaseII Prolonged Exposure or High Dose Persistent_Depolarization Persistent Membrane Depolarization PhaseI->Persistent_Depolarization Receptor_Desensitization Receptor Desensitization PhaseII->Receptor_Desensitization Membrane_Repolarization Membrane Repolarization (Partial/Full) PhaseII->Membrane_Repolarization Initial_Depolarization->PhaseI Fasciculations Muscle Fasciculations Initial_Depolarization->Fasciculations Flaccid_Paralysis Flaccid Paralysis Persistent_Depolarization->Flaccid_Paralysis Receptor_Desensitization->Flaccid_Paralysis Membrane_Repolarization->Flaccid_Paralysis

Caption: Logical relationship of the dual blockade mechanism.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of this compound for a specific nAChR subtype expressed in a cell line or tissue preparation.

5.1.1 Materials

  • Membrane Preparation: Homogenized cell membranes or tissue expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin) specific for the receptor subtype.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

5.1.2 Procedure

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.[7]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (e.g., nicotine, for non-specific binding).

      • 50 µL of varying concentrations of this compound (typically 10⁻¹⁰ to 10⁻³ M).

      • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 60-120 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Patch-Clamp Electrophysiology for Functional Characterization

This protocol describes a whole-cell voltage-clamp experiment to measure the agonist/antagonist effects of this compound on nAChRs expressed in a cell line (e.g., HEK293, Xenopus oocytes).

5.2.1 Materials

  • Cell Culture: Cells expressing the nAChR subtype of interest.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Internal Solution (Pipette Solution): e.g., 140 mM KCl, 11 mM EGTA, 10 mM HEPES, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.2.

  • External Solution (Bath Solution): e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Agonist/Antagonist Solutions: this compound and a known full agonist (e.g., acetylcholine) dissolved in the external solution.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Microscope.

  • Perfusion System.

5.2.2 Procedure

  • Cell Preparation:

    • Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Fill the patch pipette with the internal solution.

  • Seal Formation:

    • Under the microscope, approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp:

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[8]

  • Drug Application:

    • Using a rapid perfusion system, apply the external solution containing a known concentration of acetylcholine to elicit a control current response.

    • To test for agonist activity, apply varying concentrations of this compound and record the elicited currents.

    • To test for antagonist activity, co-apply a fixed concentration of acetylcholine with varying concentrations of this compound and measure the inhibition of the acetylcholine-induced current.

  • Data Acquisition and Analysis:

    • Record the current responses using the data acquisition system.

    • For agonist activity, plot the peak current amplitude against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.

    • For antagonist activity, plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀.

    • Analyze channel kinetics such as activation, deactivation, and desensitization rates from the current traces.

Calcium Imaging for Measuring Functional Activity

This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application, using a fluorescent calcium indicator like Fluo-4 AM.

5.3.1 Materials

  • Cell Culture: Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y) grown on glass-bottom dishes or 96-well plates.

  • Fluo-4 AM: A cell-permeant calcium indicator.

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound solutions of varying concentrations in HBSS.

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).

5.3.2 Procedure

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS).[9]

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.[9][10]

    • Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for about 30 minutes.[10]

  • Image Acquisition:

    • Place the cells on the stage of the fluorescence microscope or in the plate reader.

    • Acquire a baseline fluorescence image or reading for a few seconds.

  • Drug Application:

    • Add the this compound solution to the cells while continuously recording the fluorescence.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

    • Plot the peak change in fluorescence against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.

Conclusion

This compound remains a valuable pharmacological tool for studying the function and pharmacology of nicotinic acetylcholine receptors. Its distinct mechanism as a partial agonist at muscle-type nAChRs and an antagonist at neuronal subtypes provides a unique profile for investigating the differential roles of these receptors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the complexities of nAChR signaling and to develop novel therapeutics targeting this important receptor family.

References

The Discovery and Scientific Application of Decamethonium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium, a depolarizing neuromuscular blocking agent, holds a significant place in the history of pharmacology and anesthesia.[1][2][3][4] Its discovery and subsequent investigation were pivotal in understanding the function of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction and in shaping the development of modern muscle relaxants. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and scientific use of this compound, with a focus on quantitative data and experimental methodologies.

Historical Context and Discovery

The development of this compound in the late 1940s emerged from systematic studies of polymethylene bis-quaternary ammonium salts. Researchers, including Paton and Zaimis, identified that the decamethylene (ten-carbon chain) structure exhibited the most potent curariform effects in this series of compounds. This led to the clinical introduction of this compound bromide (marketed as Syncurine) as a muscle relaxant for surgical anesthesia.[5] It offered advantages such as a short duration of action and lack of histamine release. However, its use declined with the advent of succinylcholine, which has an even shorter duration of action.[5]

Mechanism of Action at the Neuromuscular Junction

This compound exerts its effects by acting as a partial agonist at the nicotinic acetylcholine receptors on the motor endplate.[2][3][4][5] Its action is characterized by a two-phase block.

Phase I Block: Depolarization

Similar to acetylcholine (ACh), this compound binds to and activates nAChRs, causing a sustained depolarization of the postsynaptic membrane.[5] This initial depolarization leads to transient muscle fasciculations. Because this compound is not hydrolyzed by acetylcholinesterase, the depolarization is prolonged. This persistent depolarization leads to the inactivation of voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber unresponsive to further stimulation and resulting in flaccid paralysis.[6]

Phase II Block: Desensitization

With prolonged exposure or higher doses of this compound, the neuromuscular block can transition to a Phase II block.[6] During this phase, the muscle membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to ACh.[6] This phase clinically resembles the block produced by non-depolarizing agents like d-tubocurarine.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological properties of this compound from various scientific studies.

ParameterReceptor/SystemValueSpeciesReference
EC50 (Peak Current) α1β1εδ nAChR40 ± 3 µMMouse[7]
EC50 (Net Charge) α1β1εδ nAChR86 ± 10 µMMouse[7]
EC50 (Peak Current) α1β1γδ nAChR44 ± 6 µMMouse[7]
EC50 (Net Charge) α1β1γδ nAChR89 ± 8 µMMouse[7]
EC50 Neuromuscular Blockade47.36 ± 9.58 µMRat (in vitro)[8]
ED80 (Twitch Depression) Adductor Pollicis37 ± 4.0 µg/kgHuman[1]
Efficacy (vs. ACh) α1β1εδ nAChR (Peak Current)~10%Mouse[7]
Efficacy (vs. ACh) α1β1εδ nAChR (Net Charge)~15%Mouse[7]
Efficacy (Channel Open Probability) nAChR0.016Mouse (BC3H-1 cells)[9]
Inhibitory Constant (Ki) of Tubocurarine This compound-induced uptake0.07 µMRat (in vitro)[10][11]
Channel Open Time This compound-activated2.8 msec (at -130 mV)Frog[12]
Channel Blocking Rate (Forward) 1.7 x 10⁷ M⁻¹ sec⁻¹Frog[12]
Channel Blocking Rate (Backward) 10³ sec⁻¹Frog[12]
Onset of Paralysis ~2 minutesHuman[5]
Duration of Action ~15 minutesHuman[5]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathway at the neuromuscular junction and the mechanism of action of this compound.

Neuromuscular Junction Signaling Motor Neuron Motor Neuron Synaptic Vesicle (ACh) Synaptic Vesicle (ACh) Motor Neuron->Synaptic Vesicle (ACh) Nerve Impulse Synaptic Cleft Synaptic Cleft Synaptic Vesicle (ACh)->Synaptic Cleft ACh Release nAChR Nicotinic ACh Receptor Synaptic Cleft->nAChR ACh Binding Motor Endplate Motor Endplate nAChR->Motor Endplate Na+ Influx K+ Efflux Voltage-gated Na+ Channel Voltage-gated Na+ Channel Motor Endplate->Voltage-gated Na+ Channel Depolarization Action Potential Propagation Action Potential Propagation Voltage-gated Na+ Channel->Action Potential Propagation Muscle Fiber Muscle Fiber Muscle Contraction Muscle Contraction Muscle Fiber->Muscle Contraction Action Potential Propagation->Muscle Fiber

Figure 1: Signaling cascade at the neuromuscular junction.

This compound Mechanism of Action cluster_PhaseI Phase I: Depolarizing Block cluster_PhaseII Phase II: Desensitizing Block This compound Binds nAChR This compound Binds nAChR Sustained Depolarization Sustained Depolarization This compound Binds nAChR->Sustained Depolarization Na+ Channel Inactivation Na+ Channel Inactivation Sustained Depolarization->Na+ Channel Inactivation Muscle Fasciculations Muscle Fasciculations Sustained Depolarization->Muscle Fasciculations Flaccid Paralysis Flaccid Paralysis Na+ Channel Inactivation->Flaccid Paralysis Prolonged Exposure Prolonged Exposure Membrane Repolarization Membrane Repolarization Prolonged Exposure->Membrane Repolarization nAChR Desensitization nAChR Desensitization Membrane Repolarization->nAChR Desensitization Non-responsive to ACh Non-responsive to ACh nAChR Desensitization->Non-responsive to ACh Continued Paralysis Continued Paralysis Non-responsive to ACh->Continued Paralysis

Figure 2: The dual mechanism of this compound's neuromuscular block.

Experimental Protocols

The scientific understanding of this compound's pharmacology has been built upon a variety of experimental protocols, both in vitro and in vivo.

In Vitro Receptor Characterization using Xenopus Oocytes
  • Objective: To determine the potency (EC50) and efficacy of this compound at specific nAChR subtypes.

  • Methodology:

    • Synthesize cRNAs encoding the desired nAChR subunits (e.g., α1, β1, γ, δ, ε for muscle-type receptors).

    • Inject the cRNAs into Xenopus laevis oocytes. The oocytes will express the functional receptors on their plasma membrane.

    • Use a two-electrode voltage-clamp technique to measure the ionic currents flowing through the receptors in response to agonist application.

    • Perfuse the oocytes with varying concentrations of this compound and measure the resulting current.

    • Construct a dose-response curve by plotting the current response against the this compound concentration.

    • Fit the data to a sigmoidal curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum response (to determine efficacy relative to a full agonist like ACh).[7]

In Vivo Assessment of Neuromuscular Blockade in Humans
  • Objective: To determine the in vivo potency (e.g., ED80) of this compound.

  • Methodology:

    • Anesthetize the patient.

    • Monitor neuromuscular function using adductor pollicis mechanomyography. This involves stimulating the ulnar nerve and measuring the force of thumb adduction.

    • Administer incremental doses of this compound intravenously (cumulative dose-response technique).

    • Record the degree of twitch tension depression at each dose.

    • Determine the dose required to produce 80% depression of twitch tension (ED80).[1]

Isolated Tissue Preparations (e.g., Rat Phrenic Nerve-Hemidiaphragm)
  • Objective: To study the effects of this compound on neuromuscular transmission in an isolated tissue bath.

  • Methodology:

    • Dissect the phrenic nerve and hemidiaphragm from a rat and mount it in an organ bath containing a physiological salt solution.

    • Stimulate the phrenic nerve electrically and record the resulting contractions of the diaphragm muscle.

    • Add this compound to the bath in increasing concentrations.

    • Measure the reduction in contraction height to determine the concentration-response relationship and EC50.[8]

Experimental Workflow for Neuromuscular Blockade Assessment cluster_InVivo In Vivo Assessment cluster_InVitro In Vitro Assessment Anesthetized Subject Anesthetized Subject Nerve Stimulation Peripheral Nerve Stimulation (e.g., Ulnar) Anesthetized Subject->Nerve Stimulation Drug Administration Administer this compound (IV) Anesthetized Subject->Drug Administration Muscle Response Measurement Measure Muscle Response (e.g., Adductor Pollicis Twitch) Nerve Stimulation->Muscle Response Measurement Dose-Response Analysis Analyze Dose-Response (e.g., ED80) Muscle Response Measurement->Dose-Response Analysis Drug Administration->Muscle Response Measurement Isolated Tissue Isolated Nerve-Muscle Preparation Nerve Stimulation_vitro Nerve Stimulation (Electrical) Isolated Tissue->Nerve Stimulation_vitro Drug Application Apply this compound (Bath Application) Isolated Tissue->Drug Application Contraction Measurement Measure Muscle Contraction (Force Transducer) Nerve Stimulation_vitro->Contraction Measurement Concentration-Response Analysis Analyze Concentration-Response (e.g., EC50) Contraction Measurement->Concentration-Response Analysis Drug Application->Contraction Measurement

Figure 3: General workflow for assessing neuromuscular blockade.

Conclusion

This compound, though largely replaced in clinical practice, remains a cornerstone in the pharmacological study of the neuromuscular junction. Its unique properties as a depolarizing agent provided invaluable insights into the function and pharmacology of the nicotinic acetylcholine receptor. The quantitative data and experimental protocols detailed in this guide highlight the rigorous scientific investigation that has defined our understanding of this important molecule and continue to inform the development of new neuromuscular blocking drugs.

References

pharmacokinetics and pharmacodynamics of decamethonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Decamethonium

Introduction

This compound is a depolarizing neuromuscular blocking agent belonging to the quaternary ammonium compound class.[1][2] Structurally, it is a polymethylene bisquaternary salt with a ten-carbon chain separating two quaternary ammonium heads.[3] Historically used in anesthesia to induce paralysis for surgical procedures, its clinical use has largely been superseded by agents with more favorable safety profiles.[3][4][5] However, it remains a critical pharmacological tool for research into the function of the nicotinic acetylcholine receptor (nAChR).[5] This guide provides a comprehensive overview of the for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily exerted at the neuromuscular junction.

Mechanism of Action

This compound acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of skeletal muscle.[4][5][6][7] Its mechanism is biphasic, commonly referred to as a "dual block".[1][8]

  • Phase I Block (Depolarizing Block): Similar to acetylcholine (ACh), this compound binds to and activates the nAChR, causing the ion channel to open and leading to an influx of sodium ions.[9][10] This results in depolarization of the postsynaptic membrane.[1][6][8] This initial depolarization manifests as transient muscle fasciculations.[1][8] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is not degraded in the synaptic cleft.[1][4][5] Its continued presence at the receptor maintains the membrane in a depolarized state, leading to inactivation of voltage-gated sodium channels in the adjacent muscle membrane.[10][11] These channels cannot return to their active state until the membrane repolarizes, resulting in a flaccid paralysis.[10]

  • Phase II Block (Desensitizing Block): With prolonged exposure to this compound, the neuromuscular block can transition to a Phase II block.[8] In this phase, the postsynaptic membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to ACh.[8] The characteristics of a Phase II block resemble those of a non-depolarizing block, including fade in response to tetanic stimulation.[1]

Receptor Binding and Efficacy

This compound is a partial agonist with low efficacy at the muscle-type nAChR.[12] Studies using patch-clamp recording on BC3H-1 cells determined the efficacy of this compound to be approximately 0.016.[12] The maximum channel open probability is low (<0.02) and occurs at a concentration of about 100 µM.[12] Research on mouse muscle receptors (α1β1εδ) expressed in Xenopus oocytes found that this compound has an efficacy of about 10% that of acetylcholine for peak currents.[13]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative pharmacodynamic parameters for this compound.

ParameterValueSpecies/ModelReference
Receptor Target Nicotinic Acetylcholine Receptor (nAChR)Multiple[1][6][7]
Agonist Type Partial AgonistMultiple[4][5][6][7][12]
Efficacy (relative to ACh) 0.016BC3H-1 Cells[12]
Efficacy (relative to ACh peak current) ~10%Mouse Muscle nAChR in Xenopus Oocytes[13]
EC50 (Peak Current) 40 ± 3 µMMouse Muscle nAChR (α1β1εδ)[13]
EC50 (Net Charge) 86 ± 10 µMMouse Muscle nAChR (α1β1εδ)[13]
ED80 (Twitch Depression) 37 ± 4.0 µg/kgHumans[14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid onset, short duration of action, and elimination without metabolic transformation.

Absorption

As a quaternary ammonium compound, this compound is poorly and irregularly absorbed from the gastrointestinal tract.[1] Therefore, it is administered intravenously for clinical and research purposes.[3]

Distribution

Following intravenous administration, this compound is rapidly absorbed.[1] Due to its high polarity, it does not readily cross the blood-brain barrier or the placenta.[1] Whole-body autoradiography studies in mice using [14C]this compound have shown that it accumulates in cartilaginous tissues and is also taken up by muscular tissues.[1] The extent of hepatic uptake appears to be inversely proportional to the rate of urinary excretion.[1] Specific data on plasma protein binding is limited, but like other neuromuscular blocking agents, it is expected to bind to plasma proteins to some extent.[11]

Metabolism

There is no evidence that this compound undergoes biotransformation in animals.[1] It is not hydrolyzed by plasma cholinesterase, which contributes to its persistent action at the neuromuscular junction compared to acetylcholine.[1]

Excretion

This compound is excreted unchanged, primarily by the kidneys.[1] The elimination process involves a combination of glomerular filtration and active tubular secretion.[1] In rabbits, approximately 80% of an intravenously injected dose is rapidly excreted in the urine within 24 hours.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative pharmacokinetic parameters for this compound.

ParameterValueSpeciesReference
Onset of Paralysis ~2 minutesHumans[1]
Duration of Action ~15 minutesHumans[1]
Plasma Half-Life (t½) 0.5 - 1 hourHumans[1]
Primary Route of Elimination Renal Excretion (Unchanged)Multiple[1]
Metabolism Not metabolizedMultiple[1]

Experimental Protocols

A variety of experimental methods are employed to characterize the pharmacology of this compound.

In Vivo Neuromuscular Blockade Assessment
  • Objective: To determine the potency and duration of action of this compound.

  • Methodology: This is often performed in anesthetized animals (e.g., cats, dogs, monkeys) or human volunteers.[14][15]

    • Anesthesia: The subject is anesthetized. For human studies, anesthesia may be induced with agents like thiopental and maintained with isoflurane and nitrous oxide.[14]

    • Nerve Stimulation: A peripheral nerve, such as the ulnar nerve, is stimulated supramaximally using electrodes.[14] Stimulation patterns can include single twitches (e.g., at 0.1 Hz) or a train-of-four (TOF) sequence.[15][16]

    • Muscle Response Measurement: The evoked mechanical response (twitch tension) of the corresponding muscle (e.g., adductor pollicis) is measured and recorded using a force-displacement transducer (mechanomyography).[14]

    • Drug Administration: this compound is administered intravenously, often using a cumulative dose-response technique to determine the dose required to produce a certain level of twitch depression (e.g., ED80, the dose for 80% depression).[14]

    • Data Analysis: A dose-response curve is generated to calculate potency. The onset time and duration of the block are recorded.[16]

In Vitro Receptor Efficacy and Affinity Determination
  • Objective: To quantify the efficacy and binding characteristics of this compound at the nAChR.

  • Methodology: The patch-clamp technique is a key method for these studies.[12]

    • Cell Preparation: A cell line expressing the nAChR of interest (e.g., BC3H-1 cells, or Xenopus oocytes injected with nAChR subunit cRNA) is used.[12][13]

    • Patch-Clamp Recording: An "outside-out" patch configuration is established, where a small patch of the cell membrane with nAChRs is excised, with the extracellular surface facing the bath solution.

    • Rapid Perfusion: A rapid solution exchange system is used to apply precise concentrations of agonists (this compound, acetylcholine, or mixtures) to the patched membrane.[12]

    • Data Acquisition: The current flowing through the ion channels in response to agonist application is recorded. This allows for the measurement of parameters like channel open probability.[12]

    • Analysis: Concentration-response curves are constructed by plotting the response against the agonist concentration. These data are then fitted to pharmacological models to determine parameters such as efficacy and EC50.[12]

Pharmacokinetic Analysis Using Radiolabeled Compounds
  • Objective: To study the distribution and excretion of this compound.

  • Methodology: This involves synthesizing and administering a radiolabeled version of the drug.[1][17]

    • Drug Synthesis: this compound is labeled with a radioactive isotope, such as Carbon-14 ([14C]) or Tritium ([3H]).[1][17]

    • Animal Dosing: The labeled compound is administered to animals (e.g., mice, cats), typically via intravenous or intraperitoneal injection.[1][17]

    • Sample Collection: At various time points, biological samples such as blood, urine, feces, and various tissues are collected.

    • Quantification & Visualization:

      • Scintillation Counting: The radioactivity in liquid samples (e.g., plasma, urine) and tissue homogenates is measured to quantify the concentration of the drug and its metabolites (if any).[17]

      • Whole-Body Autoradiography: The animal is frozen and sectioned. The sections are then exposed to X-ray film to visualize the distribution of the radiolabeled drug throughout the entire body.[1]

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

cluster_NMJ Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_post Motor Endplate Nerve_Impulse Nerve Impulse ACh_Vesicle ACh Vesicles Nerve_Impulse->ACh_Vesicle triggers ACh_Release ACh Release ACh_Vesicle->ACh_Release fusion & nAChR Nicotinic ACh Receptor (nAChR) Depolarization Persistent Depolarization (Phase I) nAChR->Depolarization Na+/K+ Influx Na_Channel Voltage-Gated Na+ Channel Paralysis Flaccid Paralysis Na_Channel->Paralysis Prevents Action Potential Muscle_Fiber Muscle Fiber Membrane This compound This compound This compound->nAChR Binds & Activates (Partial Agonist) Depolarization->Na_Channel Inactivates Desensitization Receptor Desensitization (Phase II) Depolarization->Desensitization Prolonged exposure leads to Fasciculations Initial Fasciculations Depolarization->Fasciculations leads to Desensitization->Paralysis maintains

Caption: this compound acts as a partial agonist at the nAChR, causing a biphasic block.

Experimental Workflow for In Vivo Neuromuscular Blockade Assessment

start Start step1 Anesthetize Subject (e.g., Human, Animal Model) start->step1 step2 Place Stimulating Electrodes (e.g., on Ulnar Nerve) step1->step2 step3 Attach Force Transducer (e.g., to Adductor Pollicis) step2->step3 step4 Establish Baseline (Record pre-drug twitch tension) step3->step4 step5 Administer this compound IV (Cumulative Dosing) step4->step5 step6 Monitor & Record (Twitch depression, Onset, Duration) step5->step6 step7 Data Analysis (Generate Dose-Response Curve, Calculate ED50/ED80) step6->step7 end_node End step7->end_node

Caption: Workflow for determining the potency of a neuromuscular blocking agent in vivo.

Logical Relationship of this compound's Dual Block Mechanism

cluster_phase1 Phase I: Depolarizing Block cluster_phase2 Phase II: Desensitizing Block A This compound Binds to nAChR B Initial Receptor Activation (Ion Channel Opens) A->B C Membrane Depolarization B->C D Transient Fasciculations C->D E Voltage-Gated Na+ Channel Inactivation C->E G Membrane Repolarizes C->G Prolonged Exposure F Paralysis E->F H nAChR Becomes Desensitized G->H I Unresponsive to ACh H->I J Paralysis Maintained I->J

Caption: The biphasic mechanism of this compound, transitioning from Phase I to Phase II.

References

An In-Depth Technical Guide to the Chemical Synthesis of Decamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of decamethonium bromide, a depolarizing neuromuscular blocking agent. The information presented herein is intended for a scientific audience and details the core synthesis pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: A Nucleophilic Substitution Approach

The primary and most established method for the synthesis of this compound bromide is through a bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the quaternization of the tertiary amine, trimethylamine, by the alkyl halide, 1,10-dibromodecane.

The reaction proceeds in a two-step manner where each molecule of 1,10-dibromodecane reacts with two molecules of trimethylamine. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to a bromine atom in 1,10-dibromodecane. This results in the displacement of the bromide ion and the formation of a quaternary ammonium salt at both ends of the decane chain.

The overall chemical equation for this synthesis is:

Br-(CH₂)₁₀-Br + 2 N(CH₃)₃ → [(CH₃)₃N⁺-(CH₂)₁₀-N⁺(CH₃)₃] 2Br⁻

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.

Property1,10-DibromodecaneTrimethylamineThis compound Bromide
Molecular Formula C₁₀H₂₀Br₂C₃H₉NC₁₆H₃₈Br₂N₂
Molecular Weight 300.07 g/mol 59.11 g/mol 418.30 g/mol
Appearance Colorless to light yellow liquid or solidColorless gasWhite to off-white crystalline powder[1]
Melting Point 27-29 °C-117 °C263-267 °C[1]
Boiling Point 174 °C at 15 mmHg2.9 °CDecomposes
Solubility Insoluble in water; soluble in organic solventsSoluble in water, ethanol, and diethyl etherFreely soluble in water and alcohol; very slightly soluble in chloroform; practically insoluble in ether.[2]

Experimental Protocol

The following experimental protocol is based on established synthetic methods for the preparation of bis-quaternary ammonium salts.[2]

Materials:

  • 1,10-Dibromodecane

  • Trimethylamine (can be used as a solution in a suitable solvent like ethanol or as a condensed gas)

  • Absolute Ethanol (or another suitable polar aprotic solvent)

  • Diethyl ether (for precipitation/washing)

  • Acetone (for recrystallization)

Equipment:

  • A high-pressure reaction vessel (e.g., a sealed tube or an autoclave)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or other inert atmosphere setup (optional but recommended)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve a known quantity of 1,10-dibromodecane in a suitable solvent such as absolute ethanol.

  • Addition of Trimethylamine: Cool the solution and add a molar excess (at least a 2:1 molar ratio) of trimethylamine. If using trimethylamine gas, it can be condensed directly into the cooled reaction vessel. The use of a sealed tube is often cited for this reaction, indicating the reaction is carried out under pressure.[2]

  • Reaction Conditions: Seal the reaction vessel and heat the mixture. While the exact temperature and pressure are not consistently reported across general sources, reactions of this type are typically conducted at elevated temperatures (e.g., 80-120 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the vessel to room temperature. The crude this compound bromide may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator. The product can then be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with diethyl ether to remove any unreacted starting materials and byproducts.

  • Recrystallization: For further purification, the crude this compound bromide can be recrystallized. A common solvent system for recrystallization is a mixture of methanol and acetone.[2] Dissolve the crude product in a minimal amount of hot methanol and then slowly add acetone until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum. The final product should be a white to off-white crystalline powder. The purity can be confirmed by measuring its melting point and using analytical techniques such as NMR spectroscopy. A purity of ≥98% is commercially available.[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway of this compound bromide from 1,10-dibromodecane and trimethylamine.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_10_Dibromodecane 1,10-Dibromodecane Br-(CH₂)₁₀-Br Reaction_Step Nucleophilic Substitution (SN2) (Sealed Tube, Heat) 1_10_Dibromodecane->Reaction_Step + 2 equivalents Trimethylamine Trimethylamine N(CH₃)₃ Trimethylamine->Reaction_Step Decamethonium_Bromide This compound Bromide [(CH₃)₃N⁺-(CH₂)₁₀-N⁺(CH₃)₃] 2Br⁻ Reaction_Step->Decamethonium_Bromide Yields

Caption: Chemical synthesis of this compound bromide.

This guide provides a foundational understanding of the synthesis of this compound bromide. For researchers undertaking this synthesis, it is recommended to consult original literature, such as the work by Blomquist et al., for precise experimental conditions and safety precautions.[2]

References

Decamethonium's Impact on Ion Channels at the Motor Endplate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium, a depolarizing neuromuscular blocking agent, exerts its effects by acting as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. Its mechanism of action is characterized by a complex interplay of ion channel activation and subsequent blockade, leading to muscle paralysis. This technical guide provides an in-depth analysis of this compound's effects on ion channels, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data on its kinetic and pharmacological properties. The dual nature of its blocking action, encompassing an initial depolarizing phase (Phase I) followed by a desensitizing phase (Phase II), is explored, along with the signaling pathways that differentiate these states. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuromuscular transmission and the pharmacology of nAChRs.

Introduction

This compound is a quaternary ammonium compound that structurally resembles acetylcholine (ACh), the endogenous neurotransmitter at the neuromuscular junction. This structural similarity allows it to bind to and activate nAChRs, which are ligand-gated ion channels crucial for muscle contraction. Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound persists in the synaptic cleft, leading to a prolonged activation of nAChRs.[1][2] This sustained activation results in a complex, biphasic block of neuromuscular transmission, a phenomenon that has been the subject of extensive research.[3][4] Understanding the intricate effects of this compound on ion channel function is paramount for the development of novel neuromuscular blocking agents and for elucidating the fundamental mechanisms of synaptic transmission.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

This compound's primary target is the nAChR at the motor endplate. Its interaction with this receptor is multifaceted, involving both agonistic and antagonistic properties that lead to a dual mechanism of neuromuscular block.[1]

Phase I Block: Depolarization

Upon binding to the nAChR, this compound acts as a partial agonist, triggering the opening of the ion channel.[5][6] This initial activation leads to an influx of sodium ions and an efflux of potassium ions, causing a sustained depolarization of the motor endplate. This persistent depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation by ACh and resulting in flaccid paralysis. This initial phase of the block is known as the Phase I block .[3][7]

Phase II Block: Desensitization

With prolonged or repeated exposure to this compound, the nature of the neuromuscular block transitions to what is known as a Phase II block .[3][4][5] This phase is characterized by a gradual repolarization of the endplate membrane, yet the muscle remains paralyzed. The underlying mechanism of Phase II block is receptor desensitization, a process in which the nAChRs become refractory to the agonist despite its continued presence.[8] During this phase, the ion channel no longer opens efficiently in response to this compound binding. The characteristics of a Phase II block resemble those of a non-depolarizing block, including the observation of "fade" in response to train-of-four nerve stimulation.[7]

Quantitative Data on this compound's Effects

The interaction of this compound with nAChRs has been quantified through various electrophysiological studies. The following tables summarize key quantitative data from the literature.

ParameterValueExperimental ConditionsReference(s)
Mean Channel Open Time 2.8 msThis compound-activated channels; -130 mV membrane potential; 13°C; Frog muscle fibers[9]
Forward Rate Constant (Channel Blocking) 1.7 x 10⁷ M⁻¹s⁻¹Voltage-clamped frog muscle fibers[9]
Backward Rate Constant (Channel Blocking) 10³ s⁻¹Voltage-clamped frog muscle fibers[9]
ED₈₀ (80% twitch tension depression) 37 (± 4.0) µg/kgIn vivo, human patients[10]
ED₈₀ (after vecuronium) 89 (± 4.4) µg/kgIn vivo, human patients[10]
Maximum Channel Open Probability < 0.02At ~100 µM this compound; Patch clamp on BC3H-1 cells[6]
Efficacy (relative to ACh) 0.016Patch clamp on BC3H-1 cells[6]

Experimental Protocols

The study of this compound's effects on motor endplate ion channels relies heavily on electrophysiological techniques. Below are detailed methodologies for key experiments.

Voltage-Clamp Studies on Frog Neuromuscular Junction

This protocol is designed to measure macroscopic currents through a population of nAChRs in response to this compound application.

4.1.1. Preparation and Solutions

  • Dissection: Isolate the sartorius or cutaneous pectoris muscle from a frog (Rana pipiens).

  • Mounting: Pin the muscle in a recording chamber and superfuse with Ringer's solution.

  • Ringer's Solution Composition: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, and 2.5 mM HEPES buffer, pH adjusted to 7.2-7.4.[11][12][13]

  • Intracellular Microelectrode Solution: 3 M KCl.

4.1.2. Electrophysiological Recording

  • Impale Muscle Fiber: Use two microelectrodes, one for voltage recording and one for current injection, to impale a muscle fiber near the endplate region.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.

  • Drug Application: Apply this compound via bath perfusion or iontophoresis.

  • Data Acquisition: Record the resulting current, which represents the flow of ions through the nAChRs.

4.1.3. Data Analysis

  • Dose-Response Curves: Measure the peak current at various this compound concentrations to construct a dose-response curve and determine the EC₅₀.[1]

  • Kinetic Analysis: Analyze the decay phase of the current to determine channel closing rates.[14][15][16][17]

Single-Channel Patch-Clamp Recordings

This technique allows for the direct observation of individual nAChR channel openings and closings.

4.2.1. Cell Culture and Preparation

  • Cell Line: Use a cell line expressing nAChRs, such as the BC3H-1 mouse muscle cell line.

  • Patch Pipettes: Fabricate patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 2-5 MΩ.

  • Pipette Solution (Extracellular): Contains this compound at the desired concentration in a solution similar to Ringer's.

  • Bath Solution (Intracellular): A solution mimicking the intracellular ionic environment, typically containing high potassium and low sodium.[18]

4.2.2. Recording Configuration

  • Cell-Attached or Outside-Out Patch: Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane. For studying the effects of an externally applied agonist, the outside-out patch configuration is often preferred.[19][20][21]

  • Voltage Clamp: Clamp the patch membrane potential at a desired holding potential (e.g., -70 mV).

4.2.3. Data Analysis

  • Channel Openings and Closings: Idealize the recorded current trace to identify individual channel opening and closing events.

  • Amplitude Histograms: Construct histograms of the current amplitudes to determine the single-channel conductance.

  • Dwell Time Analysis: Analyze the durations of open and closed events to determine the kinetics of channel gating and blocking.[22]

Signaling Pathways and Logical Relationships

The actions of this compound at the motor endplate can be visualized as a series of interconnected events.

This compound-Induced Signaling Pathway

Decamethonium_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Ion_Flux Na+ Influx / K+ Efflux Channel_Opening->Ion_Flux Depolarization Endplate Depolarization (Phase I) Ion_Flux->Depolarization VGSC_Inactivation Voltage-Gated Na+ Channel Inactivation Depolarization->VGSC_Inactivation Desensitization Receptor Desensitization (Phase II) Depolarization->Desensitization Prolonged exposure leads to Paralysis Muscle Paralysis VGSC_Inactivation->Paralysis Repolarization Membrane Repolarization Desensitization->Repolarization Repolarization->Paralysis Maintains

Caption: Signaling cascade of this compound at the motor endplate.

Experimental Workflow for Voltage-Clamp Analysis

Voltage_Clamp_Workflow Start Start: Muscle Preparation Impale Impale Muscle Fiber with Microelectrodes Start->Impale Clamp Voltage Clamp at Holding Potential Impale->Clamp Apply_Deca Apply this compound Clamp->Apply_Deca Record Record Endplate Current Apply_Deca->Record Analyze Analyze Current: - Dose-Response - Kinetics Record->Analyze End End Analyze->End

Caption: Workflow for voltage-clamp experiments.

Logical Relationship of this compound's Dual Block

Dual_Block_Logic Deca_Admin This compound Administration Phase_I Phase I Block (Depolarizing) Deca_Admin->Phase_I Initial Effect Prolonged_Exposure Prolonged/Repeated Administration Phase_I->Prolonged_Exposure Phase_II Phase II Block (Desensitizing) Prolonged_Exposure->Phase_II Leads to

Caption: The transition from Phase I to Phase II block.

Conclusion

This compound's action on the motor endplate provides a classic example of the complex pharmacology of nAChR ligands. Its dual mechanism of action, involving both depolarization and desensitization, highlights the dynamic nature of these ion channels. The quantitative data and experimental protocols presented in this guide offer a framework for the continued investigation of this compound and other neuromuscular blocking agents. A thorough understanding of these mechanisms is essential for the rational design of new drugs with improved safety and efficacy profiles and for advancing our knowledge of synaptic function in both health and disease.

References

Decamethonium: An In-depth Technical Guide to its Molecular Targets Beyond Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium, a depolarizing neuromuscular blocking agent, has been primarily characterized by its action as a partial agonist at the muscle-type nicotinic acetylcholine receptors (nAChRs), leading to muscle paralysis.[1] While its effects on nAChRs are well-documented, a comprehensive understanding of its full pharmacological profile requires exploration of its molecular interactions beyond this primary target class. This technical guide provides an in-depth analysis of the known molecular targets of this compound, with a specific focus on its non-nAChR interactions. The information presented herein is intended to support further research, drug development, and a more complete safety and efficacy assessment of this and structurally related compounds.

Core Molecular Interactions of this compound

This compound's pharmacological profile is dominated by its interactions with cholinergic system components. However, its activity is not strictly limited to nAChRs. This section details the quantitative aspects of its interactions with both its primary and secondary molecular targets.

Quantitative Data on Molecular Target Interactions

The following tables summarize the known quantitative data for this compound's interaction with various molecular targets.

Table 1: Interaction of this compound with Nicotinic Acetylcholine Receptors (nAChRs)

nAChR SubtypeSpeciesEffectParameterValue (µM)Reference
Muscle-type (α1β1δɛ)MousePartial AgonistEC5040[2]
Neuronal α7MouseAntagonistIC507.4[3]
Neuronal α3β4MouseAntagonistIC5028[3]
Neuronal α4β2MouseAntagonistIC5059[3]
Neuronal α3β2MouseAntagonistIC50405[3]
Neuronal α4β2HumanAntagonistIC5052[3]

Table 2: Interaction of this compound with Cholinesterases

EnzymeSpeciesEffectParameterValueReference
Acetylcholinesterase (AChE)Electric EelInhibitor--[3][4]
Butyrylcholinesterase (BChE)HumanReversible Inhibitor--[5]

Table 3: Other Potential Molecular Interactions

Target ClassSpecific TargetSpeciesEffectNotesReference
Muscarinic Receptors--Weak to negligibleEffects observed only at extremely high, non-physiological doses.[6]
Serotonin Receptors--Interaction studiedThe nature of the interaction and quantitative data are not well-defined.[7]
Dopamine Transporters--Not extensively studiedNo direct evidence of significant interaction found.[8]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of this compound at the Neuromuscular Junction

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel opens ACh Vesicle ACh Voltage-gated Ca2+ Channel->ACh Vesicle triggers fusion ACh Acetylcholine ACh Vesicle->ACh releases nAChR Nicotinic ACh Receptor (Muscle-type) ACh->nAChR binds & activates Deca This compound Deca->nAChR binds & activates (partially) Depolarization Membrane Depolarization nAChR->Depolarization Na+ influx Persistent Depolarization Persistent Depolarization (Flaccid Paralysis) nAChR->Persistent Depolarization prolonged Na+ influx Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: this compound's primary mechanism at the neuromuscular junction.

Experimental Workflow for nAChR Characterization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_prep Xenopus Oocyte Harvesting & Preparation cRNA_inject cRNA Injection (nAChR subunits) Oocyte_prep->cRNA_inject Incubation Incubation (2-5 days) cRNA_inject->Incubation TEVC Two-Electrode Voltage Clamp Setup Incubation->TEVC Drug_app This compound Application (various concentrations) TEVC->Drug_app Data_rec Current Recording Drug_app->Data_rec CR_curve Concentration-Response Curve Generation Data_rec->CR_curve Param_calc Calculation of EC50 / IC50 values CR_curve->Param_calc

Caption: Workflow for studying this compound's effects on nAChRs.

Logical Relationship of this compound's Cholinergic Interactions

G cluster_nAChR Nicotinic Acetylcholine Receptors cluster_ChE Cholinesterases This compound This compound Muscle_nAChR Muscle-type This compound->Muscle_nAChR Partial Agonist Neuronal_nAChR Neuronal-type This compound->Neuronal_nAChR Antagonist AChE Acetylcholinesterase This compound->AChE Inhibitor BChE Butyrylcholinesterase This compound->BChE Inhibitor Neuromuscular Blockade Neuromuscular Blockade Muscle_nAChR->Neuromuscular Blockade Modulation of\nNeuronal Transmission Modulation of Neuronal Transmission Neuronal_nAChR->Modulation of\nNeuronal Transmission Increased Acetylcholine\nAvailability Increased Acetylcholine Availability AChE->Increased Acetylcholine\nAvailability Slower this compound\nMetabolism (potential) Slower this compound Metabolism (potential) BChE->Slower this compound\nMetabolism (potential)

Caption: Overview of this compound's interactions within the cholinergic system.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) for nAChR Characterization in Xenopus Oocytes

Objective: To determine the functional effects (agonist or antagonist activity) and potency (EC50 or IC50) of this compound on specific nAChR subtypes expressed in Xenopus laevis oocytes.

Materials:

  • Mature female Xenopus laevis

  • Collagenase solution

  • Oocyte RingeR's solution (OR-2)

  • cRNA for nAChR subunits of interest

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • This compound bromide solutions of varying concentrations

Procedure:

  • Oocyte Preparation: Oocytes are surgically harvested from anesthetized Xenopus laevis. Follicle cells are removed by incubation in collagenase solution. Healthy stage V-VI oocytes are selected and maintained in OR-2 solution.

  • cRNA Injection: Oocytes are injected with a solution containing the cRNAs encoding the desired nAChR subunits using a microinjection system. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte expressing the nAChR of interest is placed in a recording chamber and continuously perfused with OR-2 solution.

    • Two glass microelectrodes are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -50 to -70 mV).

    • The oocyte is perfused with a known concentration of acetylcholine (ACh) to elicit a baseline current response.

  • This compound Application:

    • For antagonist activity: Oocytes are pre-incubated with varying concentrations of this compound for a set period before co-application with a fixed concentration of ACh. The inhibition of the ACh-induced current is measured.

    • For agonist activity: Oocytes are perfused with varying concentrations of this compound alone to measure any elicited current.

  • Data Analysis:

    • The peak current amplitude in response to agonist application is measured.

    • For antagonist activity, the percentage of inhibition of the ACh-induced current is calculated for each this compound concentration. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

    • For agonist activity, the current elicited by this compound is measured. An EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • Purified AChE (from electric eel) or BChE (from human serum)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as the substrate

  • Phosphate buffer (pH 7.4)

  • This compound bromide solutions of varying concentrations

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCh or BTCh) in deionized water.

    • Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add phosphate buffer, the cholinesterase enzyme solution, and the DTNB solution.

    • Add the this compound solution (or buffer for control wells) to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when the product of the enzymatic reaction (thiocholine) reacts with DTNB.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each this compound concentration.

    • Determine the percentage of inhibition of the enzyme activity for each this compound concentration relative to the control (no inhibitor).

    • Calculate the IC50 value by fitting the concentration-inhibition data to a suitable model. To determine the inhibition constant (Ki), the assay should be performed at multiple substrate concentrations.

Conclusion and Future Directions

While the primary pharmacological action of this compound is unequivocally linked to its interaction with nicotinic acetylcholine receptors, this technical guide consolidates the evidence for its molecular activities beyond this target class. The inhibitory effects on acetylcholinesterase and butyrylcholinesterase represent the most significant non-nAChR interactions identified to date. The weak or yet-to-be-quantified interactions with other receptors, such as muscarinic and serotonin receptors, suggest a relatively clean profile at therapeutic concentrations, but these interactions should not be entirely disregarded in the development of new chemical entities based on the this compound scaffold.

Future research should focus on obtaining precise kinetic data (Ki values) for the inhibition of both AChE and BChE by this compound. Furthermore, comprehensive off-target screening using modern high-throughput platforms would be invaluable in definitively mapping the broader interaction profile of this compound and identifying any previously unknown molecular targets. A deeper understanding of these off-target effects will contribute to a more complete and nuanced understanding of the pharmacology of this classic neuromuscular blocking agent and inform the design of future therapeutics with improved selectivity and safety profiles.

References

Decamethonium's Interaction with Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium is a depolarizing neuromuscular blocking agent that exerts its effects through interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors, part of the cys-loop family of ligand-gated ion channels, are pentameric structures composed of various subunits (α1-10, β1-4, γ, δ, and ε in vertebrates) that determine their physiological and pharmacological properties.[4][5] The subunit composition dictates the receptor's affinity for ligands, ion permeability, and role in synaptic transmission.[5][6] this compound acts as a partial agonist at the muscle-type nAChR, leading to depolarization of the motor endplate and subsequent muscle paralysis.[2][7][8] Conversely, it functions as a non-depolarizing antagonist at neuronal nAChR subtypes. This guide provides a comprehensive overview of this compound's binding affinity for different nAChR subunits, details the experimental protocols used to determine these interactions, and illustrates the associated signaling pathways.

Data Presentation: this compound Binding Affinity for nAChR Subunits

The binding affinity of this compound for various nAChR subunits is presented below. The data, compiled from multiple studies, highlights the differential effects of this compound on muscle versus neuronal nAChRs.

nAChR SubtypeSpeciesExperimental MethodParameterValue (µM)Reference
α1β1γδ (fetal muscle)MouseTwo-Electrode Voltage ClampEC5044 ± 6[9]
α1β1εδ (adult muscle)MouseTwo-Electrode Voltage ClampEC5040 ± 3[9]
α3β2MouseTwo-Electrode Voltage ClampIC50>100[9]
α3β4MouseTwo-Electrode Voltage ClampIC50~30[9]
α4β2HumanLigand-binding competitionIC50110[10]
α4β2MouseTwo-Electrode Voltage ClampIC50~10[9]
α7MouseTwo-Electrode Voltage ClampIC50~3[9]

Note: EC50 values represent the concentration of this compound required to elicit a half-maximal response (agonist activity), while IC50 values indicate the concentration required to inhibit 50% of the response to an agonist (antagonist activity). The variability in values for the same receptor subtype can be attributed to different experimental conditions and expression systems.

Mandatory Visualization

Experimental Workflow for Determining Binding Affinity

experimental_workflow cluster_prep Receptor Preparation cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or Xenopus Oocytes) transfection Transfection with nAChR Subunit cDNAs cell_culture->transfection membrane_prep Membrane Preparation transfection->membrane_prep For binding assays voltage_clamp Two-Electrode Voltage Clamp (Oocytes) transfection->voltage_clamp For functional assays in oocytes patch_clamp Patch-Clamp (HEK293) transfection->patch_clamp For functional assays in HEK cells calcium_imaging Calcium Imaging (FLIPR) transfection->calcium_imaging For functional assays in HEK cells incubation Incubation with Radiolabeled Ligand and this compound membrane_prep->incubation separation Separation of Bound and Free Ligand incubation->separation quantification Quantification of Radioactivity separation->quantification affinity_calc Calculation of Ki, IC50, EC50 quantification->affinity_calc dose_response Dose-Response Curve Generation voltage_clamp->dose_response patch_clamp->dose_response calcium_imaging->dose_response affinity_calc->dose_response

Caption: Experimental workflow for determining this compound's binding affinity for nAChR subunits.

nAChR Signaling Pathway upon this compound Binding

nAChR_signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to depolarization Membrane Depolarization nAChR->depolarization Activation leads to na_influx Na+ Influx depolarization->na_influx ca_influx Ca2+ Influx depolarization->ca_influx cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) na_influx->cellular_response downstream Downstream Signaling Cascades ca_influx->downstream pi3k_akt PI3K-Akt Pathway downstream->pi3k_akt erk_mapk ERK/MAPK Pathway downstream->erk_mapk gene_expression Changes in Gene Expression pi3k_akt->gene_expression erk_mapk->gene_expression gene_expression->cellular_response

Caption: Simplified signaling pathway of nAChR activation by an agonist like this compound.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

  • Receptor Preparation:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently or stably transfected with the cDNAs encoding the desired human nAChR subunits.

    • Membrane Preparation: Cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation.[11] The protein concentration of the membrane preparation is determined using a suitable method like the BCA assay.[11]

  • Binding Assay:

    • Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of unlabeled this compound.[1][12]

    • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[11][13]

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.[14]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is an electrophysiological technique used to measure the ion flow across the membrane of a cell expressing ion channels.

  • Oocyte Preparation:

    • Xenopus laevis oocytes are surgically removed and defolliculated.

    • The oocytes are injected with cRNAs encoding the desired nAChR subunits and incubated to allow for receptor expression.[15][16]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.[9][15][17]

    • The membrane potential is clamped at a holding potential (typically -70 mV).[18]

    • This compound (for agonist testing) or a known agonist in the presence of varying concentrations of this compound (for antagonist testing) is applied to the oocyte.

    • The resulting current is recorded.

  • Data Analysis:

    • For agonist activity, the concentration of this compound that elicits a half-maximal current response (EC50) is determined.

    • For antagonist activity, the concentration of this compound that inhibits 50% of the agonist-induced current (IC50) is calculated.

Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for the recording of ion channel activity from a small "patch" of the cell membrane or the whole cell.

  • Cell Preparation:

    • HEK293 cells are transfected with the nAChR subunit cDNAs and cultured on coverslips.[3][19]

  • Recording:

    • A glass micropipette with a smooth tip is pressed against the cell membrane to form a high-resistance seal.

    • The patch of membrane within the pipette tip can be excised (excised-patch) or the cell membrane can be ruptured to allow for whole-cell recording.[7]

    • The membrane potential is clamped, and drugs are applied via a perfusion system.[20]

    • The current flowing through the nAChRs is recorded.[3][19]

  • Data Analysis:

    • Similar to TEVC, dose-response curves are generated to determine EC50 or IC50 values for this compound.

Fluorescence-Based Functional Assays (e.g., FLIPR)

These high-throughput assays measure changes in intracellular calcium concentration upon receptor activation.

  • Cell Preparation:

    • HEK293 cells stably expressing the nAChR of interest are seeded into microplates.[21]

    • The cells are loaded with a calcium-sensitive fluorescent dye.[22]

  • Assay Procedure:

    • The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR).[22][23]

    • Baseline fluorescence is measured before the addition of this compound (for agonist mode) or an agonist in the presence of this compound (for antagonist mode).

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored over time.[21][24]

  • Data Analysis:

    • Dose-response curves are constructed by plotting the change in fluorescence against the concentration of this compound to determine EC50 or IC50 values.

References

Methodological & Application

Application Notes and Protocols for Decamethonium-Induced Muscle Paralysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium is a depolarizing neuromuscular blocking agent that induces muscle paralysis. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of skeletal muscle.[1] Its structural similarity to acetylcholine causes a sustained depolarization of the postsynaptic membrane, leading to an initial transient muscle fasciculation followed by a flaccid paralysis.[2] Unlike acetylcholine, this compound is not hydrolyzed by acetylcholinesterase, resulting in a prolonged receptor activation and subsequent desensitization of the nAChRs, a state known as a Phase II block.[2][3]

These application notes provide detailed protocols and essential data for the use of this compound to induce muscle paralysis in animal models for research purposes. It is critical to note that this compound does not provide any analgesic or anesthetic effects.[4] Therefore, it must be used in conjunction with an adequate plane of general anesthesia.

Data Presentation

The following tables summarize key quantitative data for this compound based on available literature. Due to a lack of specific published doses for rodents, a dose-finding study is recommended to determine the optimal dose for your specific animal model and experimental conditions.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueSpeciesComments
Mechanism of Action Nicotinic Acetylcholine Receptor AgonistAllCauses sustained depolarization of the motor endplate.[1]
Onset of Paralysis ~2 minutesGeneral[5]
Duration of Action ~15 minutesGeneral[5]
Metabolism Not metabolizedAnimalsExcreted unchanged by the kidneys.[5]
Plasma Half-life ~0.5 - 1 hourGeneral[5]

Table 2: Effective Doses of this compound in Various Species

SpeciesDoseRoute of AdministrationEffectReference
Cat0.03 mg/kgIntravenousComplete neuromuscular block
Cat0.02 - 0.025 mg/kgIntravenous50-80% reduction in gastrocnemius muscle contraction amplitude
Human37 µg/kg (0.037 mg/kg)Intravenous80% twitch tension depression (ED80)[2]
Rat47.36 ± 9.58 µMIn vitro (phrenic nerve-hemidiaphragm)EC50[4]
Mouse"Paralyzing doses"IntravenousNot specified[6]

Experimental Protocols

Preparation of this compound Solution

This compound bromide is typically used and is soluble in sterile water or isotonic saline (0.9% NaCl). Aqueous solutions are stable and can be sterilized by autoclaving.

Materials:

  • This compound bromide powder

  • Sterile, pyrogen-free isotonic saline or sterile water for injection

  • Sterile vials

  • Syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound bromide based on the desired concentration and final volume. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound bromide in 10 mL of sterile saline.

  • Aseptically add the calculated amount of this compound bromide powder to a sterile vial.

  • Add the sterile diluent to the vial.

  • Gently agitate the vial until the powder is completely dissolved.

  • For intravenous administration, it is highly recommended to filter-sterilize the final solution using a 0.22 µm syringe filter into a new sterile vial.

  • Label the vial clearly with the name of the drug, concentration, date of preparation, and initials of the preparer.

  • Store the solution as recommended by the manufacturer.

Protocol for Induction of Muscle Paralysis in a Rat Model (with Dose-Finding Component)

This protocol describes a method for inducing neuromuscular blockade in an anesthetized rat. Due to the lack of a definitive published dose, a dose-finding approach is essential.

Materials:

  • Anesthetized and surgically prepared rat (e.g., with cannulated jugular vein for IV administration)

  • General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • This compound solution (e.g., 0.1 mg/mL)

  • Apparatus for mechanical ventilation

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximeter, rectal temperature probe)

  • Neuromuscular transmission monitor (e.g., to deliver train-of-four stimulation and measure twitch response)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Animal Preparation:

    • Induce and maintain a stable plane of surgical anesthesia. The adequacy of anesthesia must be confirmed before administering this compound by testing for the absence of a withdrawal reflex to a noxious stimulus (e.g., toe pinch).

    • Intubate the animal and initiate mechanical ventilation. Respiratory parameters should be set appropriately for the animal's weight and species.

    • Establish intravenous access for drug administration.

    • Place monitoring electrodes for ECG and a probe for blood pressure. Monitor and maintain core body temperature at 37°C.

    • Attach stimulating electrodes for the neuromuscular monitor to a suitable peripheral nerve (e.g., the sciatic nerve) and a force transducer to the corresponding muscle (e.g., the gastrocnemius) to record twitch tension.

  • Dose-Finding:

    • Based on the data from cats and humans (0.03-0.037 mg/kg), a starting intravenous dose of 0.01 mg/kg is suggested for the rat.

    • Administer the initial dose of this compound intravenously.

    • Monitor the twitch response to single stimuli or train-of-four (TOF) stimulation. A significant reduction in twitch height indicates the onset of neuromuscular blockade.

    • If the desired level of paralysis (e.g., >90% twitch suppression) is not achieved within 2-5 minutes, administer incremental doses (e.g., 0.005 mg/kg) every 5 minutes until the target level of blockade is reached.

    • Record the total dose required to achieve the desired level of paralysis. This will be the effective induction dose for subsequent experiments under identical conditions.

  • Maintenance of Paralysis:

    • The duration of action of a single bolus of this compound is relatively short (~15 minutes).[5]

    • For prolonged paralysis, a continuous intravenous infusion can be administered. The infusion rate should be determined empirically, starting with a rate calculated to replace the amount of drug eliminated per minute. Alternatively, intermittent bolus injections of approximately 10-20% of the initial induction dose can be given when there is evidence of recovery of neuromuscular function (e.g., return of twitch response).

  • Monitoring During Paralysis:

    • Anesthetic Depth: Since motor reflexes are absent, anesthetic depth must be monitored closely using autonomic signs. An increase in heart rate or blood pressure in response to a surgical stimulus may indicate inadequate anesthesia.

    • Neuromuscular Blockade: Continuously monitor the degree of muscle paralysis using the neuromuscular transmission monitor (e.g., TOF).

    • Physiological Parameters: Continuously monitor and record vital signs (heart rate, blood pressure, SpO2, and body temperature) at regular intervals (e.g., every 15 minutes).

  • Recovery:

    • Discontinue the this compound administration.

    • Continue mechanical ventilation and anesthesia until neuromuscular function returns to a level that can sustain spontaneous and unassisted breathing. This can be confirmed by the return of a strong twitch response and visible respiratory movements.

    • Once spontaneous breathing is adequate, the animal can be weaned from the ventilator and extubated.

    • Provide appropriate post-procedural care, including analgesia and monitoring until the animal is fully recovered.

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

G cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release fusion & exocytosis ACh Acetylcholine ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates This compound This compound This compound->nAChR binds & persistently activates Depolarization Sustained Depolarization nAChR->Depolarization Muscle_Contraction Initial Fasciculation Depolarization->Muscle_Contraction Paralysis Flaccid Paralysis (Phase I & II Block) Depolarization->Paralysis G A Animal Preparation (Anesthesia, Intubation, IV Access) B Establish Baseline (Vital Signs, Twitch Response) A->B C Administer this compound (IV Bolus or Infusion) B->C D Induce and Maintain Neuromuscular Blockade C->D E Monitor Anesthetic Depth (Autonomic Signs) D->E F Monitor Neuromuscular Block (e.g., TOF) D->F G Perform Experimental Procedure D->G H Discontinue this compound G->H I Spontaneous Recovery H->I J Wean from Ventilator & Extubate I->J K Post-Procedure Care & Monitoring J->K

References

Application Notes and Protocols for Decamethonium Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of decamethonium, a depolarizing neuromuscular blocking agent, in rat studies. This document includes detailed protocols for its administration, quantitative data on its effects, and a description of its mechanism of action.

Introduction

This compound is a quaternary ammonium compound that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of skeletal muscle.[1][2][3] Its binding to the nAChR leads to a sustained depolarization of the postsynaptic membrane, which initially causes muscle fasciculations followed by a persistent neuromuscular block and flaccid paralysis.[1][2] Due to its mechanism of action, this compound is a valuable tool in physiological and pharmacological research to study neuromuscular transmission and to induce muscle relaxation for various experimental procedures.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's effects in rats.

ParameterValueSpeciesRoute of AdministrationReference
EC50 47.36 ± 9.58 µMRatIn vitro (phrenic nerve hemidiaphragm)[4]
Effective Dose (ED) 0.03 mg/kg (for complete neuromuscular block)RatNot specified
LD50 2.9 mg/kg (2900 µg/kg)RatIntraperitoneal[1][2]
LD50 0.63 mg/kgMouseIntravenous[3]

Note: The intravenous LD50 for rats was not found in the searched literature. The provided mouse intravenous LD50 can be used as a reference point with caution, as species differences in drug sensitivity can be significant.

Mechanism of Action: Neuromuscular Blockade

This compound induces neuromuscular blockade through a two-phase process at the neuromuscular junction.

Phase I Block (Depolarizing Block):

  • Binding to nAChRs: this compound, structurally similar to acetylcholine, binds to the nicotinic acetylcholine receptors on the motor endplate.[1]

  • Sustained Depolarization: This binding causes the ion channel of the receptor to open, leading to a persistent depolarization of the muscle fiber membrane.

  • Inactivation of Voltage-Gated Sodium Channels: The sustained depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine.

  • Muscle Paralysis: The inability of the muscle fiber to generate action potentials results in flaccid paralysis.

Phase II Block (Desensitizing Block): With prolonged exposure or higher doses of this compound, the neuromuscular block can transition to a Phase II block. The exact mechanism is complex and not fully understood, but it is characterized by a gradual repolarization of the endplate, yet the muscle remains unresponsive to acetylcholine. This phase is thought to involve desensitization of the nAChRs.

G cluster_NMJ Neuromuscular Junction Nerve_Terminal Presynaptic Nerve Terminal ACh_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh binds Motor_Endplate Motor Endplate (Muscle Fiber) ACh_Release ACh Release ACh_Vesicles->ACh_Release Nerve Impulse ACh_Release->Synaptic_Cleft Exocytosis This compound This compound This compound->nAChR Binds and Activates Depolarization Sustained Depolarization nAChR->Depolarization Ion Influx (Na+) Na_Channel_Inactivation Voltage-Gated Na+ Channel Inactivation Depolarization->Na_Channel_Inactivation Paralysis Muscle Paralysis Na_Channel_Inactivation->Paralysis

Caption: Mechanism of this compound-induced neuromuscular blockade.

Experimental Protocols

Preparation of this compound Solution
  • Vehicle Selection: this compound bromide is soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a suitable vehicle for in vivo administration.

  • Concentration: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in sterile saline.

  • Dilution: Based on the desired dose (mg/kg) and the animal's body weight, calculate the required volume of the stock solution and dilute it with sterile saline to a final volume suitable for injection (e.g., 0.1-0.5 mL for a rat).

  • Storage: Store the stock solution at 2-8°C and protect it from light. Prepare fresh dilutions for each experiment.

In Vivo Administration Protocol

Route of Administration: Intravenous (IV) or intraperitoneal (IP) injection are the most common routes for systemic administration. IV administration provides a more rapid onset of action.

Dosage:

  • Effective Dose: A starting dose of 0.03 mg/kg can be used to induce complete neuromuscular blockade. However, the exact dose may need to be titrated for specific experimental conditions and rat strains.

  • Lethal Dose (LD50): The intraperitoneal LD50 in rats is 2.9 mg/kg.[1][2] This value should be considered for safety and dose selection.

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Ensure a stable plane of anesthesia is achieved before administering this compound.

  • Monitoring: It is crucial to monitor the animal's vital signs, particularly respiration. Since this compound paralyzes the respiratory muscles, mechanical ventilation is mandatory to prevent asphyxiation.

  • Administration:

    • Intravenous (IV): Administer the prepared this compound solution slowly via a cannulated vein (e.g., tail vein, femoral vein).

    • Intraperitoneal (IP): Inject the solution into the lower abdominal quadrant, taking care to avoid puncturing internal organs.

  • Observation: Observe the animal for the onset of muscle fasciculations followed by paralysis. The time to onset is typically rapid, especially with IV administration.

  • Recovery: The duration of action of this compound is relatively short. Monitor the animal until neuromuscular function returns to baseline. The use of a neuromuscular function monitor is highly recommended.

Experimental Workflow: Measurement of Neuromuscular Blockade

This workflow describes a typical experiment to quantify the degree of neuromuscular blockade induced by this compound in an anesthetized rat.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Ventilation Initiate Mechanical Ventilation Anesthesia->Ventilation Cannulation Cannulate Vein (for IV access) Ventilation->Cannulation Nerve_Stim_Setup Set up Nerve Stimulator & Force Transducer Cannulation->Nerve_Stim_Setup Baseline Record Baseline Twitch Tension Nerve_Stim_Setup->Baseline Deca_Admin Administer this compound (IV) Baseline->Deca_Admin Record_Block Record Twitch Tension (Quantify Blockade) Deca_Admin->Record_Block Recovery Monitor Recovery of Twitch Tension Record_Block->Recovery Analyze Analyze Data (e.g., % inhibition, duration) Recovery->Analyze

Caption: Experimental workflow for measuring neuromuscular blockade.

Detailed Methodology for Neuromuscular Blockade Measurement:

  • Animal Preparation:

    • Anesthetize the rat as described previously.

    • Tracheostomize the animal and connect it to a small animal ventilator.

    • Cannulate a suitable vein (e.g., femoral or jugular vein) for drug administration.

    • Isolate a peripheral nerve-muscle preparation, such as the sciatic nerve-gastrocnemius muscle or the phrenic nerve-hemidiaphragm.

  • Experimental Setup:

    • Place stimulating electrodes on the isolated nerve.

    • Attach the tendon of the muscle to a force-displacement transducer to measure isometric twitch contractions.

    • Connect the transducer to a data acquisition system to record the muscle tension.

  • Procedure:

    • Deliver supramaximal electrical stimuli to the nerve at a low frequency (e.g., 0.1-0.2 Hz) to elicit single twitch contractions.

    • Record a stable baseline of twitch tension for a sufficient period.

    • Administer a bolus dose of this compound intravenously.

    • Continuously record the twitch tension to observe the onset, magnitude, and duration of the neuromuscular block. The degree of blockade is typically expressed as the percentage reduction in twitch height from the baseline.

    • Monitor the recovery of twitch tension back to the baseline level.

Cautions and Considerations

  • Respiratory Paralysis: this compound causes paralysis of the respiratory muscles. Mechanical ventilation is essential throughout the period of neuromuscular blockade.

  • Anesthesia: this compound does not possess anesthetic or analgesic properties. It must be administered to a properly anesthetized animal to prevent pain and distress.

  • Cardiovascular Effects: this compound can have complex effects on the cardiovascular system, including changes in heart rate and blood pressure. Monitoring of these parameters is advisable.

  • Species Variation: The sensitivity to this compound can vary between species and even between different strains of rats. It is recommended to perform pilot studies to determine the optimal dose for a specific experimental model.

By following these detailed protocols and considering the provided quantitative data and safety precautions, researchers can effectively and responsibly utilize this compound in their rat studies to investigate neuromuscular function and related pathologies.

References

Application Notes and Protocols: Determining the Effective Dose of Decamethonium for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium is a depolarizing neuromuscular blocking agent that functions as a partial agonist of the nicotinic acetylcholine receptor (nAChR).[1][2] Its primary action is at the motor endplate, where it mimics acetylcholine (ACh), causing membrane depolarization.[1][3] However, unlike ACh, this compound is not hydrolyzed by acetylcholinesterase, leading to a persistent depolarization that renders the endplate unresponsive to further neural stimuli, resulting in muscle paralysis.[1][2] Determining the precise effective dose of this compound is critical for the validity and reproducibility of in vitro studies exploring neuromuscular function, disease modeling, and drug screening. These application notes provide a comprehensive guide to calculating the effective dose of this compound, including its mechanism of action, quantitative data from literature, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effect by binding to and activating nAChRs on the postsynaptic membrane of the neuromuscular junction. This initial agonistic action opens the ion channel, causing an influx of sodium ions and depolarizing the muscle fiber membrane, which may initially lead to muscle fasciculations.[2] Because this compound is not readily degraded, it continues to occupy the receptors, holding the membrane in a depolarized state.[1] This persistent depolarization leads to the inactivation of voltage-gated sodium channels in the surrounding membrane, preventing the propagation of action potentials and causing flaccid paralysis (Phase I block).[4] With prolonged exposure, the nAChRs may become desensitized to the agonist, leading to a state where the membrane repolarizes but remains unresponsive to ACh (Phase II block).[2]

Decamethonium_Signaling_Pathway This compound's Mechanism of Action at the Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Muscle Fiber ACh_Vesicle ACh Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle triggers release nAChR Nicotinic ACh Receptor (nAChR) Depolarization Membrane Depolarization nAChR->Depolarization Na+ influx causes Na_Channel Voltage-Gated Na+ Channel Paralysis Muscle Paralysis Na_Channel->Paralysis prevents action potential Depolarization->Na_Channel inactivates adjacent ACh->nAChR binds & activates This compound This compound This compound->nAChR binds & persistently activates Synaptic_Cleft Synaptic Cleft

Caption: this compound acts as a persistent agonist at the nAChR.

Quantitative Data Summary

The effective concentration of this compound can vary significantly based on the in vitro model system, species, and specific experimental conditions. The following table summarizes key quantitative data reported in the literature.

ParameterValueModel SystemCommentsReference
EC50 47.36 ± 9.58 µMRat phrenic nerve hemidiaphragmThe concentration producing 50% of the maximal neuromuscular blockade.[5]
Concentration for Half-Maximum Effect ~ 5 µMRat diaphragm muscleRefers to the concentration causing a half-maximal change in membrane permeability.[6]
Half-Saturation Concentration (Influx) 400 µMRat diaphragm muscleDescribes the kinetics of this compound entry into muscle fibers.[6]
Inhibitory Constant (vs. Tubocurarine) 0.07 µMRat diaphragm muscleIndicates the competitive inhibition constant when studied alongside tubocurarine.[6]

Protocol: Determining the EC50 of this compound in an In Vitro Nerve-Muscle Preparation

This protocol provides a generalized method for determining the half-maximal effective concentration (EC50) of this compound using an isolated nerve-muscle preparation, such as the rat phrenic nerve-hemidiaphragm. This assay measures the drug's ability to inhibit muscle contraction induced by nerve stimulation.

Materials and Reagents
  • Isolated Tissue: Rat phrenic nerve-hemidiaphragm preparation.

  • Physiological Salt Solution: Krebs-Henseleit solution or Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • This compound Bromide Stock Solution: 10 mM stock solution in deionized water. Store at 4°C.

  • Equipment:

    • Organ bath (10-20 mL capacity) with temperature control.

    • Force-displacement transducer.

    • Nerve stimulator (for delivering supramaximal stimuli).

    • Data acquisition system and software.

    • Micropipettes.

Experimental Workflow

EC50_Workflow A 1. Prepare & Mount Tissue (e.g., Rat Phrenic Nerve-Hemidiaphragm) B 2. Equilibrate Tissue (30-60 min in physiological solution) A->B C 3. Obtain Baseline Contractions (Supramaximal nerve stimulation) B->C E 5. Cumulative Dosing (Add increasing concentrations to bath) C->E start experiment D 4. Prepare Serial Dilutions (this compound from stock solution) D->E F 6. Record Twitch Tension (Measure inhibition at each concentration) E->F G 7. Data Analysis (Normalize data and plot dose-response curve) F->G H 8. Calculate EC50 (Non-linear regression analysis) G->H

Caption: Workflow for determining the EC50 of this compound.

Detailed Procedure
  • Tissue Preparation and Mounting:

    • Isolate the phrenic nerve-hemidiaphragm preparation from a rat according to established dissection protocols.

    • Mount the preparation in the organ bath containing physiological salt solution. Attach the diaphragm's central tendon to the force transducer and fix the rib base to the bath holder.

    • Place the phrenic nerve onto the stimulating electrodes.

  • Equilibration:

    • Allow the tissue to equilibrate in the oxygenated physiological solution at 37°C for at least 30-60 minutes.

    • During equilibration, apply a resting tension (e.g., 1-2 grams) and wash the tissue with fresh solution every 15 minutes.

  • Baseline Measurement:

    • Begin stimulating the phrenic nerve with single supramaximal pulses (e.g., 0.1-0.2 Hz frequency, 0.5 ms duration).

    • Record the isometric twitch contractions until a stable baseline is achieved. The average height of these contractions represents the 100% response (control).

  • Dose-Response Curve Generation (Cumulative Dosing):

    • Prepare a series of this compound dilutions from the stock solution.

    • Add the lowest concentration of this compound to the organ bath.

    • Allow the response to stabilize (typically 5-10 minutes) and record the percentage inhibition of the twitch height.

    • Without washing out the previous dose, add the next higher concentration of this compound.

    • Repeat this process for a range of concentrations (e.g., 1 µM to 500 µM) until a maximal or near-maximal inhibition of contraction is observed.

Data Analysis and EC50 Calculation
  • Data Normalization:

    • For each concentration, calculate the percentage inhibition of the muscle twitch relative to the initial baseline response.

    • % Inhibition = 100 * (1 - (Twitch Height with Drug / Baseline Twitch Height))

  • Plotting the Dose-Response Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • EC50 Calculation:

    • Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., four-parameter logistic equation).[7]

    • The EC50 is the concentration of this compound that produces 50% of the maximal inhibitory effect, as calculated by the software.[8]

Considerations for Other In Vitro Models

  • Cell-Based Assays (e.g., C2C12 myotubes): For cell culture models, the endpoint may not be muscle contraction but rather a measure of ion flux, membrane potential (using voltage-sensitive dyes), or receptor binding.[9] In these cases, the EC50 represents the concentration causing a half-maximal response for that specific endpoint.

  • Model Selection: The choice of in vitro model is crucial. While cell lines offer high-throughput capabilities, nerve-muscle preparations better preserve the physiological architecture of the neuromuscular junction.[10][11] The effective dose can differ between these systems.

References

Application Notes and Protocols for the Use of Decamethonium in Neuromuscular Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of decamethonium, a depolarizing neuromuscular blocking agent, in the study of neuromuscular diseases. This document includes detailed information on its mechanism of action, quantitative data on its effects, and step-by-step experimental protocols for its application in in vitro and electrophysiological studies.

Introduction

This compound is a quaternary ammonium compound that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2] Its structural similarity to acetylcholine allows it to bind to and activate the nAChR, leading to a persistent depolarization of the postsynaptic membrane.[1] This sustained depolarization inactivates voltage-gated sodium channels, rendering the neuromuscular junction refractory to further stimulation by acetylcholine and resulting in muscle paralysis.[3][4] Historically used as a muscle relaxant in anesthesia, this compound is now primarily a tool in research settings to investigate the function and pathology of the neuromuscular junction.[1]

This compound exhibits a characteristic "dual block". The initial depolarizing phase (Phase I) is followed by a non-depolarizing phase (Phase II) with prolonged exposure, where the receptor becomes desensitized and repolarized but remains unresponsive to acetylcholine.[3][5] This complex mechanism makes it a valuable compound for studying the intricacies of neuromuscular transmission in various disease models.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound from various experimental preparations.

Table 1: Potency of this compound in Different Species and Preparations

SpeciesPreparationParameterValueReference(s)
HumanAdductor pollicis muscle (in vivo)ED₈₀37 ± 4.0 µg/kg[6]
RatPhrenic nerve-hemidiaphragm (in vitro)EC₅₀47.36 ± 9.58 µM[7][8]
DogPhrenic nerve-diaphragm (blood-perfused, in vitro)Potency ratio for 50% twitch depression (relative to succinylcholine)~1/3[7]

Table 2: Interaction of this compound with Other Neuromuscular Blocking Agents in Humans

ConditionParameterValueReference(s)
This compound aloneED₈₀37 ± 4.0 µg/kg[6]
This compound after Vecuronium (10 µg/kg)ED₈₀89 ± 4.4 µg/kg[6]

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action at the Neuromuscular Junction

The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction, leading to muscle paralysis.

decamethonium_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Persistently Activates Depolarization Persistent Depolarization nAChR->Depolarization Na_Channel_Inactivation Voltage-gated Na+ Channel Inactivation Depolarization->Na_Channel_Inactivation Paralysis Muscle Paralysis Na_Channel_Inactivation->Paralysis

This compound's interaction with the nicotinic acetylcholine receptor.
General Experimental Workflow for Preclinical Evaluation of Neuromuscular Blocking Agents

This workflow outlines the typical steps involved in the preclinical assessment of neuromuscular blocking agents like this compound.

preclinical_workflow Start Start In_Vitro_Assays In Vitro Assays (e.g., Muscle Contraction, Electrophysiology) Start->In_Vitro_Assays Dose_Response Determine Dose-Response Relationship (EC50/ED50) In_Vitro_Assays->Dose_Response Mechanism_of_Action Elucidate Mechanism of Action (e.g., Receptor Binding, Channel Gating) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies Mechanism_of_Action->In_Vivo_Studies Efficacy_Toxicity Assess Efficacy and Toxicity In_Vivo_Studies->Efficacy_Toxicity Pharmacokinetics Pharmacokinetic Profiling Efficacy_Toxicity->Pharmacokinetics End End Pharmacokinetics->End

Preclinical evaluation workflow for neuromuscular blockers.

Experimental Protocols

In Vitro Isometric Muscle Tension Recording using Isolated Phrenic Nerve-Diaphragm Preparation

This protocol is adapted from established methods for studying neuromuscular transmission in an isolated rodent phrenic nerve-hemidiaphragm preparation.[9][10]

Materials:

  • Krebs-Ringer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM glucose), bubbled with 95% O₂/5% CO₂.

  • This compound bromide stock solution.

  • Dissection tools (fine scissors, forceps).

  • Organ bath with stimulating electrodes and an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Dissection:

    • Humanely euthanize a rat or mouse according to institutional guidelines.

    • Carefully dissect out the phrenic nerve and the attached hemidiaphragm.

    • Keep the preparation in ice-cold, oxygenated Krebs-Ringer solution throughout the dissection.

  • Mounting the Preparation:

    • Mount the hemidiaphragm in the organ bath containing oxygenated Krebs-Ringer solution maintained at 37°C.

    • Attach the central tendon to the isometric force transducer and the costal margin to a fixed hook in the bath.

    • Place the phrenic nerve on the stimulating electrodes.

  • Stimulation and Recording:

    • Apply a resting tension of approximately 1g to the muscle.

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1 Hz, 0.2 ms duration) to elicit twitch contractions.

    • Record the isometric twitch tension for a stable baseline period of at least 20 minutes.

  • Application of this compound:

    • Prepare a concentration-response curve by adding cumulative concentrations of this compound to the organ bath.

    • Start with a low concentration (e.g., 1 µM) and increase in logarithmic steps after the response to the previous concentration has stabilized (typically 5-10 minutes).

    • Record the twitch tension at each concentration.

  • Data Analysis:

    • Measure the amplitude of the twitch tension at each this compound concentration.

    • Express the results as a percentage of the baseline twitch tension.

    • Plot the percentage of twitch inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀.

Electrophysiological Recording of End-plate Currents (EPCs) using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol provides a framework for expressing nAChRs in Xenopus oocytes and recording this compound-induced currents.[8][11]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits (e.g., adult muscle type: α₁, β₁, δ, ε).

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Two-electrode voltage clamp setup (amplifier, microelectrodes, data acquisition system).

  • Microelectrodes filled with 3 M KCl.

  • This compound bromide solution in ND96.

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject the oocytes with a mixture of cRNAs for the nAChR subunits.

    • Incubate the injected oocytes for 2-5 days at 18°C in ND96 supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber perfused with ND96.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • Application of this compound:

    • Perfuse the oocyte with known concentrations of this compound in ND96.

    • Record the inward current elicited by the application of this compound.

    • To construct a concentration-response curve, apply a range of this compound concentrations, with washout periods in between applications.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each this compound concentration.

    • Normalize the currents to the maximal response.

    • Plot the normalized current against the this compound concentration to determine the EC₅₀ and other pharmacological parameters.

Application in Neuromuscular Disease Research

Myasthenia Gravis (MG)

This compound has been used historically in the diagnosis and study of MG.[12] Patients with MG often show an increased resistance to the effects of depolarizing agents like this compound, a phenomenon that can be explored in animal models of experimental autoimmune myasthenia gravis (EAMG). The protocols described above can be applied to muscle preparations or cells from EAMG models to quantify this resistance and to investigate the underlying changes in nAChR function and density.

Congenital Myasthenic Syndromes (CMS)

While less documented, this compound could be a useful tool in the study of certain types of CMS. For example, in slow-channel congenital myasthenic syndromes (SCCMS) , mutations in nAChR subunits lead to prolonged channel opening times.[3][11][13] The interaction of a partial agonist like this compound with these mutant receptors could reveal important insights into their altered gating properties. Electrophysiological studies, such as those described in Protocol 2, could be employed to characterize the effects of this compound on the kinetics of mutant nAChRs expressed in heterologous systems. This could help to further delineate the pathogenic mechanisms of these disorders.

Conclusion

This compound remains a valuable pharmacological tool for researchers studying the neuromuscular junction. Its well-characterized mechanism of action as a depolarizing neuromuscular blocking agent allows for the investigation of nAChR function in both healthy and diseased states. The protocols and data presented here provide a foundation for the application of this compound in studies of neuromuscular diseases, with the potential to contribute to a deeper understanding of their pathophysiology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Establishing a Decamethonium-Induced Neuromuscular Block in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a neuromuscular block using decamethonium for research purposes. This document outlines the mechanism of action, provides detailed protocols for both in vivo and in vitro models, and emphasizes the critical importance of proper anesthetic and monitoring procedures.

Introduction to this compound

This compound is a depolarizing neuromuscular blocking agent that functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1][2][3][4] Its binding to these receptors mimics the action of acetylcholine (ACh), leading to a sustained depolarization of the postsynaptic membrane.[5] This persistent depolarization renders the endplate unresponsive to subsequent nerve impulses, resulting in muscle paralysis.[2][3]

Historically used in clinical anesthesia, the use of this compound has been largely discontinued due to the absence of a reliable reversal agent and the development of safer alternatives.[4][6][7] However, it remains a valuable tool in research settings for studying the mechanisms of neuromuscular transmission and for developing and testing new neuromuscular blocking and reversal agents.

Key Characteristics:

  • Mechanism: Depolarizing neuromuscular blockade.[8]

  • Onset of Action: Rapid, typically within minutes of administration.[1]

  • Duration of Action: Relatively short, though this can vary depending on the dose and animal model.[1]

  • Reversal: Not readily reversed by standard anticholinesterase agents; recovery is primarily through metabolism and excretion.[9][10]

Signaling Pathway of this compound-Induced Neuromuscular Blockade

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) nerve_impulse Nerve Impulse ach_vesicles ACh Vesicles nerve_impulse->ach_vesicles Triggers ach_release ach_vesicles->ach_release Fusion ach ACh ach_release->ach Releases ache AChE ach->ache Hydrolyzed by nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to This compound This compound This compound->ache Resistant to Hydrolysis This compound->nachr Binds to & Mimics ACh depolarization Sustained Depolarization nachr->depolarization Causes paralysis Muscle Paralysis depolarization->paralysis Leads to G start Start anesthesia Induce Anesthesia & Analgesia start->anesthesia instrumentation Instrumentation & Baseline Monitoring (ECG, BP, SpO2, Temp, PNS) anesthesia->instrumentation This compound Administer this compound instrumentation->this compound monitor_block Monitor Neuromuscular Block (TOF) & Vital Signs This compound->monitor_block recovery Maintain Anesthesia & Ventilation Until Spontaneous Recovery monitor_block->recovery wean Wean from Ventilator recovery->wean end End wean->end G start Start dissection Dissect Phrenic Nerve- Hemidiaphragm Preparation start->dissection mounting Mount Tissue in Organ Bath dissection->mounting baseline Record Stable Baseline Twitch Tension mounting->baseline This compound Add this compound (Cumulative Concentrations) baseline->this compound record_response Record Inhibition of Twitch Tension This compound->record_response analysis Data Analysis (Concentration-Response Curve, EC50) record_response->analysis end End analysis->end

References

Application Notes: Preparation of Decamethonium Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium is a depolarizing neuromuscular blocking agent widely used in biomedical research to study the function of the neuromuscular junction and the pharmacology of nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), this compound acts as a partial agonist at muscle-type nAChRs.[2][3][4] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not degraded in the synaptic cleft.[3][5] This leads to prolonged depolarization of the motor endplate, inactivation of voltage-gated sodium channels, and subsequent flaccid paralysis.[5][6] These application notes provide detailed protocols for the preparation, handling, and storage of this compound solutions for consistent and reliable experimental results.

Physicochemical Properties and Solubility

This compound is typically supplied as a dibromide salt, a stable, off-white crystalline solid.[7] Understanding its physical and chemical properties is crucial for accurate solution preparation.

Table 1: Physicochemical Properties of this compound Bromide

PropertyValueReference(s)
CAS Number 541-22-0[8]
Molecular Formula C₁₆H₃₈N₂ · 2Br[8]
Molecular Weight 418.3 g/mol [8]
Appearance Off-white crystalline solid[7]
Melting Point 263-267 °C[9]
Stability Stable. Aqueous solutions can be sterilized by autoclaving.[1]
Storage (Powder) 3 years at -20°C[3]

This compound bromide exhibits good solubility in a range of common laboratory solvents. The choice of solvent will depend on the intended application, such as in vitro electrophysiology or in vivo administration.

Table 2: Solubility of this compound Bromide

SolventSolubilityReference(s)
Water ≥ 50 mg/mL (freely soluble)[1][10]
DMSO 16 - 83.33 mg/mL[8][10][11]
Ethanol 25 - 33 mg/mL[3][8]
PBS (pH 7.2) 5 mg/mL[7][8]
DMF 2 mg/mL[7][8]

Safety and Handling

This compound bromide is classified as toxic if swallowed and can cause skin and serious eye irritation.[12][13] Appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[12]

  • Engineering Controls: Handle the powdered form of this compound in a certified chemical fume hood to prevent inhalation of dust.[12][14] An eyewash station and safety shower should be readily accessible.

  • Handling: Avoid contact with skin and eyes.[12] Do not mouth pipette. Use dedicated spatulas and glassware.

  • Disposal: Dispose of this compound waste according to local, state, and federal regulations. Do not allow the product to enter drains.[13]

  • Acute Hazards: When heated to decomposition, this compound bromide can emit very toxic fumes.[7]

Experimental Protocols

Accurate solution preparation is fundamental to reproducible experiments. The following protocols detail the preparation of stock and working solutions.

Protocol for Preparation of a 100 mM Aqueous Stock Solution

A high-concentration stock solution in a suitable solvent like water or DMSO allows for easy dilution to various working concentrations and minimizes the effects of the solvent in the final assay.

Materials:

  • This compound bromide (MW: 418.3 g/mol )

  • High-purity water (e.g., Type I ultrapure)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Sterile, conical tubes for storage

Procedure:

  • Calculate the required mass: Use the following formula to determine the mass of this compound bromide needed.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 100 mM stock:

    • Mass (g) = 0.1 mol/L × 0.01 L × 418.3 g/mol = 0.4183 g (or 418.3 mg)

  • Weigh the compound: Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound bromide powder onto weighing paper.

  • Dissolution: Transfer the powder to a volumetric flask. Add approximately 70-80% of the final volume of high-purity water.

  • Mix to dissolve: Cap the flask and mix by inversion or use a magnetic stirrer until the solid is completely dissolved. This compound bromide is freely soluble in water.[1]

  • Adjust to final volume: Once dissolved, carefully add water to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert several times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into sterile, clearly labeled tubes. For long-term storage, store at -80°C for up to one year or -20°C for up to one month.[3][10] Avoid repeated freeze-thaw cycles.

G cluster_workflow Workflow: Stock Solution Preparation calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Solid This compound Bromide calc->weigh Mass required dissolve 3. Dissolve in Solvent (e.g., 80% of final volume) weigh->dissolve Transfer solid adjust 4. Adjust to Final Volume in Volumetric Flask dissolve->adjust Completely dissolved store 5. Aliquot & Store (-20°C or -80°C) adjust->store Homogenize G cluster_nmj Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_post Motor Endplate (Postsynaptic) cluster_events Molecular Events NerveImpulse Nerve Impulse AChVesicle ACh Vesicle NerveImpulse->AChVesicle triggers release nAChR nAChR AChVesicle->nAChR ACh binds (transient) Depolarization Prolonged Depolarization nAChR->Depolarization Na+ influx VGSC Voltage-Gated Na+ Channel Cleft Synaptic Cleft Inactivation VGSC Inactivation & nAChR Desensitization Depolarization->Inactivation Paralysis Muscle Paralysis Inactivation->Paralysis Block This compound This compound This compound->nAChR binds (persistent)

References

Application Notes and Protocols for Monitoring Neuromuscular Block Induced by Decamethonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium is a depolarizing neuromuscular blocking agent that induces muscle paralysis by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Its mechanism of action involves a persistent depolarization of the postsynaptic membrane, rendering it unresponsive to subsequent nerve impulses.[1][2] Understanding and accurately monitoring the neuromuscular block induced by this compound is crucial for preclinical research, drug development, and toxicological studies. These application notes provide detailed protocols for in vivo and in vitro methods to monitor and quantify the effects of this compound.

Mechanism of Action: A Two-Phase Block

This compound's effect on the neuromuscular junction is characterized by a "dual" or two-phase block.

  • Phase I Block (Depolarizing Block): This initial phase is characterized by muscle fasciculations followed by flaccid paralysis. During this phase, the motor endplate is persistently depolarized, and the muscle cannot be stimulated by nerve impulses. Train-of-Four (TOF) stimulation during Phase I shows a decrease in the amplitude of all four twitches, but with no fade (the ratio of the fourth twitch to the first twitch, T4/T1, is close to 1.0).[3][4]

  • Phase II Block (Desensitizing Block): With prolonged exposure or higher doses of this compound, the postsynaptic membrane begins to repolarize, but the nAChRs become desensitized and unresponsive to acetylcholine. This phase resembles the block produced by non-depolarizing agents. A key characteristic of Phase II block is the presence of "fade" in the TOF response, where the amplitude of successive twitches progressively decreases (T4/T1 ratio < 0.7).[3][4]

Signaling Pathway of this compound-Induced Neuromuscular Block

Decamethonium_Signaling_Pathway cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse Ca2+ Influx Ca2+ Influx Nerve Impulse->Ca2+ Influx 1. Arrival ACh Vesicles ACh Vesicles ACh Release ACh Release ACh Vesicles->ACh Release 3. Fusion & Release Ca2+ Influx->ACh Vesicles 2. Triggers ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor α β δ α ε ACh->nAChR Binds This compound Deca This compound->nAChR Binds & Activates Na+ Influx Na+ Influx nAChR->Na+ Influx Channel Opens Persistent Depolarization Persistent Depolarization Na+ Influx->Persistent Depolarization Leads to Muscle Paralysis Muscle Paralysis Persistent Depolarization->Muscle Paralysis Causes (Phase I) Receptor Desensitization Receptor Desensitization Persistent Depolarization->Receptor Desensitization Leads to (Phase II) Receptor Desensitization->Muscle Paralysis Maintains

This compound's mechanism at the neuromuscular junction.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the neuromuscular block induced by this compound and other agents.

Table 1: Potency of Neuromuscular Blocking Agents

AgentAnimal ModelED50ED95Reference(s)
This compoundRat (in vitro)47.36 ± 9.58 µM-[5]
This compoundHuman-37 ± 4.0 µg/kg (ED80)[6]
VecuroniumRat (in vitro)5.19 ± 1.17 µM-[5]
RocuroniumHuman-0.3 mg/kg[7]
SuccinylcholineHuman-0.30 - 0.50 mg/kg[7]

Table 2: Onset and Duration of Action of Depolarizing Agents

AgentDoseOnset of ActionDuration of ActionReference(s)
This compoundNot Specified~2 minutes~15 minutes[1]
Succinylcholine1.5 mg/kg (IV)< 60 seconds~6 minutes[8]

Experimental Protocols

In Vivo Monitoring: Electromyography (EMG) in Rodents

This protocol describes the measurement of compound muscle action potentials (CMAPs) from the hindlimb of an anesthetized rat to monitor the neuromuscular block induced by this compound.

in_vivo_emg_workflow cluster_animal_prep Animal Preparation cluster_electrode_placement Electrode Placement cluster_data_acquisition Data Acquisition & Analysis A1 Anesthetize Rat (e.g., Isoflurane) A2 Shave Fur from Hindlimb and Neck A1->A2 A3 Place on Warming Pad (Maintain 37°C) A2->A3 B1 Implant Recording Electrodes in Biceps Femoris A3->B1 B2 Place Stimulating Electrodes along Sciatic Nerve B1->B2 B3 Place Ground Electrode Subcutaneously B2->B3 C1 Establish Baseline TOF Response (Supramaximal Stimulation) B3->C1 C2 Administer this compound (IV) C1->C2 C3 Record TOF Responses (e.g., every 10-15 seconds) C2->C3 C4 Analyze Data: - Onset Time - % Blockade - Duration of Action - TOF Ratio (for Phase II) C3->C4 in_vitro_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment & Data Analysis P1 Euthanize Rat and Dissect Hemidiaphragm P2 Isolate Phrenic Nerve P1->P2 P3 Mount Preparation in Organ Bath with Krebs Solution P2->P3 S1 Aerate with 95% O2 / 5% CO2 and Maintain at 37°C P3->S1 S2 Connect Nerve to Stimulating Electrode and Muscle to Force Transducer S1->S2 S3 Apply Optimal Resting Tension S2->S3 E1 Establish Baseline Twitch Tension (0.1 Hz, 0.2 ms pulses) S3->E1 E2 Add this compound to Bath E1->E2 E3 Record Isometric Contractions E2->E3 E4 Analyze Data: - Dose-Response Curve - Onset and Duration of Block - Reversibility E3->E4

References

Application Notes and Protocols for Studying Receptor Desensitization Using Decamethonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing decamethonium, a classical nicotinic acetylcholine receptor (nAChR) agonist, for the study of receptor desensitization. This document outlines the mechanism of action of this compound, presents key quantitative data for its interaction with various nAChR subtypes, and offers detailed experimental protocols for researchers investigating the phenomenon of receptor desensitization.

Introduction to this compound and Receptor Desensitization

This compound is a depolarizing neuromuscular blocking agent that acts as a partial agonist at nicotinic acetylcholine receptors.[1][2] Its structure, a long-chain bis-quaternary ammonium compound, allows it to bind to the acetylcholine binding sites on nAChRs.[3] Unlike the endogenous agonist acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not, leading to prolonged receptor activation.[4]

This sustained activation results in a characteristic biphasic response at the neuromuscular junction:

  • Phase I Block (Depolarizing Block): An initial, persistent depolarization of the postsynaptic membrane, leading to muscle fasciculations.[4]

  • Phase II Block (Desensitizing Block): With continued exposure, the nAChRs become desensitized, meaning they enter a prolonged, non-conducting state despite the continued presence of the agonist. This leads to muscle paralysis.[4]

This property of inducing a profound desensitized state makes this compound a valuable tool for studying the molecular mechanisms of nAChR desensitization, a fundamental process in neurotransmission and a key consideration in drug development.

Quantitative Data: this compound-nAChR Interactions

The following tables summarize the quantitative parameters of this compound's interaction with various nAChR subtypes. This data is crucial for designing and interpreting experiments.

Table 1: Agonist and Antagonist Potency of this compound on nAChR Subtypes

nAChR SubtypeSpeciesExpression SystemParameterValue (µM)Reference
Muscle (α1β1εδ)MouseXenopus OocytesEC5040 ± 3[5]
Muscle (α1β1γδ)MouseXenopus OocytesEC5086 ± 10[5]
Neuronal α3β2MouseXenopus OocytesIC50>1000[5]
Neuronal α3β4MouseXenopus OocytesIC50110 ± 10[5]
Neuronal α4β2MouseXenopus OocytesIC50140 ± 20[5]
Neuronal α7MouseXenopus OocytesIC502.5 ± 0.3[5]
Neuromuscular JunctionRatPhrenic Nerve HemidiaphragmEC5047.36 ± 9.58[6]

Table 2: Efficacy and Other Properties of this compound

PropertyReceptor/SystemValueReference
EfficacyNicotinic Acetylcholine Receptor0.016 (low)[1]
Maximum Channel Open ProbabilityBC3H-1 cells< 0.02 (at ~100 µM)[1]

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound-induced receptor desensitization.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to IonChannel Ion Channel (Open) nAChR->IonChannel Activates Desensitized_nAChR Desensitized nAChR (Closed) nAChR->Desensitized_nAChR Prolonged exposure leads to Na_ion Na+ Influx IonChannel->Na_ion Allows Depolarization Membrane Depolarization Na_ion->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response

nAChR Signaling and Desensitization Pathway

Desensitization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Oocyte Expression Electrophysiology_Setup Electrophysiology Rig Setup (Patch Clamp/TEVC) Cell_Culture->Electrophysiology_Setup Baseline Record Baseline Current Electrophysiology_Setup->Baseline Solution_Prep Prepare this compound Solutions Deca_Application Apply this compound (Conditioning Pulse) Solution_Prep->Deca_Application Baseline->Deca_Application Record_Desensitization Record Current Decay (Onset of Desensitization) Deca_Application->Record_Desensitization Washout Washout this compound Record_Desensitization->Washout Measure_Decay Measure Rate of Current Decay (τ) Record_Desensitization->Measure_Decay Test_Pulse Apply Test Pulse of Agonist (e.g., ACh or this compound) Washout->Test_Pulse Record_Recovery Record Recovered Current Test_Pulse->Record_Recovery Measure_Recovery Calculate Percent Recovery Record_Recovery->Measure_Recovery Dose_Response Construct Dose-Response Curves Measure_Recovery->Dose_Response

Experimental Workflow for Desensitization Assay

Experimental Protocols

Preparation of this compound Bromide Solutions

This compound bromide is freely soluble in water and alcohol.[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in sterile water or a suitable buffer (e.g., HEPES-buffered saline) and then dilute it to the final desired concentrations in the extracellular recording solution. Aqueous solutions of this compound are stable and can be sterilized by autoclaving.[3]

Example Stock Solution Preparation: To prepare a 100 mM stock solution of this compound bromide (MW: 418.29 g/mol ), dissolve 41.83 mg in 1 mL of sterile deionized water. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for studying the effects of this compound on nAChRs heterologously expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection: a. Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis. b. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 1-2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours with gentle agitation. c. Manually select healthy oocytes and inject them with 30-50 nL of cRNA encoding the desired nAChR subunits (typically 10-50 ng/µL). d. Incubate the injected oocytes at 16-18°C for 2-7 days in ND96 solution supplemented with antibiotics to allow for receptor expression.

2. Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with ND96 recording solution. b. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. c. Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV. d. To measure the onset of desensitization, apply a conditioning pulse of this compound (e.g., 10 µM to 1 mM) for a prolonged period (e.g., 30-60 seconds) and record the decay of the inward current. e. To measure recovery from desensitization, after the conditioning pulse and a washout period of varying duration (e.g., 10 seconds to 5 minutes), apply a short test pulse of a standard agonist (e.g., 100 µM acetylcholine for 1-2 seconds) or this compound itself. f. The amplitude of the current evoked by the test pulse, relative to the pre-conditioning pulse response, indicates the extent of recovery.

3. Data Analysis: a. Fit the decay of the current during the conditioning pulse to a single or double exponential function to determine the time constant(s) of desensitization onset. b. Plot the recovered current amplitude as a function of the washout duration to determine the time course of recovery from desensitization.

Protocol 2: Whole-Cell Patch-Clamp Recording in a Mammalian Cell Line

This protocol is suitable for studying nAChRs in a mammalian cell line (e.g., BC3H-1, SH-SY5Y, or HEK293 cells transiently or stably expressing the nAChR subtype of interest).

1. Cell Culture: a. Culture the cells under appropriate conditions (e.g., 37°C, 5% CO2 in DMEM with 10% FBS). b. Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Electrophysiological Recording: a. Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4). b. Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an intracellular solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2). c. Form a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV. e. Apply this compound using a rapid solution exchange system. f. Follow a similar pulse protocol as described for TEVC to measure the onset and recovery from desensitization. A conditioning pulse of this compound (e.g., 100 µM for 5-10 seconds) followed by washout and test pulses of acetylcholine or this compound.

3. Data Analysis: a. Analyze the current decay and recovery as described in the TEVC protocol.

Protocol 3: Radioligand Binding Assay for Determining this compound Affinity (Kd)

This protocol provides a general framework for determining the binding affinity (Kd) of this compound for a specific nAChR subtype using a competition binding assay.

1. Membrane Preparation: a. Homogenize cells or tissues expressing the nAChR of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Competition Binding Assay: a. In a series of tubes, incubate a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [125I]α-bungarotoxin, at a concentration near its Kd) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. b. Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium. c. Separate the bound from free radioligand by rapid filtration through glass fiber filters. d. Wash the filters quickly with a cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. b. Fit the data to a one-site competition model to determine the IC50 value of this compound. c. Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tachyphylaxis to Decamethonium in Long Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you manage and overcome tachyphylaxis to decamethonium in your long-duration experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a depolarizing neuromuscular blocking agent. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1][2] By binding to these receptors, it causes a persistent depolarization of the muscle cell membrane, leading to muscle paralysis.[1][2]

Q2: What is tachyphylaxis in the context of this compound?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[3] In the case of this compound, this means that with prolonged or repeated application, a given dose produces a progressively smaller neuromuscular blocking effect.[4]

Q3: What causes tachyphylaxis to this compound?

A3: Tachyphylaxis to this compound is primarily caused by a change in the nature of the neuromuscular block, transitioning from a "Phase I" depolarizing block to a "Phase II" desensitizing block.[2] This is associated with desensitization of the nAChRs, where the receptors become unresponsive to the agonist despite its continued presence.[2][3] The molecular mechanisms underlying this include receptor phosphorylation and internalization, making them unavailable for activation.[3]

Q4: How can I recognize the onset of tachyphylaxis and Phase II block?

A4: The onset of tachyphylaxis and Phase II block is characterized by a change in the response to nerve stimulation. While a Phase I block shows a decreased but sustained response to tetanic stimulation, a Phase II block exhibits a "fade," where the response progressively weakens during the stimulation.[5] Once tachyphylaxis has developed, the neuromuscular block paradoxically becomes antagonized by anticholinesterase agents like neostigmine.[4]

Q5: Can I prevent tachyphylaxis to this compound?

A5: While completely preventing tachyphylaxis during very long experiments may be challenging, certain strategies can help mitigate its development. These include intermittent dosing schedules rather than continuous infusion and allowing for "drug holidays" to permit receptor resensitization. However, specific protocols for this compound are not well-established in the literature, and empirical optimization for your experimental setup is recommended.

Q6: Is it possible to reverse the neuromuscular block once tachyphylaxis has occurred?

A6: Yes. Once the block has transitioned to Phase II, which is characterized by tachyphylaxis, it can be reversed by the administration of an anticholinesterase agent such as neostigmine.[4][6]

Troubleshooting Guides

Issue 1: Decreasing effectiveness of this compound over time.

Possible Cause Troubleshooting Step
Development of Tachyphylaxis (Phase II Block) 1. Confirm Phase II Block: Use a peripheral nerve stimulator to check for tetanic fade. A pronounced fade is indicative of a Phase II block. 2. Attempt Reversal: Administer an anticholinesterase agent like neostigmine. If the block is reversed or diminished, it confirms a Phase II block.[4] 3. Adjust Dosing Strategy: Consider switching to an intermittent dosing regimen if using a continuous infusion. Allow for a drug-free period to potentially restore sensitivity.
Incorrect Drug Concentration or Delivery 1. Verify Solution: Prepare a fresh solution of this compound to rule out degradation. 2. Check Delivery System: Ensure the infusion pump or delivery tubing is functioning correctly and there are no obstructions.

Issue 2: Unpredictable or variable neuromuscular blockade.

Possible Cause Troubleshooting Step
Transition between Phase I and Phase II Block 1. Monitor Neuromuscular Function Continuously: Use a peripheral nerve stimulator with a train-of-four (TOF) pattern to closely monitor the depth of the blockade.[7] 2. Establish a Stable Baseline: Before starting the main experiment, determine the precise dose of this compound required to achieve the desired level of block in your preparation.
Interaction with Other Experimental Agents 1. Review Co-administered Substances: Some anesthetics, like halothane, can enhance the neuromuscular block once tachyphylaxis has developed.[4] Be aware of potential interactions.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its effects.

Parameter Value Species/Preparation Notes
Neostigmine Reversal Dose 2.5 mgAnesthetized HumansDose used to antagonize this compound-induced Phase II block.[4]
Suxamethonium Dosing for Phase II Block 3-5 mg/kgAnesthetized HumansSuxamethonium, a related depolarizing agent, establishes Phase II block at this dosage range.[5]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neuromuscular Blockade and Tachyphylaxis using an Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation

This protocol is adapted from the mouse phrenic nerve-hemidiaphragm assay and is a standard method for studying the effects of neuromuscular blocking agents.[8][9]

Materials:

  • Krebs-Ringer solution

  • This compound bromide

  • Neostigmine

  • Organ bath with stimulating and recording electrodes

  • Force transducer

  • Physiological data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Preparation Dissection:

    • Euthanize a mouse and dissect the phrenic nerve-hemidiaphragm preparation.[9]

    • Mount the preparation in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with carbogen gas.[9]

  • Stimulation and Recording:

    • Position the phrenic nerve on the stimulating electrode and attach the diaphragm to a force transducer.[9]

    • Apply supramaximal stimuli (e.g., 5V, 0.1 ms pulse width) at a frequency of 0.1 Hz to elicit muscle twitches.[9]

    • Record the baseline twitch tension for a stabilization period of at least 20 minutes.

  • Induction of Neuromuscular Blockade:

    • Introduce a known concentration of this compound into the organ bath.

    • Record the decrease in twitch height until a stable block is achieved (e.g., 90% reduction).

  • Assessment of Tachyphylaxis:

    • After establishing the initial block, continue to administer this compound either through repeated boluses or by maintaining its concentration in the bath.

    • Monitor the twitch tension in response to continued drug exposure. A gradual recovery of twitch height despite the presence of this compound indicates tachyphylaxis.

    • To confirm a Phase II block, apply a tetanic stimulation (e.g., 50 Hz for 5 seconds). The presence of fade in the muscle response is characteristic of a Phase II block.

  • Reversal of Phase II Block:

    • Once tachyphylaxis and a Phase II block are established, add neostigmine to the organ bath.

    • Observe and record the recovery of the twitch response. A significant recovery confirms the reversal of the Phase II block.

Protocol 2: Monitoring Neuromuscular Function During Long Experiments

Continuous monitoring is crucial for understanding the state of neuromuscular blockade.[7][10]

Procedure:

  • Electrode Placement: Place stimulating electrodes along a peripheral nerve (e.g., the ulnar nerve) and a recording electrode or accelerometer on the corresponding muscle (e.g., adductor pollicis).[11]

  • Stimulation Pattern: Use a train-of-four (TOF) stimulation pattern. This involves four supramaximal stimuli delivered at 2 Hz.

  • Data Interpretation:

    • Phase I Block: A constant but diminished amplitude of all four twitches.

    • Phase II Block: A progressive decrease in the amplitude of the twitches (fade), with the fourth twitch being the most affected. The TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first) will be less than 0.9.[12]

    • Tachyphylaxis: A gradual increase in the TOF ratio and overall twitch height despite the continued administration of this compound.

Visualizations

Decamethonium_Tachyphylaxis_Pathway This compound This compound Administration nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist Binding PhaseI Phase I Block (Depolarization) nAChR->PhaseI Persistent Depolarization Prolonged_Exposure Prolonged or Repeated Exposure PhaseI->Prolonged_Exposure Desensitization nAChR Desensitization (Phosphorylation, Internalization) Prolonged_Exposure->Desensitization PhaseII Phase II Block (Desensitization) Desensitization->PhaseII Tachyphylaxis Tachyphylaxis (Reduced Drug Effect) PhaseII->Tachyphylaxis Reversal Reversal of Block PhaseII->Reversal Reversed by Neostigmine Neostigmine Administration Neostigmine->PhaseII Antagonism

Caption: Signaling pathway of this compound-induced tachyphylaxis.

Experimental_Workflow Start Start Experiment Prep Prepare Phrenic Nerve- Hemidiaphragm Start->Prep Baseline Record Baseline Twitch Response Prep->Baseline Administer Administer this compound Baseline->Administer Monitor Monitor Neuromuscular Block (TOF Stimulation) Administer->Monitor PhaseI Phase I Block Observed Monitor->PhaseI Block Achieved Continue_Exp Continue Experiment PhaseI->Continue_Exp Tachyphylaxis_Check Tachyphylaxis/ Phase II Block Develops? Continue_Exp->Tachyphylaxis_Check End End Experiment Tachyphylaxis_Check->End No Troubleshoot Troubleshoot: - Adjust Dose - Administer Neostigmine Tachyphylaxis_Check->Troubleshoot Yes Troubleshoot->Continue_Exp

Caption: Experimental workflow for managing this compound tachyphylaxis.

References

Technical Support Center: Managing Decamethonium-Induced Fasciculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decamethonium. The following information is intended to help manage and mitigate the muscle fasciculations that occur upon administration of this depolarizing neuromuscular blocking agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and why does it cause fasciculations?

A1: this compound is a depolarizing neuromuscular blocking agent. Its structure is similar to acetylcholine (ACh), the endogenous neurotransmitter at the neuromuscular junction.[1][2] this compound acts as a partial agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1][2][3]

The process occurs in two main phases:

  • Phase I (Depolarization): this compound binds to nAChRs and opens the ion channels, causing a sustained depolarization of the muscle endplate.[4][5] This initial, disorganized depolarization triggers spontaneous, uncoordinated muscle fiber contractions, which are observed as fasciculations.[3][5] Because this compound is not broken down by acetylcholinesterase, the depolarization is prolonged, leading to a state where the voltage-gated sodium channels around the endplate become inactivated. This renders the neuromuscular junction unresponsive to further stimulation by ACh, resulting in flaccid paralysis.[4][5]

  • Phase II (Desensitization): With prolonged exposure or high doses of this compound, the nAChRs may become desensitized.[3] This "dual block" is characterized by a neuromuscular block that resembles that of a non-depolarizing agent.[3]

Q2: Are fasciculations a necessary side effect of this compound administration?

A2: While characteristic of depolarizing neuromuscular blocking agents, the intensity of fasciculations can be managed and in many cases, prevented.[6][7] The primary strategy for mitigating this effect is pretreatment with a non-depolarizing muscle relaxant.

Q3: How can I prevent or reduce the severity of this compound-induced fasciculations in my experiments?

A3: The most common and effective method is to administer a small, sub-paralyzing dose of a non-depolarizing neuromuscular blocking agent (NDMR) prior to the administration of this compound.[8] This is often referred to as "precurarization." The NDMR acts as a competitive antagonist, occupying a fraction of the nAChRs without activating them.[9] When this compound is subsequently administered, there are fewer available receptors for it to bind to and depolarize, thus blunting the initial excitatory response and reducing or eliminating fasciculations.[10]

Q4: Which non-depolarizing muscle relaxants are suitable for pretreatment, and at what doses?

A4: Several NDMRs can be used for pretreatment. The key is to use a dose that is approximately 10% of the ED95 (the dose required to produce a 95% reduction in twitch tension).[8] This dose is typically sufficient to reduce fasciculations without causing significant muscle weakness or delaying the onset of neuromuscular blockade from this compound. Examples from clinical and experimental studies (primarily with the similar agent, succinylcholine) include rocuronium, atracurium, cisatracurium, and vecuronium.[7][8][11][12] The optimal dose and pretreatment interval should be determined empirically for your specific experimental model.

Q5: What is the recommended time interval between the pretreatment dose and this compound administration?

A5: A typical interval is between 3 to 5 minutes.[7][11] This allows the non-depolarizing agent to reach the neuromuscular junction and occupy the receptors before the depolarizing agent is introduced.

Q6: I am observing inconsistent results with my pretreatment protocol. What are some potential issues?

A6: Inconsistent results can arise from several factors:

  • Timing: The interval between pretreatment and this compound administration is critical. Too short an interval may not allow for sufficient receptor occupancy by the NDMR.

  • Dosage: The dose of the NDMR must be carefully calculated. An insufficient dose will not adequately prevent fasciculations, while an excessive dose can cause unwanted paralysis and interfere with the timeline of your experiment.

  • Animal Strain/Species: Different species and even strains can have varying sensitivities to neuromuscular blocking agents.[13]

  • Anesthetic Agent: The anesthetic used can influence the effects of neuromuscular blocking agents. Ensure your anesthetic protocol is consistent across all experiments.

Q7: Can I use an acetylcholinesterase inhibitor like neostigmine to manage fasciculations?

A7: No, this is contraindicated. Neostigmine inhibits the enzyme that breaks down acetylcholine, thereby increasing the concentration of ACh at the neuromuscular junction.[14] This would potentiate the depolarizing effects of this compound, likely worsening the fasciculations and the subsequent neuromuscular block.[15][16] Neostigmine is used to reverse the effects of non-depolarizing (competitive) blockers, not depolarizing agents.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Severe fasciculations despite pretreatment 1. Pretreatment dose of NDMR is too low.2. Time interval between pretreatment and this compound is too short.1. Increase the pretreatment dose of the NDMR in small increments.2. Increase the time interval to allow for adequate receptor binding (e.g., from 3 to 5 minutes).
Delayed onset of neuromuscular block 1. Pretreatment dose of NDMR is too high, causing significant competitive antagonism.1. Reduce the pretreatment dose of the NDMR.2. You may need to increase the dose of this compound to overcome the competitive block.[10]
Unwanted muscle weakness after pretreatment dose 1. Pretreatment dose of NDMR is too high.1. Reduce the pretreatment dose to a sub-paralyzing level (typically 10% of ED95).
Variable fasciculation intensity between subjects 1. Biological variability.2. Inconsistent injection technique or timing.1. Ensure consistent dosing based on accurate body weight.2. Standardize the administration protocol, including injection speed and timing.

Quantitative Data on Pretreatment Strategies

The following tables summarize quantitative data from studies investigating pretreatment strategies to reduce fasciculations, primarily with the depolarizing agent succinylcholine, which has a similar mechanism to this compound.

Table 1: Efficacy of Non-Depolarizing Muscle Relaxant (NDMR) Pretreatment

Pretreatment AgentPretreatment DosePretreatment IntervalSubsequent Depolarizing Agent & DoseOutcome on FasciculationsReference
Atracurium0.05 mg/kg3 minutesSuxamethoniumOptimal dose that reduced incidence of fasciculations from 100% to 0-40%.[7]
Rocuronium0.04 mg/kg3 minutesSuccinylcholine 1.5 mg/kgLower incidence of fasciculations compared to lower doses, with a clinically acceptable onset time.[8]
Cisatracurium0.02 mg/kg5 minutesSuccinylcholine 1.5 mg/kgSignificantly alleviated fasciculations.[11]
Tubocurarine0.05 mg/kg3 minutesSuxamethonium 1 mg/kgPrevented muscle fasciculations in all patients.[6]

Table 2: Interaction of Vecuronium Pretreatment with this compound Dose-Response

ConditionAgentDoseED80 of this compound (mean, SEM)Reference
ControlThis compound aloneN/A37 (4.0) µg/kg[10]
PretreatmentVecuronium followed by this compound10 µg/kg89 (4.4) µg/kg[10]

ED80: The dose required to produce an 80% depression in twitch tension.

Experimental Protocols

Protocol 1: Pretreatment to Mitigate this compound-Induced Fasciculations

  • Animal Preparation: Anesthetize the subject according to your approved institutional protocol. Ensure adequate anesthetic depth before proceeding.

  • Monitoring: Attach monitoring equipment to record neuromuscular function. This typically involves stimulating a peripheral nerve (e.g., the ulnar or sciatic nerve) and measuring the evoked muscle twitch response (mechanomyography or electromyography).[10]

  • Baseline Measurement: Record baseline twitch height or amplitude in response to nerve stimulation.

  • Pretreatment Administration: Administer a predetermined, sub-paralyzing dose of a non-depolarizing muscle relaxant (e.g., 0.04 mg/kg rocuronium) intravenously.[8]

  • Waiting Interval: Wait for a period of 3 to 5 minutes to allow the pretreatment agent to take effect.[7][11]

  • This compound Administration: Administer the desired dose of this compound intravenously.

  • Observation and Quantification: Visually observe and score the intensity of fasciculations (e.g., on a 0-3 scale: none, mild, moderate, severe). Simultaneously, record the neuromuscular block by monitoring the decrease in twitch response.

Protocol 2: Quantitative Assessment of Muscle Fasciculations and Contractile Force

This protocol provides a method for more objective quantification of muscle activity.

  • Surgical Preparation: Under deep anesthesia, isolate the tendon of a target muscle (e.g., tibialis anterior in a rodent model).[17]

  • Transducer Attachment: Sever the tendon distally and attach it to an isometric force transducer to measure muscle tension.[17][18]

  • Nerve Stimulation: Place stimulating electrodes on the nerve innervating the muscle.

  • Baseline Recording: Record the resting tension of the muscle.

  • Drug Administration: Administer this compound intravenously.

  • Data Acquisition: Record the changes in muscle tension. Fasciculations will appear as spontaneous, high-frequency, low-amplitude spikes in tension. The subsequent neuromuscular block will be observed as a loss of force generation in response to nerve stimulation.

  • Analysis: Quantify the fasciculations by analyzing the area under the curve of the tension recording during the fasciculation phase.

Visualizations

Decamethonium_Mechanism cluster_NMJ Neuromuscular Junction cluster_Postsynaptic Postsynaptic Membrane (Muscle Endplate) Presynaptic Presynaptic Terminal ACh Acetylcholine (ACh) Presynaptic->ACh Nerve Impulse nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates (Normal Contraction) This compound This compound This compound->nAChR Binds & Persistently Activates Fasciculations Initial, Uncoordinated Contractions (Fasciculations) nAChR->Fasciculations Initial Depolarization Paralysis Sustained Depolarization -> Flaccid Paralysis (Phase I Block) Fasciculations->Paralysis Followed by

Caption: Mechanism of this compound-induced fasciculations and paralysis.

Experimental_Workflow start Start: Anesthetized Subject setup Set up Neuromuscular Function Monitor start->setup baseline Record Baseline Twitch Response setup->baseline pretreat Administer NDMR (e.g., Rocuronium 0.04 mg/kg) baseline->pretreat wait Wait 3-5 Minutes pretreat->wait admin_dec Administer this compound wait->admin_dec observe Observe & Score Fasciculations admin_dec->observe record_block Record Neuromuscular Blockade (Twitch Depression) observe->record_block end End of Experiment record_block->end

Caption: Experimental workflow for managing fasciculations with pretreatment.

Logical_Relationships cluster_Strategies Management Strategies cluster_Outcomes Outcomes This compound This compound Administration NoPretreat No Pretreatment This compound->NoPretreat Pretreat Pretreatment with sub-paralyzing dose of NDMR This compound->Pretreat SevereFasc Severe Fasciculations NoPretreat->SevereFasc Leads to ReducedFasc Reduced or Absent Fasciculations Pretreat->ReducedFasc Leads to

Caption: Logical relationship between pretreatment and fasciculation outcome.

References

reasons for variable responses to decamethonium in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decamethonium Experiments

Welcome to the technical support center for researchers utilizing this compound. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common issue of variable responses in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a depolarizing neuromuscular blocking agent used to induce paralysis in experimental and, historically, clinical settings.[1] Its structure is similar to acetylcholine (ACh), allowing it to act as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2][3] Upon binding, it opens the nAChR ion channels, causing a sustained depolarization of the muscle membrane. This initially leads to transient muscle fasciculations, followed by flaccid paralysis as the depolarized membrane becomes unresponsive to further neural impulses.[1][2][4]

Q2: Why am I observing inconsistent or variable neuromuscular blockade with this compound?

Variable responses to this compound are a well-documented phenomenon and a primary challenge in its use. The most significant reason is the development of a "dual block" or "Phase II block." Initially, this compound produces a standard depolarizing block (Phase I). However, with prolonged exposure or high doses, the nature of the blockade changes to a Phase II block, which has characteristics similar to a non-depolarizing block.[4] Other contributing factors include tachyphylaxis (rapid desensitization), species-specific differences, drug interactions, and variations in experimental conditions.[5][6]

Q3: What is a "dual block" (Phase I vs. Phase II), and how does it affect my experiment?

The dual block is a biphasic response to depolarizing agents like this compound.[4] Understanding this transition is critical for interpreting your results.

  • Phase I Block (Depolarizing): This is the initial effect. The membrane is persistently depolarized, leading to paralysis. Key characteristics include muscle fasciculations at onset, a reduced amplitude of muscle twitch in response to nerve stimulation, and no "fade" during train-of-four (TOF) stimulation.[7] This block is potentiated (worsened) by anticholinesterase agents like neostigmine.[4][5]

  • Phase II Block (Desensitizing): After prolonged exposure, the motor endplate gradually repolarizes, but the nAChRs become desensitized and unresponsive to ACh. This phase is characterized by features typical of a non-depolarizing block: fade during tetanic and TOF stimulation and post-tetanic potentiation.[7] Crucially, a developed Phase II block can be partially or fully reversed by anticholinesterase agents.[7][5] The transition to Phase II is a major cause of tachyphylaxis and apparent loss of drug effect.[5]

Q4: What is tachyphylaxis and how does it relate to this compound?

Tachyphylaxis is a rapid decrease in response to a drug after repeated administration.[8][9] With this compound, this is often observed after the second or third dose, where a previously effective dose produces a much weaker block.[5] This phenomenon is closely linked to the development of the Phase II desensitization block.[5][10] Once tachyphylaxis has developed, the characteristics of the neuromuscular block change to resemble those of competitive blocking agents.[5]

Troubleshooting Guide

Problem: Observed Tachyphylaxis or Rapid Fade in Response

Possible CauseSuggested Action / Troubleshooting Step
Development of Phase II Block 1. Confirm the Block Type: Use train-of-four (TOF) nerve stimulation. The presence of "fade" (subsequent twitches are weaker than the first) is a hallmark of Phase II block.[7] 2. Test with an Anticholinesterase: Administer a small dose of neostigmine. If the block is reversed or antagonized, it confirms a Phase II block is present.[5] Note: This will worsen a Phase I block. 3. Adjust Dosing Protocol: Avoid high doses or prolonged continuous administration. If repeated doses are necessary, allow for sufficient recovery time between administrations to minimize receptor desensitization.
Receptor Desensitization This is the underlying mechanism of Phase II block and tachyphylaxis.[4][10] The primary solution is to modify the experimental design to avoid conditions that promote it, such as reducing drug concentration or duration of exposure.

Problem: Block is Deeper or Lasts Longer Than Expected

Possible CauseSuggested Action / Troubleshooting Step
Interaction with Other Drugs 1. Review Administered Agents: Inhaled anesthetics (e.g., isoflurane, halothane) can potentiate the block.[5] Certain antibiotics (aminoglycosides) and local anesthetics can also enhance the effect.[11][12] 2. Anticholinesterases: If administered during a Phase I block, anticholinesterases will significantly prolong and deepen the paralysis.[5]
Physiological Factors 1. Check Temperature: Hypothermia can prolong neuromuscular blockade by reducing drug metabolism and elimination.[13] 2. Assess Electrolyte Balance: Hypokalemia and hypocalcemia can enhance the neuromuscular blockade.[11][13] 3. Monitor Acid-Base Status: Respiratory acidosis can potentiate the block.[13]

Problem: Variable Onset and Potency (Resistance)

Possible CauseSuggested Action / Troubleshooting Step
Prior Administration of Other NMBAs Prior administration of a non-depolarizing blocker (e.g., vecuronium) can significantly increase the dose of this compound required to achieve the same level of block, a form of antagonism.[14] Ensure a sufficient washout period between different classes of neuromuscular blockers.
Species-Specific Differences The potency and primary site of action of this compound can vary between species. For example, some findings suggest that in rats, the primary site of action may be presynaptic, which could alter its interaction with other drugs compared to primates.[6] Use species-specific dose-response data when available and avoid extrapolating from other species.

Quantitative Data on this compound Potency

The effective dose of this compound can vary based on species and the presence of other drugs.

Table 1: this compound Potency in Different Experimental Contexts

SpeciesPreparationMetricValueConditionsSource
HumanIn vivo (adductor pollicis)ED₈₀37 µg/kgAdministered alone[14]
HumanIn vivo (adductor pollicis)ED₈₀89 µg/kgAfter recovery from vecuronium (10 µg/kg)[14]
RatIn vitro (phrenic nerve-hemidiaphragm)EC₅₀47.36 µMAdministered alone[6]

ED₈₀: Dose required to produce 80% depression of twitch tension. EC₅₀: Concentration required to produce 50% of the maximal effect.

Key Experimental Protocols

Methodology: Rat Phrenic Nerve-Hemidiaphragm Preparation (In Vitro)

This classic pharmacology preparation is used to study the effects of neuromuscular blocking agents outside of a whole animal.

  • Animal Euthanasia and Dissection: A Wistar rat is euthanized according to approved ethical protocols. The phrenic nerve and the attached hemidiaphragm muscle are carefully dissected and removed.

  • Mounting the Tissue: The hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rib side of the diaphragm is fixed, and the central tendon is connected to an isometric force transducer.

  • Nerve Stimulation: The phrenic nerve is draped over two platinum electrodes and stimulated with supramaximal square-wave pulses (e.g., 0.5 ms duration at a frequency of 0.1 Hz).

  • Equilibration: The preparation is allowed to equilibrate for 20-30 minutes, with regular washing, until a stable baseline of contractile twitches is achieved.

  • Drug Administration: this compound is added cumulatively to the organ bath to generate a concentration-response curve. The percentage inhibition of twitch height is recorded at each concentration.

  • Data Analysis: The EC₅₀ value (the concentration of drug that produces 50% of the maximal inhibition) is calculated using appropriate pharmacological software.[6]

Visualizations: Pathways and Workflows

G cluster_phase1 Phase I Block (Depolarizing) cluster_phase2 Phase II Block (Desensitizing) p1_start This compound Binds to nAChR p1_depol Sustained Endplate Depolarization p1_start->p1_depol Agonist Action p1_fasc Initial Muscle Fasciculations p1_depol->p1_fasc p1_paralysis Flaccid Paralysis (Na+ Channels Inactivated) p1_fasc->p1_paralysis p2_repol Membrane Repolarizes p1_paralysis->p2_repol Prolonged Exposure or High Dose p2_desens nAChRs Desensitized (Unresponsive to ACh) p2_repol->p2_desens p2_fade 'Fade' on TOF Stimulation (Resembles Non-Depolarizing Block) p2_desens->p2_fade

Caption: The transition from Phase I to Phase II block with this compound.

TroubleshootingWorkflow start Problem: Variable Response to this compound q1 Is response fading with repeated doses? start->q1 a1_yes Likely Tachyphylaxis / Phase II Block q1->a1_yes Yes q2 Is the block deeper or longer than expected? q1->q2 No action1 Action: 1. Check for 'fade' with TOF. 2. Test reversal with neostigmine. 3. Reduce dose/frequency. a1_yes->action1 a2_yes Possible Potentiation q2->a2_yes Yes a2_no Consider other factors: - Species differences - Dosing error - Drug stability q2->a2_no No action2 Action: 1. Check for interacting drugs (e.g., anesthetics, antibiotics). 2. Check for hypothermia or electrolyte imbalance. a2_yes->action2

Caption: Troubleshooting workflow for variable this compound responses.

Factors center Variable Response to this compound pharma Pharmacological Factors center->pharma physio Physiological Factors center->physio exp Experimental Factors center->exp pharma_sub1 Phase II Block Development pharma->pharma_sub1 pharma_sub2 Tachyphylaxis pharma->pharma_sub2 pharma_sub3 Drug Interactions (e.g., Vecuronium, Neostigmine) pharma->pharma_sub3 physio_sub1 Species Differences physio->physio_sub1 physio_sub2 Electrolyte Imbalances physio->physio_sub2 physio_sub3 Acid-Base Status physio->physio_sub3 exp_sub1 Dose & Administration Rate exp->exp_sub1 exp_sub2 Temperature exp->exp_sub2 exp_sub3 Choice of Anesthetic exp->exp_sub3

Caption: Key factors contributing to variable this compound response.

References

optimizing decamethonium concentration to avoid receptor desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of decamethonium, a depolarizing neuromuscular blocking agent, with a focus on mitigating nicotinic acetylcholine receptor (nAChR) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a depolarizing muscle relaxant that acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[1][2][3][4] Structurally similar to acetylcholine (ACh), it binds to and activates nAChRs, causing depolarization of the postsynaptic membrane.[1][5] This initial activation leads to transient muscle fasciculations. However, because this compound is not readily hydrolyzed by acetylcholinesterase, it leads to prolonged depolarization, which in turn causes the receptors to enter a desensitized, non-conducting state, resulting in neuromuscular blockade and muscle paralysis.[2][5]

Q2: What is nAChR desensitization and why is it a concern when using this compound?

Receptor desensitization is a phenomenon where a prolonged or repeated exposure to an agonist results in a diminished response, even in the continued presence of the agonist.[6] For nAChRs, this involves a conformational change to a state with high affinity for the agonist but where the ion channel is closed.[6] When using this compound, this desensitization is the basis of its paralytic effect (Phase II block).[5] However, in experimental settings aimed at studying receptor activation, this rapid desensitization can interfere with obtaining consistent and reproducible results.

Q3: What is the difference between Phase I and Phase II block with this compound?

Phase I block is the initial neuromuscular blockade caused by the persistent depolarization of the postsynaptic membrane by this compound. This leads to the inactivation of voltage-gated sodium channels, preventing further muscle contraction. Phase II block, also known as a desensitization block, occurs with prolonged or high-dose administration of this compound.[2] In this phase, the membrane potential may partially repolarize, but the nAChRs become desensitized and unresponsive to ACh, leading to a more persistent paralysis.[5]

Q4: How can I determine the optimal concentration of this compound for my experiment while minimizing desensitization?

The optimal concentration will depend on your specific experimental model (e.g., cell line, tissue preparation) and the nAChR subtype being studied. A key strategy is to perform a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response). For experiments where you want to study receptor activation without significant desensitization, it is advisable to work at concentrations at or below the EC50 and to use brief application times.

Q5: Is this compound-induced receptor desensitization reversible?

Yes, in many cases, this compound-induced desensitization is reversible upon washout of the agonist. The rate of recovery, however, can vary depending on the nAChR subtype, the concentration of this compound used, and the duration of exposure. A thorough washout period is crucial in experimental designs that involve repeated applications of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid decline in response upon repeated application of this compound. Receptor desensitization due to prolonged or high-concentration exposure.1. Reduce the concentration of this compound to a level at or below the EC50. 2. Decrease the duration of this compound application. 3. Increase the washout period between applications to allow for full receptor recovery.
No observable response to this compound. 1. this compound concentration is too low. 2. Complete receptor desensitization from a previous high-dose application. 3. Issues with the experimental preparation or recording setup.1. Perform a dose-response curve to ensure an appropriate concentration is being used. 2. If a high concentration was used previously, ensure a prolonged washout period. 3. Verify the health and responsiveness of your cells or tissue with a known potent agonist like ACh or nicotine.
Variability in response amplitude between experiments. Inconsistent levels of receptor desensitization.1. Standardize the this compound concentration, application duration, and washout times across all experiments. 2. Monitor for and control factors that can influence desensitization, such as temperature and ionic concentrations in the buffer.

Experimental Protocols

Protocol 1: Determining the EC50 and DC50 of this compound using a Cell-Based Fluorescence Assay

This protocol describes the use of a membrane potential-sensitive dye to measure nAChR activation and desensitization in a cell line expressing the receptor of interest.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y, TE-671)

  • Membrane potential-sensitive fluorescent dye kit

  • This compound bromide

  • Acetylcholine (ACh) or another reference agonist

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Plate the cells in the 96-well microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions and incubate with the cells.

  • Determining EC50 for Activation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of this compound to the wells.

    • Measure the fluorescence signal at an appropriate time point after agonist addition using the fluorescence plate reader.

    • Plot the change in fluorescence against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

  • Determining DC50 for Desensitization:

    • Prepare serial dilutions of this compound to be used as the desensitizing agent.

    • Incubate the cells with these concentrations of this compound for a defined period (e.g., 5-10 minutes).

    • Following the incubation, add a fixed, near-maximal concentration of a reference agonist (e.g., ACh at its EC80-EC90).

    • Immediately measure the fluorescence response.

    • Plot the response to the reference agonist against the log of the this compound pre-incubation concentration. The resulting inhibitory dose-response curve will allow you to calculate the DC50 (the concentration of this compound that causes 50% desensitization).[1]

Protocol 2: Assessing nAChR Desensitization and Recovery using Paired-Pulse Electrophysiology

This protocol uses whole-cell patch-clamp electrophysiology to provide a detailed characterization of the kinetics of desensitization and recovery.

Materials:

  • Cells expressing the nAChR of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • Perfusion system for rapid solution exchange

  • External and internal patch-clamp solutions

  • This compound bromide

Methodology:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Establish Whole-Cell Configuration: Obtain a stable whole-cell recording from a single cell.

  • Paired-Pulse Protocol:

    • Apply a brief "conditioning" pulse of a fixed concentration of this compound (e.g., at its EC50) for a set duration (e.g., 1-2 seconds) to induce desensitization.

    • Follow the conditioning pulse with a "test" pulse of the same concentration and duration at varying inter-pulse intervals (e.g., ranging from milliseconds to several minutes).

    • Record the peak inward current elicited by both the conditioning and test pulses.

  • Data Analysis:

    • For each inter-pulse interval, calculate the ratio of the peak current of the test pulse to the peak current of the conditioning pulse (P2/P1).

    • Plot the P2/P1 ratio as a function of the inter-pulse interval.

    • Fit the data to an exponential function to determine the time constant of recovery from desensitization.

Data Presentation

Table 1: Example Concentration-Response Data for this compound

ParameterValueExperimental ModelReference
EC50 (Activation) ~47 µMRat phrenic nerve hemidiaphragm[7]
DC50 (Desensitization) Dependent on nAChR subtype and experimental conditionsVaries[1]

Note: The actual EC50 and DC50 values will vary significantly depending on the specific nAChR subtype, expression system, and experimental conditions.

Visualizations

Decamethonium_Signaling_Pathway This compound This compound nAChR_Resting nAChR (Resting/Closed) This compound->nAChR_Resting Binds nAChR_Open nAChR (Open/Activated) nAChR_Resting->nAChR_Open Rapid Activation nAChR_Desensitized nAChR (Desensitized/Closed) nAChR_Open->nAChR_Desensitized Prolonged Exposure Ion_Influx Ion Influx (Na+, Ca2+) nAChR_Open->Ion_Influx nAChR_Desensitized->nAChR_Resting Washout (Recovery) Neuromuscular_Block Neuromuscular Blockade (Paralysis) nAChR_Desensitized->Neuromuscular_Block Depolarization Membrane Depolarization Ion_Influx->Depolarization Muscle_Contraction Initial Muscle Fasciculation Depolarization->Muscle_Contraction

Caption: Signaling pathway of this compound at the nicotinic acetylcholine receptor.

Experimental_Workflow_EC50_DC50 cluster_EC50 EC50 Determination (Activation) cluster_DC50 DC50 Determination (Desensitization) Start_EC50 Prepare Serial Dilutions of this compound Add_this compound Add to Cells with Fluorescent Dye Start_EC50->Add_this compound Measure_Fluorescence_EC50 Measure Fluorescence (Activation Signal) Add_this compound->Measure_Fluorescence_EC50 Plot_EC50 Plot Dose-Response Curve Measure_Fluorescence_EC50->Plot_EC50 Calculate_EC50 Calculate EC50 Plot_EC50->Calculate_EC50 Start_DC50 Prepare Serial Dilutions of this compound Preincubate Pre-incubate Cells with This compound Start_DC50->Preincubate Add_Agonist Add Fixed Concentration of Reference Agonist Preincubate->Add_Agonist Measure_Fluorescence_DC50 Measure Fluorescence (Response Signal) Add_Agonist->Measure_Fluorescence_DC50 Plot_DC50 Plot Inhibitory Dose-Response Curve Measure_Fluorescence_DC50->Plot_DC50 Calculate_DC50 Calculate DC50 Plot_DC50->Calculate_DC50

Caption: Workflow for determining EC50 and DC50 of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Decamethonium Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with decamethonium in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a biphasic or "dual" block with this compound?

A1: this compound is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR).[1][2] Its effects manifest in two phases:

  • Phase I Block (Depolarizing Block): Initially, this compound binds to and activates nAChRs, causing a persistent depolarization of the motor endplate. This leads to initial muscle fasciculations followed by paralysis because the persistently depolarized membrane is unresponsive to further stimulation by acetylcholine.[1][3]

  • Phase II Block (Desensitizing Block): With prolonged exposure or higher concentrations, the nAChRs become desensitized. In this state, the membrane repolarizes, but the receptors are no longer responsive to agonists, including this compound itself. This phase resembles a block by a competitive antagonist.[1]

Understanding this dual mechanism is crucial for interpreting your results. The transition between phases can be influenced by the concentration of this compound and the duration of its application.

Q2: My dose-response curve for this compound is not consistent between experiments. What are the potential causes?

A2: Inconsistent dose-response curves are a common issue. Several factors related to your experimental setup and protocol can contribute to this variability:

  • Tissue Viability: The health of the isolated tissue preparation is paramount. Ensure proper dissection techniques to minimize tissue damage and maintain adequate oxygenation and nutrition in the organ bath.

  • Temperature Fluctuations: The potency of neuromuscular blocking agents can be temperature-dependent.[4] Maintaining a stable and appropriate temperature for your specific preparation is critical. A 2°C change in temperature can significantly alter the duration of a neuromuscular blockade.[5][6]

  • Ionic Composition of Physiological Salt Solution (PSS): Variations in the concentrations of key ions like potassium (K+) and calcium (Ca2+) can alter membrane potential and receptor sensitivity, thereby affecting this compound's potency.[7]

  • pH of the PSS: The pH of the bathing solution can influence the ionization state of this compound and the conformation of the nAChR, potentially altering binding affinity and efficacy. The response to drugs can be potentiated in alkaline media and reduced in acidic media.[8]

  • Receptor Desensitization: Pre-exposure to other nicotinic agonists or even repeated applications of this compound without adequate washout periods can lead to receptor desensitization, resulting in a rightward shift of the dose-response curve.

  • Drug Stability: Ensure that your this compound stock solutions are properly prepared, stored, and not degraded. Aqueous solutions of this compound are generally stable and can be sterilized by autoclaving.

Q3: Can interactions with other compounds in my experiment affect this compound's action?

A3: Yes, drug interactions can significantly alter the effects of this compound. For example, the prior administration of a non-depolarizing neuromuscular blocker can antagonize the effects of this compound. Additionally, cholinesterase inhibitors can potentiate the effects of acetylcholine, which may indirectly influence the action of this compound, especially in preparations with endogenous cholinergic activity.[9]

Troubleshooting Guides

Issue 1: High Variability in EC50/IC50 Values

If you are observing significant variability in the half-maximal effective or inhibitory concentrations of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for High EC50/IC50 Variability

start High EC50/IC50 Variability Observed prep Review Tissue Preparation Protocol start->prep pss Verify Physiological Salt Solution (PSS) prep->pss If tissue handling is consistent temp Check Temperature Control pss->temp If PSS composition is correct ph Monitor pH of PSS temp->ph If temperature is stable drug Assess Drug Solution and Dosing ph->drug If pH is stable washout Optimize Washout Procedure drug->washout If drug solutions are fresh end Consistent Results washout->end If washout is adequate

Caption: Troubleshooting workflow for inconsistent EC50/IC50 values.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Tissue Dissection Standardize the dissection procedure. Ensure minimal handling and trauma to the tissue. Use fresh preparations for each experiment.
Incorrect PSS Composition Prepare fresh PSS for each experiment using high-purity reagents. Double-check calculations for all components, especially ions like K+ and Ca2+.
Temperature Instability Use a temperature-controlled organ bath with continuous monitoring. Allow the tissue to equilibrate to the set temperature before starting the experiment.
pH Drift Continuously bubble the PSS with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain a stable pH. Measure the pH of the PSS before and during the experiment.
Drug Degradation or Pipetting Errors Prepare fresh stock solutions of this compound regularly. Use calibrated pipettes and ensure accurate dilutions.
Inadequate Washout Implement a consistent and sufficiently long washout period between drug applications to allow for the reversal of receptor desensitization.
Issue 2: Unexpected "Fade" or Tachyphylaxis

A gradual decrease in the response to repeated applications of the same concentration of this compound (tachyphylaxis or "fade") is often due to receptor desensitization.

Logical Relationship of Tachyphylaxis

tachyphylaxis Observed Tachyphylaxis (Fade) prolonged_exposure Prolonged/Repeated this compound Application tachyphylaxis->prolonged_exposure is caused by receptor_desensitization nAChR Desensitization prolonged_exposure->receptor_desensitization leads to reduced_response Decreased Agonist Response receptor_desensitization->reduced_response results in

Caption: The logical progression from repeated drug application to tachyphylaxis.

Strategies to Mitigate Tachyphylaxis

  • Increase Washout Time: Allow for a longer period of washing with fresh PSS between drug additions to enable the receptors to recover from the desensitized state.

  • Cumulative vs. Non-cumulative Dosing: Consider using a non-cumulative dosing protocol where the tissue is washed thoroughly between each dose. While more time-consuming, this can minimize receptor desensitization.

  • Control for Time-Dependent Effects: Run a time-matched control experiment without the drug to ensure that the observed fade is not due to tissue deterioration over time.

Data Presentation

The following tables summarize quantitative data related to this compound's effects in vitro.

Table 1: In Vitro Efficacy of this compound

Preparation Parameter Value Reference
Rat Phrenic Nerve HemidiaphragmEC5047.36 ± 9.58 µM[10]
Mouse Muscle nAChR (α1β1εδ)Efficacy (vs. ACh)~10% (peak current)[11]
Mouse Muscle nAChR (α1β1εδ)EC5040 ± 3 µM[11]

Table 2: Factors Influencing this compound's Effects

Factor Effect on Neuromuscular Blockade Notes
Hypothermia PotentiationA 2°C reduction in temperature can double the duration of the block.[5][6]
Hyperthermia Potentiation (for some depolarizing agents)The effect can be variable depending on the specific agent and preparation.[4]
Increased Extracellular K+ Decreased sensitivity to some neuromuscular blockersHigh K+ can cause depolarization, potentially interacting with this compound's effects.[7]
Increased Extracellular Ca2+ Decreased sensitivity to some neuromuscular blockersCa2+ plays a crucial role in neurotransmitter release and muscle contraction.[7]
Acidic pH Reduced drug responseMay be due to competition between H+ and Ca2+ for transmembrane transport.[8]
Alkaline pH Potentiated drug response[8]

Experimental Protocols

Chick Biventer Cervicis Nerve-Muscle Preparation

This preparation is useful for distinguishing between depolarizing and non-depolarizing neuromuscular blockers, as depolarizing agents like this compound cause a characteristic contracture in addition to blocking nerve-stimulated twitches.[12][13]

Methodology

  • Dissection:

    • Humanely euthanize a young chick (4-10 days old).

    • Dissect out the biventer cervicis muscles from the neck.

    • Carefully isolate one muscle with its nerve supply intact.

  • Mounting:

    • Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 34-37°C.[14]

    • Bubble the solution with 95% O2 and 5% CO2.

    • Attach one end of the muscle to a fixed point and the other to a force transducer to record isometric contractions.

    • Place the nerve in stimulating electrodes.

  • Experimentation:

    • Apply a resting tension of approximately 1 g.[14]

    • Stimulate the nerve supramaximally to elicit twitch responses.

    • Allow the preparation to equilibrate for at least 30 minutes.

    • Add this compound to the bath in a cumulative or non-cumulative manner and record the inhibition of the twitch response and any muscle contracture.

Frog Rectus Abdominis Muscle Preparation

This is a classic preparation for studying the effects of cholinomimetics and neuromuscular blocking agents.[15][16]

Methodology

  • Dissection:

    • Humanely euthanize a frog.

    • Dissect the rectus abdominis muscle, a pair of strap-like muscles on the ventral surface.

    • Isolate a strip of the muscle.

  • Mounting:

    • Mount the muscle strip in an organ bath containing Frog Ringer's solution at room temperature.

    • Bubble the solution with air.

    • Attach one end to a fixed point and the other to a lever or force transducer.

  • Experimentation:

    • Apply a suitable resting tension.

    • Allow the preparation to equilibrate.

    • Add acetylcholine to the bath to establish a baseline response.

    • After washing out the acetylcholine, add this compound to assess its effect on muscle tone and subsequent responses to acetylcholine. Subthreshold concentrations of this compound have been shown to potentiate acetylcholine-induced contractures.[9]

Signaling Pathways

This compound's Action at the Nicotinic Acetylcholine Receptor

cluster_phase1 Phase I: Depolarization cluster_phase2 Phase II: Desensitization decamethonium1 This compound nAChR1 Nicotinic Acetylcholine Receptor (nAChR) decamethonium1->nAChR1 Binds and Activates prolonged_exposure Prolonged this compound Exposure depolarization Persistent Endplate Depolarization nAChR1->depolarization fasciculations Initial Muscle Fasciculations depolarization->fasciculations paralysis1 Flaccid Paralysis depolarization->paralysis1 nAChR2 nAChR Desensitization prolonged_exposure->nAChR2 repolarization Membrane Repolarization nAChR2->repolarization paralysis2 Paralysis (Resembles Competitive Block) nAChR2->paralysis2

Caption: The dual mechanism of action of this compound at the nAChR.

References

Technical Support Center: Phase II Block Development with Decamethonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals investigating Phase II neuromuscular block induced by prolonged exposure to decamethonium.

Frequently Asked Questions (FAQs)

Q1: What is a Phase II block and how does it differ from a Phase I block?

A1: A Phase II block, also known as a dual or desensitization block, is a complex, non-depolarizing neuromuscular block that occurs after prolonged or high-dose administration of a depolarizing agent like this compound.[1] It is characterized by features that mimic a competitive antagonist block. This is distinct from the initial Phase I block, which is a straightforward depolarizing block.

Q2: What is the underlying mechanism of the transition from Phase I to Phase II block?

A2: The transition from Phase I to Phase II is not fully understood but is thought to involve several mechanisms.[2] Initially, in Phase I, this compound acts as an acetylcholine (ACh) receptor agonist, causing persistent depolarization of the motor endplate.[3][4] With prolonged exposure, this leads to receptor desensitization, where the nicotinic ACh receptors become unresponsive to agonists, and potential inactivation of voltage-gated sodium channels.[1][5] There may also be a contribution from the blockade of presynaptic ACh receptors, which can reduce the synthesis and mobilization of acetylcholine.[2][6]

Q3: What are the classic signs that a Phase II block has developed?

A3: The hallmark sign of a Phase II block is the appearance of "fade" during train-of-four (TOF) stimulation, where the fourth twitch in a series is weaker than the first.[2][3][7] Other key characteristics include the presence of post-tetanic potentiation and the potential for partial reversal of the block by anticholinesterase agents like neostigmine.[2][3]

Q4: Can anticholinesterase agents reverse a this compound-induced block?

A4: The effect of anticholinesterase agents depends on the phase of the block. During a Phase I (depolarizing) block, these agents will potentiate or deepen the block by increasing the amount of acetylcholine at the neuromuscular junction, which adds to the depolarizing effect.[3][8] However, once a true Phase II (non-depolarizing) block is established, anticholinesterases may partially reverse the block.[2][3] Caution is advised as a mixed block may be present.[9]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
No clear transition to Phase II block is observed despite prolonged this compound infusion. 1. Insufficient Dose or Duration: The total dose or duration of this compound exposure may be inadequate to induce receptor desensitization.[1][3]2. Species or Muscle Variability: The onset and characteristics of Phase II block can vary significantly between species and even between different muscles within the same animal.[10]1. Increase Dose/Duration: Gradually increase the infusion rate or the total duration of this compound administration while carefully monitoring neuromuscular function.2. Consult Literature: Review literature specific to your experimental model (e.g., cat, rabbit, rat) to determine typical dosing regimens for inducing Phase II block.[6][10]3. Verify Drug Potency: Ensure the this compound solution is fresh and has been stored correctly.
Train-of-Four (TOF) ratio does not decrease below 0.7, or fade is inconsistent. 1. Incomplete Phase II Block: The neuromuscular junction may be in a transitional or mixed state between Phase I and Phase II.[9]2. Technical Issues with Stimulation: Sub-maximal nerve stimulation, incorrect electrode placement, or patient movement can lead to unreliable TOF measurements.1. Continue Infusion: Allow more time for the block to fully develop. A stable Phase II block is characterized by a TOF ratio of 0.3 or less.[11]2. Optimize Stimulation: Ensure you are using supramaximal stimulation.[12] Verify electrode placement and ensure the limb is immobilized to prevent movement artifacts. Recalibrate your monitoring equipment.
Administration of an anticholinesterase (e.g., neostigmine) potentiates the block instead of reversing it. 1. Block is still in Phase I: If the block has not fully transitioned to Phase II, the anticholinesterase will worsen the depolarization by increasing synaptic ACh.[3][8][9]2. Mixed Block: A significant depolarizing component (Phase I) may still be present alongside the desensitization block (Phase II).1. Confirm Phase II: Do not attempt reversal until clear and stable fade (TOF < 0.4) and post-tetanic potentiation are observed.[13]2. Wait for Spontaneous Recovery: Allow for a period of spontaneous muscle twitch recovery before attempting reversal to ensure the block is in a stable Phase II.[14]
Unexpectedly rapid or prolonged recovery from the block. 1. Pharmacokinetic Factors: Individual differences in drug metabolism and elimination can affect the duration of action.[4]2. Drug Interactions: Other administered drugs (e.g., anesthetics, other neuromuscular blockers) can interact with this compound. For example, prior administration of a non-depolarizing agent can reduce the potency of this compound.1. Standardize Conditions: Maintain consistent anesthetic depth and physiological parameters (temperature, acid-base balance) throughout the experiment.2. Review Concomitant Medications: Be aware of potential drug interactions. Document all administered agents and their dosages.

Data Presentation: Characteristics of Neuromuscular Block Phases

Characteristic Phase I Block (Depolarizing) Phase II Block (Non-Depolarizing)
Mechanism Persistent endplate depolarization, ACh receptor agonist.[3][4]ACh receptor desensitization, resembles competitive antagonism.[1][3]
Initial Muscle Response Fasciculations.[1][7]No fasciculations on onset of Phase II.
Twitch Height Decreased.[3]Decreased.
Train-of-Four (TOF) Fade Absent (TOF Ratio > 0.7).[3][7]Present (TOF Ratio < 0.7, often < 0.4).[8][13]
Tetanic Stimulation Sustained but diminished response.Fade (non-sustained) response.[15]
Post-Tetanic Potentiation Absent.[3]Present.[3][8]
Effect of Anticholinesterases Potentiation of block.[3][8]Partial reversal or antagonism of block.[2][3]
Effect of Non-Depolarizing Blockers Antagonism (if given prior).[16]Additive or synergistic effect.

Experimental Protocols

Protocol: Induction and Characterization of Phase II Block in an In Vivo Animal Model (e.g., Cat)

This protocol outlines a general procedure. Specific doses and timings must be optimized for the chosen species and experimental setup.

  • Animal Preparation:

    • Anesthetize the animal using a stable anesthetic agent (e.g., urethane or an inhalational agent like isoflurane).[16]

    • Establish venous access for drug administration.

    • Surgically expose a peripheral nerve-muscle preparation (e.g., sciatic nerve-gastrocnemius muscle).

    • Attach the muscle tendon to a force-displacement transducer to record isometric twitch tension.

  • Neuromuscular Monitoring Setup:

    • Place stimulating electrodes on the isolated motor nerve.

    • Connect the electrodes to a nerve stimulator capable of delivering supramaximal single-twitch, Train-of-Four (TOF), and tetanic stimulation patterns.[17][18]

    • Record baseline twitch height and confirm a stable preparation before drug administration. A TOF ratio should be 1.0.[13]

  • Induction of Phase I and Transition to Phase II Block:

    • Administer an initial bolus dose of this compound intravenously. Note: Doses are highly species-dependent. For example, an ED80 in humans has been reported as 37 µg/kg.[16]

    • Observe for initial muscle fasciculations followed by a decrease in twitch height, characteristic of a Phase I block. Confirm the absence of fade with TOF stimulation (TOF ratio > 0.7).

    • Commence a continuous intravenous infusion of this compound or administer repeated bolus doses to maintain the block.

    • Continuously monitor the TOF response. The onset of Phase II is marked by the gradual appearance of fade (a decrease in the T4/T1 ratio).[8][13]

  • Characterization of Phase II Block:

    • Once a stable block with significant fade is established (e.g., TOF ratio < 0.4), confirm other characteristics of Phase II block.

    • Post-Tetanic Potentiation: Deliver a tetanic stimulation (e.g., 50 Hz for 5 seconds). Following the tetanus, deliver single twitches and observe for a temporary increase in twitch height above the pre-tetanic baseline.[3]

    • (Optional) Anticholinesterase Challenge: Administer a dose of an anticholinesterase agent (e.g., neostigmine) and observe for partial reversal (an increase in twitch height and TOF ratio). This should only be attempted once a stable Phase II block is confirmed.[2][3]

  • Data Analysis:

    • Quantify the twitch height as a percentage of the initial baseline.

    • Calculate the TOF ratio (amplitude of the fourth twitch / amplitude of the first twitch) at regular intervals.

    • Plot the development of fade over time or against the cumulative dose of this compound.

Visualizations

G Normal Normal Neuromuscular Transmission PhaseI Phase I Block (Depolarizing) Normal->PhaseI Initial / Low Dose This compound PhaseII Phase II Block (Non-Depolarizing) PhaseI->PhaseII Prolonged / High Dose This compound AChR_Agonism ACh Receptor Agonism (Persistent Depolarization) PhaseI->AChR_Agonism Receptor_Desens Receptor Desensitization & Na+ Channel Inactivation PhaseII->Receptor_Desens

Caption: Logical progression from normal transmission to Phase I and Phase II block.

G Prep Prepare Animal Model & Monitoring Equipment Baseline Record Baseline (Twitch Height, TOF Ratio = 1.0) Prep->Baseline Admin Administer this compound (Bolus + Infusion) Baseline->Admin MonitorI Monitor for Phase I Signs (↓ Twitch, No Fade) Admin->MonitorI MonitorII Continuously Monitor TOF for Onset of Fade MonitorI->MonitorII ConfirmII Confirm Phase II Block (TOF Fade, Post-Tetanic Potentiation) MonitorII->ConfirmII Test Perform Experimental Tests (e.g., Reversal Challenge) ConfirmII->Test Analysis Data Analysis Test->Analysis

Caption: Experimental workflow for inducing and characterizing a Phase II block.

G cluster_PhaseI Phase I: Depolarization cluster_PhaseII Phase II: Desensitization Deca1 This compound AChR1 Nicotinic ACh Receptor (Open State) Deca1->AChR1 Binds & Activates Depol Persistent Depolarization of Motor Endplate AChR1->Depol Na_Inact Na+ Channel Inactivation Depol->Na_Inact Block1 Transmission Blocked Na_Inact->Block1 Deca2 Prolonged This compound AChR2 Nicotinic ACh Receptor (Desensitized State) Deca2->AChR2 Causes Desensitization No_Depol Membrane Repolarizes but Receptor is Unresponsive AChR2->No_Depol Block2 Transmission Blocked No_Depol->Block2

Caption: Simplified pathway of this compound's effect on the ACh receptor in Phase I vs. Phase II.

References

Technical Support Center: Reversal of Decamethonium-Induced Neuromuscular Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of decamethonium-induced neuromuscular block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce neuromuscular block?

This compound is a depolarizing neuromuscular blocking agent.[1][2][3][4] It acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[2][3] Its binding initially causes depolarization of the postsynaptic membrane, similar to acetylcholine (ACh), leading to transient muscle fasciculations.[1] However, this compound is not hydrolyzed by acetylcholinesterase, resulting in persistent depolarization. This prolonged depolarization leads to a state of flaccid paralysis through two phases:

  • Phase I Block (Depolarizing Block): The initial, persistent depolarization of the motor endplate leads to inactivation of voltage-gated sodium channels in the adjacent muscle membrane, rendering it unexcitable to further stimulation.[1]

  • Phase II Block (Desensitizing Block): With prolonged exposure to this compound, the nAChRs become desensitized and the membrane gradually repolarizes.[1] Despite repolarization, the receptors are unresponsive to ACh, and the block transitions to a state that resembles a non-depolarizing block.[1][2]

Q2: Why is the reversal of this compound-induced block challenging?

The primary challenge lies in the dual nature of its blocking mechanism.[1] Traditional reversal agents like acetylcholinesterase inhibitors (e.g., neostigmine) are generally ineffective or can even potentiate the initial depolarizing phase (Phase I) of the block.[4][5] While they may offer some reversal during the desensitizing phase (Phase II), the transition between these phases can be unpredictable, making the timing and efficacy of reversal difficult to manage.[2]

Q3: Are there any effective reversal agents for this compound?

Historically, a reliable and specific antidote for this compound has been lacking, which has limited its clinical use.[4][6] However, recent research has explored novel approaches:

  • Host-Guest Encapsulation: A promising experimental strategy involves the use of macrocyclic molecules, such as carboxylatopillar[7]arene (CP6A), which can encapsulate this compound molecules in the bloodstream.[3][6] This encapsulation prevents this compound from interacting with the nAChRs and promotes its excretion, leading to a rapid reversal of the neuromuscular block.[3]

Q4: What is the difference between Phase I and Phase II this compound block?

The two phases of this compound block have distinct characteristics:

FeaturePhase I BlockPhase II Block
Mechanism Persistent depolarization of the motor endplateDesensitization of nicotinic acetylcholine receptors
Response to Tetanic Stimulation Sustained contraction that fadesFade in twitch tension
Post-Tetanic Potentiation AbsentPresent
Effect of Acetylcholinesterase Inhibitors (e.g., Neostigmine) Potentiation of the blockPotential for antagonism (reversal)
Effect of Non-Depolarizing Blockers (e.g., Tubocurarine) AntagonismPotentiation

Q5: What are the key safety considerations when working with this compound?

This compound induces paralysis of skeletal muscles, including the respiratory muscles. Therefore, it is crucial to have mechanical ventilation available and to continuously monitor respiratory function throughout the experiment.[4] Additionally, this compound does not provide any anesthetic or analgesic effects, so it must be used in conjunction with an appropriate anesthetic regimen in animal studies.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected responses to this compound administration.

  • Possible Cause: Variation in animal strain, age, or physiological state.

    • Solution: Ensure that all experimental animals are of a consistent strain, age, and health status. Factors such as body temperature and acid-base balance can influence the effects of neuromuscular blocking agents.

  • Possible Cause: Transition between Phase I and Phase II block.

    • Solution: Use neuromuscular monitoring, such as Train-of-Four (TOF) stimulation, to characterize the phase of the block.[4][8] A lack of fade in the TOF response is characteristic of a Phase I block, while the presence of fade suggests a Phase II block.[2][4]

  • Possible Cause: Interaction with other drugs.

    • Solution: Be aware of potential drug interactions. For example, prior administration of a non-depolarizing blocker can antagonize the effects of this compound.[9]

Problem 2: Difficulty in achieving reversal of the neuromuscular block.

  • Possible Cause: Attempting reversal during Phase I block with an acetylcholinesterase inhibitor.

    • Solution: As mentioned, acetylcholinesterase inhibitors can worsen a Phase I block.[4] Reversal with these agents should only be attempted once a clear Phase II block has been established, as indicated by fade in the TOF response.

  • Possible Cause: Insufficient dose of the reversal agent.

    • Solution: If using an experimental reversal agent like CP6A, ensure that the dose is sufficient to achieve the desired level of encapsulation based on the administered dose of this compound.

  • Possible Cause: Spontaneous recovery is occurring.

    • Solution: In some experimental models, particularly in vitro, spontaneous recovery from this compound block can occur despite the continued presence of the drug.[10][11] Monitor the preparation for spontaneous recovery and factor this into the interpretation of your reversal agent's efficacy.

Problem 3: Issues with Train-of-Four (TOF) monitoring.

  • Possible Cause: Incorrect electrode placement or stimulation intensity.

    • Solution: Ensure proper placement of the stimulating electrodes over the nerve trunk and that a supramaximal stimulus is being delivered.[12] The goal is to stimulate all nerve fibers without directly stimulating the muscle.

  • Possible Cause: Edema or poor skin contact at the electrode site.

    • Solution: In cases of edema or dry skin, the impedance can be high, leading to an inconsistent response.[13] Ensure good skin-electrode contact, and consider trying an alternative monitoring site.[13]

  • Possible Cause: Misinterpretation of the TOF response.

    • Solution: Remember that a Phase I block will show a reduced but non-fading response to TOF stimulation, while a Phase II block will exhibit a fade in the twitch height of subsequent responses.[2][4][8]

Quantitative Data

Table 1: Dose-Response Data for this compound

SpeciesPreparationParameterThis compound Dose/ConcentrationReference
HumanIn vivoED80 (80% twitch depression)37 (4.0) µg/kg[9]
RatPhrenic nerve-hemidiaphragmEC5047.36 ± 9.58 µM[14]

Table 2: Reversal Agent Efficacy

Reversal AgentMechanismKey FindingsReference
Neostigmine Acetylcholinesterase inhibitorPotentiates Phase I block. Can reverse Phase II block. Dosing in humans for non-depolarizing blockers is typically 0.03-0.07 mg/kg.[15][16][17][18][19][4][5]
Carboxylatopillar[7]arene (CP6A) Host-guest encapsulationBinds this compound with a high affinity (Ka ≈ 1.07 x 10⁷ L/mol), promoting its excretion and leading to rapid reversal of muscle relaxation in a mouse model.[3][6]

Experimental Protocols

In Vivo Mouse Model of this compound-Induced Muscle Relaxation and Reversal

This protocol is adapted from studies investigating the reversal of this compound's effects in mice.[3]

Materials:

  • This compound bromide solution

  • Reversal agent solution (e.g., Carboxylatopillar[7]arene)

  • Saline solution (control)

  • Anesthetic agent (e.g., isoflurane)

  • Mice (specify strain, age, and weight)

  • Apparatus for measuring grip strength or other indicators of muscle function

  • Intravenous (IV) injection equipment

Procedure:

  • Anesthetize the mice according to approved institutional protocols.

  • Administer this compound bromide intravenously at a predetermined dose to induce muscle relaxation. The dose should be sufficient to cause a significant, measurable decrease in muscle function.

  • Monitor the onset and depth of neuromuscular blockade. This can be assessed by observing the loss of the righting reflex or by measuring a decrease in grip strength.

  • Once a stable level of muscle relaxation is achieved, administer the reversal agent or saline (control) intravenously.

  • Continuously monitor the recovery of muscle function over time. This can be done by measuring the time to recovery of the righting reflex or the return of grip strength to baseline levels.

  • Record and analyze the data to compare the recovery times between the reversal agent and control groups.

In Vitro Phrenic Nerve-Hemidiaphragm Preparation

This is a classic ex vivo method for studying the effects of neuromuscular blocking agents and their reversal.[14][20][21][22][23]

Materials:

  • Rat or mouse

  • Krebs solution (e.g., 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath with stimulating and recording electrodes

  • Force transducer and data acquisition system

  • This compound bromide solution

  • Reversal agent solution

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Dissect out the phrenic nerve and the hemidiaphragm muscle.

  • Mount the preparation in an organ bath containing Krebs solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with carbogen gas.

  • Attach the muscle to a force transducer to record isometric contractions.

  • Place the phrenic nerve in contact with stimulating electrodes.

  • Allow the preparation to equilibrate for a period of time (e.g., 20-30 minutes), delivering single supramaximal stimuli to the nerve at a set frequency (e.g., 0.1 Hz) to elicit twitch contractions.

  • Once a stable baseline of twitch responses is established, add this compound to the organ bath at the desired concentration.

  • Observe the depression of twitch height, indicating neuromuscular blockade.

  • After a stable block is achieved, add the reversal agent to the bath.

  • Record the recovery of twitch height over time to assess the efficacy of the reversal agent.

Visualizations

Decamethonium_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential ACh Vesicles ACh Vesicles Action Potential->ACh Vesicles Triggers ACh Release ACh Vesicles->ACh Release Fusion ACh ACh This compound This compound nAChR nAChR ACh->nAChR Binds This compound->nAChR Binds Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx K+ Efflux K+ Efflux Ion Channel Opening->K+ Efflux Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Transient Phase I Block Phase I Block (Persistent Depolarization, Na+ Channel Inactivation) Depolarization->Phase I Block Prolonged Phase II Block Phase II Block (Receptor Desensitization) Phase I Block->Phase II Block Transitions to

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental_Workflow_In_Vivo start Start anesthesia Anesthetize Animal start->anesthesia decamethonium_admin Administer this compound (IV) anesthesia->decamethonium_admin monitor_block Monitor Neuromuscular Blockade (e.g., Grip Strength) decamethonium_admin->monitor_block reversal_admin Administer Reversal Agent or Saline (IV) monitor_block->reversal_admin monitor_recovery Monitor Recovery of Muscle Function reversal_admin->monitor_recovery data_analysis Analyze Recovery Time monitor_recovery->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo reversal studies.

Host_Guest_Reversal cluster_bloodstream Bloodstream cluster_neuromuscular_junction Neuromuscular Junction This compound Free this compound CP6A CP6A This compound->CP6A Encapsulated by nAChR nAChR This compound->nAChR Binds to Complex This compound-CP6A Complex CP6A->Complex Excretion Renal Excretion Complex->Excretion Promotes Block Neuromuscular Block nAChR->Block

Caption: Mechanism of host-guest encapsulation for this compound reversal.

References

Navigating the Complex Interactions of Decamethonium and Anesthetic Agents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the interactions between the depolarizing neuromuscular blocking agent, decamethonium, and various anesthetic agents. The following frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols are designed to address common challenges and ensure the accuracy and reproducibility of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of interaction between this compound and anesthetic agents?

A1: this compound is a depolarizing neuromuscular blocking agent that acts as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate, causing persistent depolarization and leading to muscle paralysis.[1][2][3][4] Anesthetic agents, both volatile and intravenous, can modulate this effect through various mechanisms. Many anesthetics potentiate the neuromuscular blockade induced by this compound, primarily by acting on the postsynaptic nAChR and the muscle fiber membrane. Some anesthetics may also have pre-synaptic effects, altering the release of acetylcholine.[5]

Q2: How do volatile anesthetic agents affect this compound-induced neuromuscular blockade?

A2: Volatile anesthetics such as isoflurane, sevoflurane, and desflurane are known to enhance the effects of neuromuscular blocking agents.[6] This potentiation is dose-dependent and can lead to a prolonged duration and increased intensity of the blockade. The primary mechanism is believed to be a direct action on the nAChR, increasing its sensitivity to this compound, and potentially altering the properties of the muscle membrane.

Q3: What are the known interactions between this compound and intravenous anesthetic agents?

A3:

  • Propofol: While specific dose-response studies on the interaction between this compound and propofol are limited, clinical observations suggest that propofol can enhance neuromuscular blockade during the recovery phase from other neuromuscular blocking agents.[7] Researchers should exercise caution and carefully titrate doses when co-administering these agents.

  • Ketamine: Studies have shown that ketamine can potentiate the neuromuscular blockade induced by this compound. This interaction is dose-dependent and is thought to involve mechanisms beyond the nAChR, potentially including effects on calcium channels or other signaling pathways.

  • Etomidate: There is a lack of specific research on the direct interaction between etomidate and this compound. However, given etomidate's effects on the central nervous system and potential for myoclonus, careful monitoring of neuromuscular function is advised when used concurrently with this compound.

Q4: Can non-depolarizing muscle relaxants be used in combination with this compound in research settings?

A4: Co-administration of depolarizing and non-depolarizing muscle relaxants can lead to complex and often unpredictable interactions. For instance, prior administration of a non-depolarizing agent like vecuronium can lead to resistance to a subsequent this compound block.[8] Conversely, administering this compound before vecuronium can significantly increase the sensitivity to vecuronium. These interactions are not simple additive or antagonistic effects and likely involve complex pharmacodynamic mechanisms at both presynaptic and postsynaptic sites.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpectedly prolonged or intense neuromuscular blockade - Potentiation by a co-administered anesthetic agent.- Individual subject variability in drug metabolism or receptor sensitivity.- Review the known interactions of the specific anesthetic used.- Reduce the dose of this compound or the anesthetic agent in subsequent experiments.- Ensure accurate monitoring of neuromuscular function using techniques like Train-of-Four (TOF) stimulation.
Inconsistent or variable neuromuscular block between experiments - Inaccurate drug concentrations.- Variations in the experimental preparation (e.g., temperature, pH of the buffer).- Development of tachyphylaxis (reduced drug effect with repeated administration).- Prepare fresh drug solutions for each experiment.- Strictly control and monitor all experimental parameters.- If tachyphylaxis is suspected, allow for a sufficient washout period between drug administrations.
Difficulty in reversing the neuromuscular blockade - this compound is a depolarizing blocker, and its effects are not reversed by acetylcholinesterase inhibitors like neostigmine. In fact, these agents can potentiate the Phase I block.- Reversal of this compound-induced block is primarily through metabolism and diffusion of the drug away from the neuromuscular junction.- Ensure adequate time for spontaneous recovery.
"Phase II Block" development with prolonged or high-dose this compound - With sustained exposure, the initial depolarizing block (Phase I) can transition to a non-depolarizing-like block (Phase II), characterized by fade on TOF stimulation.- Monitor for fade using TOF stimulation.- Be aware that in Phase II, the response to acetylcholinesterase inhibitors may change, and they might partially reverse the block.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data from research studies on the interaction of this compound with other agents.

Table 1: Interaction of this compound with Vecuronium and Hexamethonium in Rat Phrenic Nerve-Hemidiaphragm Preparation [9]

Drug CombinationInteraction TypeEC50 of this compound (µM)EC50 of Vecuronium (µM)EC50 of Hexamethonium (mM)Key Finding
This compound + VecuroniumAdditive47.36 ± 9.585.19 ± 1.17-No significant deviation from the line of additivity in isobolographic analysis.
This compound + HexamethoniumAntagonistic47.36 ± 9.58-4.27 ± 0.53Significant deviation from the line of additivity, indicating antagonism.

Table 2: Effect of Prior Vecuronium Administration on this compound Potency in Humans [8]

ConditionED80 of this compound (µg/kg)Fold Change in PotencyAnesthetic Regimen
This compound alone37.0 ± 4.0-Thiopental, isoflurane, and nitrous oxide in oxygen
This compound after Vecuronium (10 µg/kg)89.0 ± 4.4~2.4-fold decreaseThiopental, isoflurane, and nitrous oxide in oxygen

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Interaction with Anesthetic Agents using the Rat Phrenic Nerve-Hemidiaphragm Preparation

This protocol outlines the methodology for studying the effects of this compound and its interaction with anesthetic agents on neuromuscular transmission in an isolated tissue preparation.

Materials:

  • Wistar rats (180-200g)

  • Krebs solution (composition: 133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl₂, 11.9 mM NaHCO₃, 0.7 mM NaH₂PO₄, 11 mM Glucose)[10]

  • This compound bromide

  • Anesthetic agent of interest (e.g., propofol, ketamine, isoflurane)

  • Organ bath with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)

  • Force-displacement transducer and polygraph for recording muscle tension

  • Platinum electrodes for nerve stimulation

  • Supramaximal stimulator (delivering rectangular pulses, e.g., 0.1 Hz, 0.3 ms duration)[10]

Procedure:

  • Preparation of the Phrenic Nerve-Hemidiaphragm:

    • Humanely euthanize the rat via cervical dislocation.

    • Carefully dissect the hemidiaphragm with the phrenic nerve intact.[10][11]

    • Mount the preparation in the organ bath containing oxygenated Krebs solution maintained at 37°C.[10]

  • Experimental Setup:

    • Attach the muscle to the force-displacement transducer to record isometric contractions.

    • Position the phrenic nerve on the platinum electrodes for stimulation.

    • Allow the preparation to equilibrate for at least 30 minutes, with continuous superfusion of Krebs solution.

  • Data Acquisition:

    • Stimulate the phrenic nerve with supramaximal rectangular pulses at a frequency of 0.1 Hz.

    • Record the baseline twitch tension.

    • Administer this compound to the organ bath in increasing concentrations to establish a dose-response curve.

    • After a washout period and return to baseline, pre-incubate the preparation with the anesthetic agent of interest for a specified duration.

    • Repeat the this compound dose-response curve in the presence of the anesthetic agent.

  • Data Analysis:

    • Measure the percentage of twitch tension inhibition for each concentration of this compound.

    • Calculate the EC50 (half-maximal effective concentration) for this compound in the absence and presence of the anesthetic agent.

    • A shift in the dose-response curve to the left indicates potentiation, while a shift to the right indicates antagonism.

    • For a more detailed analysis of the interaction (synergism, additivity, or antagonism), perform an isobolographic analysis.

Protocol 2: In Vivo Monitoring of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation

This protocol describes the standard method for monitoring the depth of neuromuscular blockade in animal models or human subjects.

Equipment:

  • Peripheral nerve stimulator capable of delivering TOF stimulation.

  • Surface or needle electrodes.

  • A device to measure the evoked response (e.g., acceleromyograph, electromyograph, or mechanomyograph).

Procedure:

  • Electrode Placement:

    • Place the stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve at the wrist).

    • The negative electrode should be placed distally.

  • Supramaximal Stimulation:

    • Determine the supramaximal stimulus intensity by gradually increasing the current until there is no further increase in the twitch response.

  • TOF Stimulation:

    • Deliver four supramaximal stimuli at a frequency of 2 Hz.

    • The train of four is typically repeated every 10-15 seconds.

  • Monitoring and Interpretation:

    • TOF Count: Count the number of visible or palpable twitches. A lower count indicates a deeper level of blockade.

      • 4 twitches: < 75% of receptors blocked.

      • 3 twitches: ~75% of receptors blocked.

      • 2 twitches: ~80% of receptors blocked.

      • 1 twitch: ~90% of receptors blocked.

      • 0 twitches: >95% of receptors blocked.

    • TOF Ratio: If a quantitative monitoring device is used, calculate the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of >0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.

    • Fade: A gradual decrease in the twitch height from T1 to T4 is known as "fade" and is characteristic of a non-depolarizing block or a Phase II block from a depolarizing agent.

Visualizing Interactions and Workflows

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound at the nicotinic acetylcholine receptor and the subsequent events leading to muscle paralysis.

Decamethonium_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release fusion & ACh ACh ACh_Release->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR binds to & persistently activates Ion_Channel Ion Channel (Open) nAChR->Ion_Channel opens Depolarization Persistent Depolarization Ion_Channel->Depolarization leads to Na+ influx & Muscle_Paralysis Muscle Paralysis Depolarization->Muscle_Paralysis causes Anesthetic Anesthetic Agent Anesthetic->nAChR modulates sensitivity

This compound's action at the neuromuscular junction.
Experimental Workflow for Assessing Drug Interactions

This diagram outlines a typical workflow for an in vitro experiment designed to assess the interaction between this compound and an anesthetic agent.

Experimental_Workflow A 1. Prepare Rat Phrenic Nerve-Hemidiaphragm B 2. Mount Preparation in Organ Bath & Equilibrate A->B C 3. Record Baseline Twitch Tension B->C D 4. Generate this compound Dose-Response Curve (Control) C->D E 5. Washout & Return to Baseline D->E F 6. Pre-incubate with Anesthetic Agent E->F G 7. Generate this compound Dose-Response Curve (with Anesthetic) F->G H 8. Data Analysis: Compare EC50 Values & Perform Isobolographic Analysis G->H

In vitro workflow for drug interaction studies.
Logical Relationship of Neuromuscular Blockade Monitoring

This diagram illustrates the logical flow of monitoring and interpreting neuromuscular blockade using Train-of-Four stimulation.

TOF_Monitoring_Logic Start Administer Neuromuscular Blocking Agent Monitor Apply TOF Stimulation Start->Monitor Count Count Number of Twitches (TOF Count) Monitor->Count Ratio Measure T4/T1 Ratio (if quantitative) Monitor->Ratio Deep Deep Block (TOF Count = 0-1) Count->Deep 0-1 Moderate Moderate Block (TOF Count = 2-3) Count->Moderate 2-3 Shallow Shallow Block/ Recovery (TOF Count = 4) Count->Shallow 4 Assess_Recovery Assess for Adequate Recovery (TOF Ratio > 0.9) Ratio->Assess_Recovery Shallow->Assess_Recovery Adequate Adequate Recovery Assess_Recovery->Adequate Yes Inadequate Residual Blockade Assess_Recovery->Inadequate No

Logic of Train-of-Four (TOF) monitoring.

References

Technical Support Center: Mitigation of Decamethonium-Induced Muscle Damage in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent decamethonium-induced muscle damage in experimental studies. The following information is intended for preclinical research use only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced muscle damage?

A1: this compound is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1] Its prolonged binding leads to sustained depolarization of the muscle membrane.[1] This initial, widespread, and unsynchronized muscle fiber contraction, known as fasciculation, is thought to cause micro-damage to the muscle fibers.[2] This initial damage triggers a cascade of secondary events, including a significant influx of calcium ions into the muscle cells, leading to calcium overload.[3][4] This calcium dysregulation, along with increased oxidative stress, contributes to further muscle damage, inflammation, and the potential for rhabdomyolysis.

Q2: What are the observable signs of this compound-induced muscle damage in animal models?

A2: The most immediate and visible sign is muscle fasciculation shortly after administration. Subsequent indicators can include lethargy, muscle stiffness, and reduced mobility. Biochemical markers are the most reliable indicators and include elevated serum levels of creatine kinase (CK) and myoglobin. Histological examination of muscle tissue may reveal myofibrillar disorganization, inflammatory cell infiltration, and necrosis.

Q3: Can the muscle damage be prevented or mitigated?

A3: Yes, several pharmacological interventions have been shown to be effective in reducing the severity of this compound-induced muscle damage. These strategies primarily aim to either reduce the initial fasciculations or to interrupt the downstream cellular damage cascade. The most common and effective strategies include pretreatment with a non-depolarizing muscle relaxant (NDMR), administration of lidocaine, or the use of dantrolene.

Troubleshooting Guides: Preventing Muscle Damage

This section provides detailed protocols and troubleshooting for common issues encountered during experiments involving this compound.

Issue 1: Severe Muscle Fasciculations and Subsequent Myopathy

Cause: Intense, uncoordinated muscle fiber contractions upon this compound administration.

Solution: Pretreatment with a "defasciculating" dose of a non-depolarizing muscle relaxant (NDMR).

Experimental Protocol: NDMR Pretreatment

  • Agent: Rocuronium is a commonly used NDMR for this purpose.

  • Dosage: A subparalyzing dose is crucial. In clinical settings, 10-30% of the ED95 is often used.[5] For preclinical studies in rodents, a dose of 0.04 mg/kg of rocuronium administered intravenously has been suggested as optimal for reducing fasciculations without causing significant neuromuscular blockade.[6]

  • Timing: Administer the NDMR 2-3 minutes prior to the administration of this compound.[7]

  • Rationale: The NDMR acts as a competitive antagonist at the nAChR, occupying a portion of the receptors without causing depolarization. When this compound is subsequently administered, there are fewer available receptors for it to bind to, thus dampening the intensity of the initial depolarizing response and reducing fasciculations.[5]

Parameter This compound Alone Rocuronium (0.04 mg/kg) + this compound Reference
Fasciculation Incidence High (often 95-100%)Significantly Reduced[6]
Fasciculation Severity Moderate to SevereMild to None[6]
Post-procedure Myalgia CommonReduced Incidence[6]

Troubleshooting:

  • Issue: Pretreatment with NDMR causes significant muscle weakness prior to this compound administration.

    • Solution: The dose of the NDMR is likely too high. Reduce the dose in subsequent experiments. A dose-response study may be necessary to determine the optimal defasciculating dose for your specific animal model and experimental conditions.

  • Issue: Fasciculations are still observed after NDMR pretreatment.

    • Solution: The dose of the NDMR may be too low, or the timing of administration may be off. Ensure the NDMR is given at the recommended interval before this compound. Consider a slight increase in the NDMR dose, while monitoring for pre-procedural muscle weakness.

Issue 2: Evidence of Cellular Damage (Elevated CK, Myoglobin) Despite Reduced Fasciculations

Cause: The downstream effects of depolarization, such as calcium influx and oxidative stress, may still be occurring.

Solution 1: Administration of Dantrolene

Experimental Protocol: Dantrolene Administration

  • Agent: Dantrolene sodium.

  • Dosage: For prophylactic use in preclinical models, an oral dose of 1.5 mg/kg administered 4 hours pre-procedure has been shown to be effective in reducing the rise in myoglobin.[8] Intravenous administration of 2.5 mg/kg can also be considered for more acute settings.[9]

  • Timing: Oral administration should be given several hours before the experiment to allow for absorption.[8] Intravenous administration can be given closer to the time of this compound injection.

  • Rationale: Dantrolene is a muscle relaxant that acts by inhibiting the release of calcium from the sarcoplasmic reticulum, directly addressing the issue of calcium overload that contributes to myotoxicity.[7][9]

Parameter This compound Alone Dantrolene Pretreatment + this compound Reference
Serum Myoglobin Increase Significant IncreaseGreatly Reduced[8]
Serum Creatine Kinase Potential for IncreaseNo Significant Increase[8]
Fasciculation Score HighNot Significantly Reduced[8]

Troubleshooting:

  • Issue: Dantrolene administration is not providing sufficient protection.

    • Solution: Ensure the dosage and timing of administration are appropriate for your animal model. For oral administration, consider the bioavailability and time to peak plasma concentration. Combination therapy with an NDMR to reduce fasciculations may provide more comprehensive protection.

Solution 2: Administration of Lidocaine

Experimental Protocol: Lidocaine Administration

  • Agent: Lidocaine hydrochloride.

  • Dosage: A common intravenous dose used in clinical studies is 1.5 mg/kg.[10] This can be adapted for preclinical research.

  • Timing: Administer intravenously 1-3 minutes before this compound.

  • Rationale: Lidocaine is a membrane-stabilizing agent that can help to reduce the downstream effects of depolarization and has been shown to be effective in preventing post-succinylcholine myalgia.[2]

Parameter This compound Alone Lidocaine Pretreatment + this compound Reference
Post-procedure Myalgia High IncidenceSignificantly Reduced Incidence[2]

Troubleshooting:

  • Issue: The protective effect of lidocaine is not as robust as expected.

    • Solution: Verify the dosage and timing of administration. Lidocaine's effects are relatively short-lived, so precise timing is crucial. Consider the potential for interaction with other anesthetic agents being used.

Signaling Pathways and Experimental Workflows

This compound-Induced Muscle Damage Pathway

The following diagram illustrates the proposed signaling cascade leading to muscle damage following this compound administration.

G This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonism This compound->nAChR Depolarization Prolonged Membrane Depolarization nAChR->Depolarization Fasciculations Unsynchronized Muscle Fasciculations Depolarization->Fasciculations Ca_Influx Increased Intracellular Calcium (Ca2+) Depolarization->Ca_Influx Microtrauma Muscle Fiber Microtrauma Fasciculations->Microtrauma Microtrauma->Ca_Influx Inflammation Inflammatory Cascade Microtrauma->Inflammation Protease_Activation Activation of Calcium-Dependent Proteases Ca_Influx->Protease_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Rhabdomyolysis Rhabdomyolysis & Myalgia Protease_Activation->Rhabdomyolysis Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Rhabdomyolysis Inflammation->Rhabdomyolysis

Caption: Signaling pathway of this compound-induced muscle damage.

Experimental Workflow for Prevention Studies

This diagram outlines a general experimental workflow for testing preventative agents against this compound-induced muscle damage.

G Animal_Model Select Animal Model (e.g., Rat, Mouse) Group_Allocation Randomly Allocate to Control and Treatment Groups Animal_Model->Group_Allocation Pretreatment Administer Pretreatment Agent (e.g., NDMR, Dantrolene, Lidocaine) or Vehicle (Control) Group_Allocation->Pretreatment Decamethonium_Admin Administer this compound Pretreatment->Decamethonium_Admin Observation Observe and Score Fasciculations Decamethonium_Admin->Observation Sample_Collection Collect Blood and Tissue Samples at Defined Timepoints Observation->Sample_Collection Biochemical_Analysis Analyze Serum for CK and Myoglobin Sample_Collection->Biochemical_Analysis Histology Perform Histological Analysis of Muscle Tissue Sample_Collection->Histology Data_Analysis Statistical Analysis of Results Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for prevention studies.

Logical Relationship of Preventative Interventions

This diagram illustrates the points of intervention for the described preventative strategies within the muscle damage pathway.

G This compound This compound nAChR nAChR Activation This compound->nAChR Fasciculations Fasciculations nAChR->Fasciculations Ca_Overload Calcium Overload Fasciculations->Ca_Overload Muscle_Damage Muscle Damage Ca_Overload->Muscle_Damage NDMR NDMR Pretreatment NDMR->nAChR Competitively Inhibits Dantrolene Dantrolene Dantrolene->Ca_Overload Inhibits Ca2+ Release Lidocaine Lidocaine Lidocaine->Fasciculations Stabilizes Membrane

References

factors affecting the duration of action of decamethonium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing decamethonium in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected duration of action of this compound in our animal model?

A1: The duration of action of this compound is dose-dependent and can vary between species. In humans, the onset of paralysis is approximately 2 minutes, with a duration of action of about 15 minutes.[1] The plasma half-life is approximately 30 to 60 minutes.[1] For specific animal models, it is crucial to perform a dose-response study to determine the optimal dose and expected duration.

Q2: We are observing a shorter or longer duration of action than expected. What are the potential causes?

A2: Several factors can influence the duration of action of this compound. These include:

  • Renal Function: this compound is primarily excreted unchanged by the kidneys.[1] Impaired renal function will lead to decreased clearance and a prolonged duration of action.

  • Body Temperature: Hypothermia can significantly prolong the neuromuscular blockade. A 2°C reduction in body temperature may double the duration of action of neuromuscular blocking drugs.[2][3][4]

  • Electrolyte Imbalances: Hypokalemia and hypermagnesemia can increase the degree of muscular paralysis, potentially affecting the perceived duration of action.[1]

  • Drug Interactions: Co-administration of other drugs can alter the effects of this compound. For instance, prior administration of a non-depolarizing blocker like vecuronium can antagonize the effects of this compound, requiring a higher dose to achieve the same level of blockade.[5][6][7]

  • Tachyphylaxis: Repeated administration of this compound may lead to a diminished response, a phenomenon known as tachyphylaxis.

Q3: Can we reverse the effects of this compound?

A3: Reversal of a this compound-induced block is complex. Unlike non-depolarizing blockers, the block produced by this compound is not readily reversed by acetylcholinesterase inhibitors. In fact, these agents may even potentiate the initial depolarizing phase (Phase I) of the block.

Q4: Is this compound metabolized in the body?

A4: No, this compound is not significantly metabolized. It is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and tubular secretion.[1]

Troubleshooting Guides

Issue 1: Unexpected Prolongation of Neuromuscular Blockade
Potential Cause Troubleshooting Steps
Impaired Renal Function 1. Review the health status of the animal model, specifically checking for any signs of renal impairment. 2. If renal impairment is suspected, consider reducing the dose of this compound. 3. Monitor urine output as an indicator of renal function.
Hypothermia 1. Monitor the core body temperature of the animal throughout the experiment. 2. Use a heating pad or other warming devices to maintain normothermia (typically 36-37°C for most mammals).
Drug Interaction 1. Carefully review all other drugs administered to the animal. 2. Be aware that certain antibiotics and other neuromuscular blocking agents can potentiate the effects of this compound.
Issue 2: Reduced or Inconsistent Neuromuscular Blockade
Potential Cause Troubleshooting Steps
Incorrect Drug Concentration 1. Verify the concentration of the this compound solution. 2. Ensure proper storage of the drug to prevent degradation.
Tachyphylaxis 1. If repeated doses are necessary, be aware that the response may diminish over time. 2. Allow for a sufficient recovery period between doses.
Drug Interaction 1. Prior administration of non-depolarizing neuromuscular blockers (e.g., vecuronium) can antagonize this compound, increasing the dose required for a block.[5][6][7]

Quantitative Data

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterValueSpeciesSource
Typical Onset of Action ~2 minutesHuman[1]
Typical Duration of Action ~15 minutesHuman[1]
Plasma Half-life 0.5 - 1 hourHuman[1]
ED80 (Dose for 80% twitch depression) 37 (± 4.0) µg/kgHuman[5]
ED80 after Vecuronium (10 µg/kg) 89 (± 4.4) µg/kgHuman[5]
EC50 (in vitro) 47.36 (± 9.58) µMRat (phrenic nerve-hemidiaphragm)[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Neuromuscular Blockade in Rodents using Train-of-Four (TOF) Monitoring

Objective: To quantify the degree of neuromuscular blockade induced by this compound.

Materials:

  • Anesthetized rodent (e.g., rat, mouse)

  • This compound solution

  • Peripheral nerve stimulator with recording electrodes

  • Force transducer or accelerometer

  • Data acquisition system

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia: Anesthetize the animal according to an approved institutional protocol. Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Animal Preparation:

    • Place the anesthetized animal on a heating pad to maintain normothermia.

    • Expose and isolate a peripheral nerve suitable for stimulation (e.g., the sciatic nerve).

    • Attach stimulating electrodes to the nerve.

    • Attach a force transducer or accelerometer to the corresponding muscle (e.g., the gastrocnemius muscle) to measure the evoked twitch response.

  • Baseline Measurement:

    • Deliver a supramaximal stimulus to the nerve to elicit a maximal twitch response.

    • Administer a train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz).

    • Record the baseline twitch height for each of the four stimuli (T1, T2, T3, T4). The TOF ratio is calculated as T4/T1. In a non-paralyzed state, this ratio should be close to 1.0.

  • This compound Administration:

    • Administer a bolus dose of this compound intravenously.

  • Monitoring Neuromuscular Blockade:

    • Continuously monitor the twitch response to TOF stimulation at regular intervals (e.g., every 15 seconds) following this compound administration.

    • Record the time to onset of blockade (disappearance of twitches) and the duration of the blockade (time until the return of twitches).

    • The degree of blockade can be quantified by the number of twitches observed in the TOF response. The disappearance of the fourth twitch (T4) indicates approximately 75% blockade, while the disappearance of the first twitch (T1) indicates a profound blockade.

  • Data Analysis:

    • Plot the twitch height over time to visualize the onset, depth, and duration of the neuromuscular blockade.

    • Calculate the time to recovery of the TOF ratio to a predetermined value (e.g., 0.9).

Protocol 2: In Vitro Assessment of this compound on a Phrenic Nerve-Hemidiaphragm Preparation

Objective: To determine the potency (EC50) of this compound in an isolated nerve-muscle preparation.

Materials:

  • Euthanized rodent (e.g., rat, mouse)

  • Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2

  • Organ bath with stimulating and recording electrodes

  • Force transducer

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Preparation of the Phrenic Nerve-Hemidiaphragm:

    • Dissect the phrenic nerve and the attached hemidiaphragm from a recently euthanized rodent.

    • Mount the preparation in an organ bath containing oxygenated Krebs-Ringer solution maintained at a physiological temperature (e.g., 37°C).

    • Attach the phrenic nerve to a stimulating electrode and the diaphragm to a force transducer.

  • Stabilization:

    • Allow the preparation to equilibrate for at least 30 minutes, with continuous electrical stimulation of the phrenic nerve (e.g., 0.1 Hz) to elicit regular muscle twitches.

  • Dose-Response Curve Generation:

    • Once a stable baseline twitch height is established, add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion.

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the percentage inhibition of the twitch height at each concentration.

  • Data Analysis:

    • Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition).

Signaling Pathways and Experimental Workflows

Factors_Affecting_Decamethonium_Duration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_mod Modulating Factors This compound This compound Administration Absorption Absorption (Rapid) This compound->Absorption Distribution Distribution to Neuromuscular Junction Absorption->Distribution Excretion Renal Excretion (Unchanged Drug) Distribution->Excretion ReceptorBinding Binding to Nicotinic Acetylcholine Receptors Distribution->ReceptorBinding Metabolism Metabolism (Negligible) Depolarization Persistent Depolarization of Motor Endplate ReceptorBinding->Depolarization Blockade Neuromuscular Blockade Depolarization->Blockade Duration Duration of Action Blockade->Duration RenalFunction Renal Function RenalFunction->Excretion affects rate BodyTemp Body Temperature BodyTemp->Blockade prolongs with hypothermia Electrolytes Electrolyte Balance (K+, Mg++) Electrolytes->Blockade influences magnitude DrugInteractions Drug Interactions DrugInteractions->ReceptorBinding can antagonize or potentiate

Caption: Factors influencing the duration of action of this compound.

Experimental_Workflow_InVivo Start Start: Anesthetize Rodent Prep Prepare Animal: Isolate Nerve, Attach Electrodes & Transducer Start->Prep Baseline Record Baseline TOF Response Prep->Baseline Administer Administer this compound (IV) Baseline->Administer Monitor Monitor TOF Response Continuously Administer->Monitor Recovery Record Time to Recovery Monitor->Recovery Analyze Analyze Data: Onset, Duration, Recovery Time Recovery->Analyze End End of Experiment Analyze->End

Caption: In Vivo Neuromuscular Monitoring Workflow.

References

Validation & Comparative

A Comparative Guide to Decamethonium and Succinylcholine: Unraveling the Nuances of Depolarizing Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of two depolarizing neuromuscular blocking agents: decamethonium and succinylcholine. While both drugs share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles have led to divergent clinical applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these agents.

Executive Summary

This compound and succinylcholine are both agonists at the nicotinic acetylcholine receptor (nAChR) on the motor endplate, leading to persistent depolarization and subsequent neuromuscular blockade. However, succinylcholine's rapid onset and short duration of action, owing to its hydrolysis by plasma cholinesterases, have established it as a mainstay for procedures requiring brief muscle relaxation, such as tracheal intubation. In contrast, this compound exhibits a longer and more unpredictable duration of action, which has largely led to its discontinuation in clinical practice. Key differences also lie in the nature of the neuromuscular block they produce, with succinylcholine inducing a more sustained depolarization and this compound causing a desensitization that is more challenging to reverse.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound and succinylcholine. It is important to note that direct comparative studies providing head-to-head potency values (ED50/ED95) under identical conditions are scarce due to the limited clinical use of this compound in recent decades.

ParameterThis compoundSuccinylcholineSource(s)
Potency (ED95) Not available in recent comparative literature.270 - 454 µg/kg (in children, age-dependent)[1]
Onset of Action Rapid30 - 60 seconds[2]
Duration of Action Longer acting than succinylcholine4 - 6 minutes[1]
Metabolism Primarily renal excretionHydrolysis by plasma cholinesterase (butyrylcholinesterase)

Pharmacodynamic and Side Effect Profile

FeatureThis compoundSuccinylcholineSource(s)
Mechanism of Action Nicotinic ACh receptor agonist, causing persistent depolarization (Phase I block) followed by receptor desensitization (Phase II block).Nicotinic ACh receptor agonist, causing persistent depolarization (Phase I block) followed by receptor desensitization (Phase II block).[2]
Muscle Fasciculations PresentPresent, often more pronounced.
Hyperkalemia Potential riskSignificant risk, especially in patients with burns, nerve damage, or neuromuscular disease.[1]
Increased Intraocular Pressure YesYes
Increased Intragastric Pressure YesYes
Malignant Hyperthermia Trigger YesYes
Reversal Not readily reversible with anticholinesterases; may be potentiated.Phase I block is potentiated by anticholinesterases. Phase II block may be partially antagonized.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of depolarizing neuromuscular blockers at the nicotinic acetylcholine receptor.

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Nerve Impulse Ca_Channel Voltage-gated Ca²⁺ Channel Nerve_Impulse->Ca_Channel 1. Arrival ACh_Vesicles Acetylcholine (ACh) Vesicles ACh_Vesicles->Synaptic_Cleft 3. ACh Release Ca_Channel->ACh_Vesicles 2. Ca²⁺ Influx ACh ACh nAChR Nicotinic ACh Receptor (nAChR) (Ligand-gated ion channel) ACh->nAChR 4a. ACh Binding (transient) Depolarizing_Agent This compound or Succinylcholine Depolarizing_Agent->nAChR 4b. Agent Binding (persistent) Depolarization Persistent Depolarization (Phase I Block) nAChR->Depolarization 5. Na⁺ Influx Na_Channel Voltage-gated Na⁺ Channel Muscle_Contraction Initial Fasciculations then Paralysis Na_Channel->Muscle_Contraction 8. Action Potential Block Depolarization->Na_Channel 6. Inactivation Desensitization Receptor Desensitization (Phase II Block) Depolarization->Desensitization 7. Prolonged Exposure

Mechanism of depolarizing neuromuscular blockers.

Experimental Protocols

In Vitro Analysis: Phrenic Nerve-Hemi-Diaphragm Preparation

This ex vivo method is a classic pharmacological preparation to assess the effects of neuromuscular blocking agents.

Objective: To determine the potency and characteristics of neuromuscular blockade by this compound and succinylcholine.

Methodology:

  • Preparation: A rat is euthanized, and the phrenic nerve and diaphragm are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).

  • Recording: The isometric contractions of the diaphragm are recorded using a force-displacement transducer connected to a data acquisition system.

  • Drug Application: After a stabilization period with consistent twitch responses, cumulative concentrations of this compound or succinylcholine are added to the organ bath.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of the drug that produces 50% of the maximal effect) for each compound. The onset and duration of the block at different concentrations can also be measured.

In Vitro Experimental Workflow Dissection 1. Dissect phrenic nerve- hemi-diaphragm from rat Mounting 2. Mount tissue in organ bath Dissection->Mounting Stimulation 3. Stimulate phrenic nerve (supramaximal pulses) Mounting->Stimulation Recording 4. Record isometric muscle contractions Stimulation->Recording Stabilization 5. Allow for stabilization of twitch response Recording->Stabilization Data_Analysis 7. Generate concentration- response curves (EC50) Recording->Data_Analysis Drug_Addition 6. Add cumulative concentrations of drug Stabilization->Drug_Addition Drug_Addition->Recording Observe effect

Workflow for in vitro neuromuscular junction analysis.
In Vivo Analysis: Electromyography in Anesthetized Animals

This in vivo approach allows for the assessment of neuromuscular blockade in a whole-animal model, providing data that may be more clinically relevant.

Objective: To evaluate the in vivo potency, onset, and duration of action of this compound and succinylcholine.

Methodology:

  • Animal Preparation: An animal (e.g., rabbit, cat) is anesthetized, and ventilation is controlled. A peripheral nerve (e.g., the ulnar nerve) is identified and prepared for stimulation.

  • Stimulation: Stimulating electrodes are placed over the nerve. Supramaximal stimuli are delivered in a specific pattern, such as a train-of-four (TOF) stimulation (four pulses at 2 Hz).

  • Recording: The evoked compound muscle action potential (CMAP) is recorded from a corresponding muscle (e.g., the adductor pollicis muscle) using recording electrodes.

  • Drug Administration: A baseline TOF response is established. This compound or succinylcholine is administered intravenously.

  • Monitoring: The degree of neuromuscular block is quantified by the reduction in the amplitude of the first twitch (T1) of the TOF and the fade in the TOF ratio (T4/T1). The time to maximum block (onset) and the time for the T1 height to recover to a certain percentage (e.g., 25% or 75%) of the baseline (duration) are measured.

  • Data Analysis: Dose-response curves can be constructed to determine the ED50 or ED95 (the dose required to produce 50% or 95% twitch depression).

In Vivo Experimental Workflow Anesthesia 1. Anesthetize and prepare animal Electrode_Placement 2. Place stimulating and recording electrodes Anesthesia->Electrode_Placement Baseline_Recording 3. Record baseline TOF response Electrode_Placement->Baseline_Recording Drug_Administration 4. Administer drug intravenously Baseline_Recording->Drug_Administration Continuous_Monitoring 5. Continuously monitor TOF response Drug_Administration->Continuous_Monitoring Data_Collection 6. Measure onset, duration, and degree of block Continuous_Monitoring->Data_Collection Dose_Response 7. Construct dose-response curves (ED50/ED95) Data_Collection->Dose_Response

Workflow for in vivo neuromuscular function assessment.

Conclusion

The comparison between this compound and succinylcholine highlights the critical role of pharmacokinetics in determining the clinical utility of a drug. While both are effective depolarizing neuromuscular blockers, the rapid and predictable metabolism of succinylcholine has made it an indispensable tool in modern anesthesia for short-term muscle relaxation. This compound, with its prolonged and less predictable effects, serves as an important pharmacological tool for research but is no longer favored for clinical use. Understanding the distinct properties of these two agents provides valuable insights for the development of new neuromuscular blocking drugs with optimized efficacy and safety profiles.

References

A Comparative Analysis of the Mechanisms of Decamethonium and Pancuronium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the neuromuscular blocking agents decamethonium and pancuronium, focusing on their distinct mechanisms of action at the nicotinic acetylcholine receptor (nAChR). The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and methodologies to elucidate the fundamental differences between these two compounds.

Overview of Neuromuscular Blocking Agents

Neuromuscular blocking agents (NMBAs) are compounds that induce skeletal muscle relaxation by interfering with the transmission of nerve impulses at the neuromuscular junction (NMJ).[1][2] They are broadly classified into two categories based on their interaction with the postsynaptic nAChR: depolarizing and non-depolarizing agents.[3][4] this compound is a classic example of a depolarizing agent, while pancuronium is a well-established non-depolarizing agent.[5][6]

Mechanism of Action: A Tale of Two Blocks

The primary difference between this compound and pancuronium lies in their effect on the nAChR and the subsequent state of the motor endplate.

This compound: The Depolarizing Agonist

This compound acts as a partial agonist of the nicotinic acetylcholine receptor.[5][7][8] Its mechanism unfolds in two phases:

  • Phase I Block (Depolarizing Block): Structurally similar to acetylcholine (ACh), this compound binds to and activates the nAChR, causing the ion channel to open.[3][7] This leads to an initial, transient depolarization of the motor endplate, which can manifest as muscle fasciculations.[1][3] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not easily degraded and persists at the synapse.[5][7] This results in a sustained depolarization of the membrane, causing voltage-gated sodium channels around the endplate to become inactivated and refractory to further stimulation.[3] The muscle fiber can no longer generate action potentials, leading to flaccid paralysis.[3][5]

  • Phase II Block (Desensitizing Block): With prolonged exposure, the nAChRs may become desensitized. In this state, the receptor closes and is unresponsive to agonists, including ACh. This phase can clinically resemble the block produced by non-depolarizing agents.[1]

Pancuronium: The Non-Depolarizing Antagonist

Pancuronium is a non-depolarizing agent that functions as a competitive antagonist at the nAChR.[6][9][10] Its mechanism is more straightforward:

  • Competitive Inhibition: Pancuronium, an aminosteroid compound, binds to the same sites on the nAChR's alpha subunits as acetylcholine.[9][10] However, this binding does not trigger the conformational change required to open the ion channel.[10] By occupying the receptor sites, pancuronium competitively blocks ACh from binding, thereby preventing the depolarization of the motor endplate.[9][11] The muscle fiber remains in its resting state, and no contraction can be initiated, resulting in paralysis.[10] This type of block can be overcome by increasing the concentration of ACh at the synapse, for instance, by administering an acetylcholinesterase inhibitor like neostigmine.[9][10]

Key Mechanistic Differences Summarized

FeatureThis compoundPancuronium
Drug Class Depolarizing Neuromuscular Blocker[3][5]Non-Depolarizing Neuromuscular Blocker[3][9]
Interaction with nAChR Partial Agonist[8][12]Competitive Antagonist[6][10]
Effect on Ion Channel Opens the channel, causing ion influx[3]Prevents the channel from opening[9][10]
Motor Endplate Potential Sustained Depolarization[1][7]No change (remains at resting potential)[10]
Initial Clinical Effect Muscle Fasciculations[1][3]No fasciculations; direct onset of paralysis[10][13]
Reversal with AChE Inhibitors Potentiates Phase I blockReverses the block[9][11]

Quantitative Comparison of Pharmacodynamics

The following table summarizes key quantitative parameters for this compound and pancuronium. It is important to note that values can vary based on the experimental model, species, and anesthetic conditions.

ParameterThis compoundPancuroniumSpecies/Model
Potency (ED50) 24 µg/kg (following recovery from this compound block, vecuronium ED50 was 3.5 µg/kg)[14]0.041 mg/kg (41 µg/kg)[15]Human
Potency (ED95) Not specified~0.05 mg/kg (50 µg/kg)[11]Human
Potency (EC50) 47.36 µM[16]5.19 µM[16]Rat (in vitro)
Binding Affinity (IC50) 6.2-8.5 µM (for muscarinic receptors)[17]5.5 nM (for nAChR)[18]Rat (heart/ileum); Mouse (BC3H-1 cells)
Onset of Action Rapid[1]3 to 5 minutes (for intubating dose)[9]Human
Duration of Action Short-acting[5][8]60 to 90 minutes[9][10]Human

Experimental Methodologies

The characterization of NMBAs relies on a variety of in vitro and in vivo experimental protocols.

Protocol 1: Determination of Agonist/Antagonist Properties via Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single nAChR channels, providing definitive data on a drug's efficacy.

  • Cell Preparation: Culture a suitable cell line expressing the nAChR of interest (e.g., BC3H-1 cells expressing embryonic mouse muscle nAChRs).[12][18]

  • Patch Formation: Use a glass micropipette to form a high-resistance seal with the cell membrane, isolating a small patch containing one or more nAChR channels ("outside-out" patch configuration).[12][19]

  • Rapid Perfusion: Employ a rapid solution exchange system to apply precise concentrations of agonists (ACh, this compound) and/or antagonists (pancuronium) to the patch.[12][18]

  • Data Acquisition: Clamp the membrane potential at a fixed voltage (e.g., -60 mV) and record the picoampere-level currents that flow through the channels when they open.

  • Analysis for Agonism (this compound):

    • Apply varying concentrations of this compound and measure the resulting current to generate a concentration-response curve.[12]

    • Calculate the maximum channel open probability, which serves as a measure of efficacy. A low probability (<0.02) indicates partial agonism.[12]

    • To confirm competitive interaction, co-apply this compound with varying concentrations of a full agonist like ACh and observe the shift in the ACh concentration-response curve.[12]

  • Analysis for Antagonism (Pancuronium):

    • Apply a fixed concentration of ACh to elicit a control current.

    • Pre-incubate the patch with varying concentrations of pancuronium before co-applying with the fixed ACh concentration.[19]

    • Measure the reduction in the ACh-elicited current to determine the inhibitory concentration (IC50).[18]

    • Measure the on-rate (kon) and off-rate (koff) of binding by analyzing the time course of block onset and recovery.[18]

Protocol 2: In Vivo Determination of Potency (ED50/ED95) via Mechanomyography

This method assesses the clinical effect of an NMBA by measuring the evoked muscle twitch response in an anesthetized animal model or human patient.

  • Subject Preparation: Anesthetize the subject (e.g., human patient, rabbit, or cat) and maintain stable anesthesia.[14][20][21]

  • Nerve Stimulation: Place stimulating electrodes over a peripheral motor nerve, such as the ulnar nerve.[22]

  • Muscle Response Measurement: Attach a force transducer to the corresponding muscle (e.g., adductor pollicis) to measure the isometric force of contraction (twitch tension).[22]

  • Baseline Measurement: Deliver supramaximal electrical stimuli at a set frequency (e.g., 0.1 Hz) to establish a stable baseline twitch response.[22]

  • Cumulative Dose Administration: Administer the NMBA intravenously in small, incremental doses. Allow the effect of each dose to reach a plateau before administering the next.[14][15]

  • Data Analysis:

    • Record the percentage of twitch depression relative to the baseline for each cumulative dose.

    • Plot the log of the dose against the probit of the response.

    • Perform linear regression on the linear portion of the curve to calculate the ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively).[15][23]

Visualized Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental logic described.

cluster_0 Normal Neuromuscular Transmission Nerve Motor Neuron Terminal ACh Acetylcholine (ACh) Nerve->ACh Release Synapse Synaptic Cleft ACh->Synapse nAChR Nicotinic ACh Receptor (Closed) Synapse->nAChR ACh Binds NaK Na+ Influx K+ Efflux nAChR->NaK Channel Opens Depol Endplate Depolarization NaK->Depol Contraction Muscle Contraction Depol->Contraction

Caption: Signaling pathway at a normal neuromuscular junction.

cluster_Deca This compound (Depolarizing) cluster_Panc Pancuronium (Non-Depolarizing) nAChR Nicotinic ACh Receptor (nAChR) Channel_Open Channel Opens nAChR->Channel_Open Channel_Closed Channel Remains Closed nAChR->Channel_Closed Deca This compound (Agonist) Deca_Binds Binds to nAChR Deca->Deca_Binds Deca_Binds->nAChR Sustained_Depol Sustained Depolarization (Fasciculations) Channel_Open->Sustained_Depol Na_Inactivation Na+ Channel Inactivation Sustained_Depol->Na_Inactivation Paralysis1 Flaccid Paralysis (Phase I Block) Na_Inactivation->Paralysis1 Panc Pancuronium (Antagonist) Panc_Binds Binds to nAChR Panc->Panc_Binds ACh Acetylcholine Block ACh Binding Blocked ACh->Block Cannot Bind Panc_Binds->nAChR Block->nAChR No_Depol No Depolarization Channel_Closed->No_Depol Paralysis2 Flaccid Paralysis No_Depol->Paralysis2

Caption: Comparative mechanisms of this compound and pancuronium.

start Start: Anesthetized Subject prep Attach Stimulating Electrodes & Force Transducer start->prep baseline Establish Stable Baseline Twitch Response (0.1 Hz) prep->baseline admin Administer Cumulative Doses of NMBA (IV) baseline->admin measure Measure % Twitch Depression at Plateau for Each Dose admin->measure plot Plot Log(Dose) vs. % Depression measure->plot analyze Perform Regression Analysis (e.g., Probit or Non-Linear) plot->analyze end Determine ED50 and ED95 analyze->end

Caption: Experimental workflow for determining NMBA potency.

References

Decamethonium vs. Vecuronium: A Comparative Analysis of Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of decamethonium and vecuronium, two neuromuscular blocking agents with distinct mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

This compound is a depolarizing neuromuscular blocking agent, while vecuronium is a non-depolarizing agent.[1][2] This fundamental difference in their mechanism of action dictates their pharmacological profiles, including potency and duration of action. Vecuronium is a competitive antagonist of the nicotinic acetylcholine receptor, whereas this compound acts as a partial agonist, causing sustained depolarization of the motor endplate.[1][3][4] Experimental data indicates that prior administration of one agent can significantly influence the potency of the other.

Mechanism of Action

The differing effects of this compound and vecuronium originate from their interaction with the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

  • Vecuronium: As a non-depolarizing agent, vecuronium acts as a competitive antagonist. It binds to the α-subunits of the nAChR without activating the ion channel.[2] By occupying the receptor sites, it prevents acetylcholine from binding, thereby inhibiting depolarization of the motor endplate and leading to muscle relaxation.[2][4]

  • This compound: As a depolarizing agent, this compound also binds to nAChRs, mimicking the action of acetylcholine and causing the ion channel to open.[5] This leads to an initial depolarization of the postsynaptic membrane, which may be observed as muscle fasciculations.[5][6] However, this compound is not metabolized by acetylcholinesterase, leading to a sustained depolarization. This persistent state renders the voltage-gated sodium channels around the endplate inactive, preventing further muscle contraction and resulting in a flaccid paralysis (Phase I block).[3][5]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle) cluster_drugs Pharmacological Intervention ACh_vesicle Acetylcholine (ACh) Vesicles nAChR Nicotinic ACh Receptor (nAChR) ACh_vesicle->nAChR ACh Released Na_channel Voltage-Gated Na+ Channel nAChR->Na_channel Depolarization (Na+ Influx) sustained_depo Phase I Block (Na+ Channel Inactivation) nAChR->sustained_depo muscle_contraction Muscle Contraction Na_channel->muscle_contraction Action Potential Vec Vecuronium (Antagonist) Vec->nAChR Binds & Blocks block_effect No Depolarization Deca This compound (Agonist) Deca->nAChR Binds & Activates (Sustained) muscle_paralysis Muscle Paralysis sustained_depo->muscle_paralysis block_effect->muscle_paralysis

Fig. 1: Mechanisms of Vecuronium and this compound at the Neuromuscular Junction.

Comparative Potency

The potency of neuromuscular blocking agents is often expressed as the effective dose required to produce a 50% (ED50) or 95% (ED95) depression in twitch tension. The available data suggests complex interactions when these drugs are used sequentially.

ParameterThis compoundVecuroniumExperimental Context
ED50 Not directly reported3.5 µg/kgDetermined after recovery from a this compound block.[7]
ED50 Not directly reported24 µg/kgCumulative dose-response without prior exposure to this compound.[7]
ED80 37 µg/kgNot reportedAdministered alone.[8]
ED80 89 µg/kgNot reportedAdministered after recovery from a small dose of vecuronium (10 µg/kg).[8]

Note: The data indicates a sevenfold increase in sensitivity to vecuronium when administered after recovery from a this compound block.[7] Conversely, prior administration of a small dose of vecuronium significantly reduces the potency of this compound, increasing its ED80 from 37 µg/kg to 89 µg/kg.[8]

Comparative Duration of Action

Vecuronium is classified as an intermediate-acting agent, while this compound is noted to be longer-acting than succinylcholine.

AgentOnset of ActionClinical DurationMetabolism & Elimination
This compound Not specifiedLonger than succinylcholine (~10 min).[6][9]Metabolized by plasma cholinesterases.[3]
Vecuronium 90 - 120 seconds (at 0.1 mg/kg).[10]20 - 45 minutes (intermediate-acting).[3][11]Primarily metabolized by the liver, with clearance via both bile and kidneys.[3][4]

Note: The clinical duration of vecuronium can be prolonged to 60-90 minutes with higher doses (e.g., 0.3 mg/kg) used to achieve a faster onset.[10]

Experimental Protocols

The data cited in this guide is derived from human clinical studies employing specific methodologies to assess neuromuscular function.

Cumulative Dose-Response Determination: This protocol was used to determine the potency (ED50) of neuromuscular blocking agents.

  • Patient Population: Healthy adult patients undergoing elective surgery.[7][8]

  • Anesthesia: Anesthesia was induced and maintained using agents such as thiopental, isoflurane, and nitrous oxide in oxygen.[8]

  • Neuromuscular Monitoring: The ulnar nerve is stimulated supramaximally at a frequency of 0.1 Hz. The evoked mechanical response (twitch tension) of the adductor pollicis muscle is measured and recorded using a mechanomyograph.[8]

  • Drug Administration: The drug (e.g., vecuronium) is administered intravenously in cumulative, incremental doses. Each subsequent dose is given after the effect of the previous dose has stabilized.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of twitch tension depression against the cumulative dose administered, allowing for the calculation of ED50 and other potency parameters.

G cluster_loop Cumulative Dosing Loop start Start: Patient Anesthetized stim Supramaximal Ulnar Nerve Stimulation (0.1 Hz) start->stim monitor Monitor Adductor Pollicis Twitch Tension (Mechanomyography) stim->monitor admin Administer Initial IV Dose of Neuromuscular Blocking Agent monitor->admin record Record Peak Twitch Depression admin->record stabilize Wait for Effect to Stabilize record->stabilize admin_next Administer Next Incremental Dose stabilize->admin_next record_next Record New Peak Twitch Depression admin_next->record_next stabilize_next Wait for Effect to Stabilize record_next->stabilize_next check Target Depression (e.g., >95%) Reached? stabilize_next->check check->admin_next No end End: Construct Dose-Response Curve & Calculate ED50/ED95 check->end Yes

Fig. 2: Experimental Workflow for Cumulative Dose-Response Neuromuscular Study.

Conclusion

This compound and vecuronium are neuromuscular blocking agents with fundamentally different pharmacological profiles. Vecuronium is a non-depolarizing, competitive antagonist with an intermediate duration of action.[3][11] this compound is a depolarizing agonist that produces a block through sustained depolarization at the motor endplate.[1][5] Their potencies are highly interdependent, with prior administration of a depolarizing agent sensitizing the neuromuscular junction to a non-depolarizing agent, and vice-versa.[7][8] These characteristics, along with their distinct metabolic pathways, are critical considerations in both clinical application and further drug development.

References

A Comparative Guide to Decamethonium's Effect on Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of decamethonium's performance in muscle contractility assays against other neuromuscular blocking agents. The information presented is supported by experimental data to aid in the selection of appropriate compounds for neuromuscular research.

Introduction to Neuromuscular Blocking Agents

Neuromuscular blocking agents are compounds that interfere with the transmission of nerve impulses to muscles, leading to muscle relaxation or paralysis. They are broadly categorized into two groups based on their mechanism of action at the nicotinic acetylcholine receptor (nAChR) on the motor endplate: depolarizing agents and non-depolarizing agents.

This compound is a classic example of a depolarizing muscle relaxant. It acts as a partial agonist of the nAChR.[1][2][3] Upon binding, it initially mimics acetylcholine, causing a transient depolarization of the muscle fiber membrane, which results in brief, uncoordinated muscle contractions known as fasciculations.[4] However, because this compound is not readily hydrolyzed by acetylcholinesterase, it leads to a persistent depolarization, rendering the muscle fiber resistant to further stimulation by acetylcholine and resulting in a flaccid paralysis. This is often referred to as a Phase I block.[4] With prolonged exposure, the muscle membrane may repolarize, but the nAChRs become desensitized, leading to a Phase II block, which shares characteristics with the block produced by non-depolarizing agents.[4]

Comparison with Alternative Neuromuscular Blocking Agents

The selection of a neuromuscular blocking agent for muscle contractility assays depends on the specific research question, the desired onset and duration of action, and the experimental model. This compound is now primarily used for research purposes.[1] The most common alternatives include the depolarizing agent succinylcholine and a variety of non-depolarizing agents.

Depolarizing Agents: this compound vs. Succinylcholine

Succinylcholine is the most clinically used depolarizing neuromuscular blocking agent.[5] Structurally similar to acetylcholine (it is essentially two acetylcholine molecules linked together), it shares a similar mechanism of action with this compound.[4]

ParameterThis compoundSuccinylcholineReferences
Mechanism of Action Depolarizing nAChR partial agonistDepolarizing nAChR agonist[1][4]
Onset of Action RapidVery Rapid (30-60 seconds)[4][6]
Duration of Action ShortUltra-short (5-10 minutes)[4][6]
Metabolism Not significantly metabolizedRapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase)[7][8]
Potency Less potent than succinylcholine in some preparationsGenerally more potent than this compound[9]
Key Differences Longer duration of action compared to succinylcholine.Shorter duration of action makes it suitable for brief procedures. Differences in depolarization and desensitization capabilities have been noted.[9][10]

A study using a frog nerve-muscle preparation found that comparable tension output curves were obtained with succinylcholine at concentrations of 3.75 µM, 12.5 µM, and 25 µM, and with this compound at 25 µM, 75 µM, and 150 µM, suggesting a 1:6 concentration ratio for similar effects in that model.[9] The same study noted that succinylcholine caused a greater and more sustained depolarization, while the desensitization caused by this compound was more difficult to reverse.[9]

Non-Depolarizing Agents

Non-depolarizing agents are competitive antagonists of the nAChR. They bind to the receptor without activating it, thereby preventing acetylcholine from binding and causing muscle contraction.[5][6] This class of drugs includes compounds like d-tubocurarine, pancuronium, vecuronium, and rocuronium.[11]

ParameterThis compound (Depolarizing)d-Tubocurarine (Non-Depolarizing)Pancuronium (Non-Depolarizing)Vecuronium (Non-Depolarizing)Rocuronium (Non-Depolarizing)References
Mechanism of Action nAChR partial agonistCompetitive nAChR antagonistCompetitive nAChR antagonistCompetitive nAChR antagonistCompetitive nAChR antagonist[5][11]
Initial Effect FasciculationsNo fasciculationsNo fasciculationsNo fasciculationsNo fasciculations[5]
Reversibility Not reversed by anticholinesterases (may be potentiated)Reversible by anticholinesterases (e.g., neostigmine)Reversible by anticholinesterasesReversible by anticholinesterasesReversible by anticholinesterases[10]
ED95 (mg/kg) Not commonly cited for modern clinical use~0.5-0.6~0.07~0.05~0.3[12]
Onset of Action RapidSlowerSlowerIntermediateRapid[6]
Duration of Action ShortLongLongIntermediateIntermediate[6]

ED95 is the dose required to produce a 95% reduction in muscle twitch height.

Experimental Protocols

The isolated phrenic nerve-hemidiaphragm preparation is a widely used ex vivo model to study the effects of neuromuscular blocking agents on muscle contractility.[13][14][15]

Isolated Phrenic Nerve-Hemidiaphragm Preparation

Objective: To assess the effect of this compound and other neuromuscular blocking agents on indirectly (nerve-stimulated) and directly elicited muscle contractions.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)

  • This compound bromide, succinylcholine chloride, d-tubocurarine chloride solutions

  • Organ bath with stimulating electrodes

  • Isotonic force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Dissection:

    • Humanely euthanize the rat.

    • Carefully dissect the phrenic nerve-hemidiaphragm preparation.[13]

  • Mounting the Preparation:

    • Mount the preparation in a 20 mL organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.[15]

    • The phrenic nerve is placed over a stimulating electrode.

    • The tendinous portion of the diaphragm is attached to an isotonic force transducer.

  • Equilibration:

    • Allow the preparation to equilibrate for at least 30 minutes under a resting tension of 1 g.

  • Stimulation:

    • Elicit twitch contractions by stimulating the phrenic nerve with supramaximal square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz.

  • Drug Application:

    • Once a stable baseline of contractions is achieved, add the neuromuscular blocking agent to the organ bath in a cumulative or single-dose manner.

    • Record the resulting inhibition of twitch height.

  • Data Analysis:

    • Measure the amplitude of the twitch contractions before and after drug application.

    • Calculate the percentage of inhibition of muscle contraction.

    • Construct dose-response curves to determine parameters like the IC50 or ED50.

Visualizing the Mechanism of Action

To better understand the signaling pathways and experimental workflows, the following diagrams are provided.

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Arrival ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle 2. Ca2+ Influx ACh Release ACh Release ACh Vesicle->ACh Release 3. Fusion & Exocytosis ACh ACh ACh Release->ACh AChE AChE ACh->AChE Degradation nAChR nAChR ACh->nAChR 4. Binding This compound This compound This compound->nAChR Binding & Activation Depolarization (EPP) Depolarization (EPP) nAChR->Depolarization (EPP) 5. Ion Influx Muscle Contraction Muscle Contraction Depolarization (EPP)->Muscle Contraction 6. Action Potential & Contraction

Caption: Signaling pathway at the neuromuscular junction and the action of this compound.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A 1. Dissect Phrenic Nerve- Hemidiaphragm B 2. Mount in Organ Bath A->B C 3. Equilibrate B->C D 4. Record Baseline Contractions C->D E 5. Add this compound/ Alternative D->E F 6. Record Post-Drug Contractions E->F G 7. Measure Twitch Height Inhibition F->G H 8. Construct Dose- Response Curve G->H I 9. Calculate Potency (IC50/ED50) H->I

Caption: Workflow for a muscle contractility assay using an isolated tissue preparation.

References

A Comparative Analysis of Decamethonium and Other Depolarizing Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of decamethonium and other depolarizing neuromuscular blocking agents, with a primary focus on its comparison with the clinically prevalent succinylcholine. This document synthesizes experimental data on their mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical implications to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Depolarizing Neuromuscular Blockers

Depolarizing neuromuscular blocking agents are structurally similar to the endogenous neurotransmitter acetylcholine (ACh). They act as agonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1][2] This initial agonistic action leads to depolarization of the postsynaptic membrane, resulting in transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, these agents persist at the neuromuscular junction, causing a sustained depolarization that renders the endplate refractory to further stimulation, leading to flaccid paralysis.[2][3] this compound, a historically significant depolarizing blocker, has been largely superseded in clinical practice by succinylcholine due to its longer and more variable duration of action.[4]

Comparative Pharmacokinetics and Pharmacodynamics

The clinical efficacy and safety profile of depolarizing neuromuscular blockers are dictated by their pharmacokinetic and pharmacodynamic properties. The following table summarizes key quantitative data for this compound and succinylcholine.

ParameterThis compoundSuccinylcholineOther Depolarizing Blockers (e.g., Laudexium, Suxethonium)
Onset of Action ~2 minutes~30-60 seconds[2]Data not readily available; generally considered to have varying onsets.
Duration of Action ~15 minutes4-6 minutes[2]Variable durations.
Potency (in humans) ED80: 37 µg/kg[5]Intubating Dose: 0.6 mg/kg[2]Potency varies among different compounds.
Metabolism Primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion.Rapidly hydrolyzed by plasma cholinesterase (pseudocholinesterase) to succinylmonocholine and then to succinic acid and choline.[2]Metabolism is compound-specific.
Plasma Half-life Approximately 30-60 minutesApproximately 47 secondsHalf-lives are variable.

Mechanism of Action: A Closer Look

Depolarizing blockers exert their effects through a two-phase process at the neuromuscular junction.

Phase I Block (Depolarizing Block): This initial phase is characterized by the agonistic action of the drug at the nAChR. The binding of the depolarizing agent to the α-subunits of the receptor mimics the action of ACh, leading to the opening of the ion channel and an influx of sodium ions. This causes a sustained depolarization of the motor endplate, resulting in initial muscle fasciculations followed by flaccid paralysis as the voltage-gated sodium channels in the adjacent muscle membrane become inactivated and unable to propagate further action potentials.[6]

Phase II Block (Desensitizing Block): With prolonged exposure to the depolarizing agent, the postsynaptic membrane gradually repolarizes, but the neuromuscular block persists. This is known as Phase II block, and its mechanism is thought to involve desensitization of the nAChRs, where the receptors become unresponsive to agonists despite being in a repolarized state. The characteristics of a Phase II block resemble those of a non-depolarizing block, including fade in response to tetanic stimulation.[7] Experimental evidence suggests that the desensitization caused by this compound is more challenging to reverse than that induced by succinylcholine.[8]

Experimental Protocols

The following describes a representative experimental methodology for comparing the effects of depolarizing neuromuscular blockers, based on classic in vitro nerve-muscle preparations.

In Vitro Frog Sciatic Nerve-Gastrocnemius Muscle Preparation

This preparation is a foundational model for studying the effects of neuromuscular blocking agents.

Objective: To quantify and compare the potency and characteristics of neuromuscular blockade produced by this compound and succinylcholine.

Methodology:

  • Preparation Dissection: A frog is doubly pithed, and the gastrocnemius muscle with its attached sciatic nerve is dissected and isolated. The preparation is then mounted in a tissue bath containing Ringer's solution, maintained at a constant temperature and aerated with 95% O2 and 5% CO2.

  • Stimulation and Recording: The sciatic nerve is stimulated supramaximally with electrodes, and the resulting isometric muscle contractions are recorded using a force transducer connected to a data acquisition system.

  • Drug Application: After a stabilization period with consistent twitch responses, this compound or succinylcholine is added to the tissue bath in a cumulative dose-response manner. The concentration of the drug is incrementally increased, and the resulting depression of twitch height is recorded.

  • Data Analysis: Dose-response curves are constructed by plotting the percentage of twitch inhibition against the logarithm of the drug concentration. From these curves, the effective dose required to produce a 50% or 95% reduction in twitch height (ED50 or ED95) can be determined, providing a quantitative measure of the drug's potency.

  • Washout and Reversibility: Following the generation of a maximal block, the drug is washed out of the tissue bath with fresh Ringer's solution to assess the reversibility of the neuromuscular blockade.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the analysis of depolarizing neuromuscular blockers.

G Signaling Pathway of Depolarizing Blockers cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release Triggers ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds & Activates Blocker Depolarizing Blocker Blocker->nAChR Persistently Binds & Activates Na+ Influx Na+ Influx nAChR->Na+ Influx Opens Channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Initial Repolarization Failure Repolarization Failure Depolarization->Repolarization Failure Sustained Paralysis Paralysis Repolarization Failure->Paralysis

Caption: Signaling pathway of depolarizing neuromuscular blockers.

G Experimental Workflow for In Vitro Analysis Start Start Dissect Nerve-Muscle Preparation Dissect Nerve-Muscle Preparation Start->Dissect Nerve-Muscle Preparation Mount in Tissue Bath Mount in Tissue Bath Dissect Nerve-Muscle Preparation->Mount in Tissue Bath Record Baseline Contractions Record Baseline Contractions Mount in Tissue Bath->Record Baseline Contractions Administer Drug Administer Drug Record Baseline Contractions->Administer Drug Record Drug Effect Record Drug Effect Administer Drug->Record Drug Effect Analyze Data Analyze Data Record Drug Effect->Analyze Data End End Analyze Data->End

Caption: A typical in vitro experimental workflow.

Clinical Considerations and Side Effects

The primary clinical application of depolarizing blockers, specifically succinylcholine, is to facilitate rapid sequence intubation due to its fast onset and short duration of action.[2] this compound's clinical use has been discontinued due to its prolonged and unpredictable effects.[4]

Adverse Effects:

  • Muscle Fasciculations: The initial depolarization leads to transient, involuntary muscle twitching, which can cause postoperative muscle pain.

  • Hyperkalemia: The depolarization of muscle cells results in the efflux of potassium ions, which can lead to a significant increase in serum potassium levels. This is a major concern in patients with burns, massive trauma, or certain neurological conditions.[6]

  • Increased Intraocular and Intragastric Pressure: Muscle fasciculations can transiently increase pressure in the eyes and stomach.

  • Malignant Hyperthermia: In genetically susceptible individuals, succinylcholine can trigger this life-threatening hypermetabolic state.[2]

  • Phase II Block: As previously discussed, prolonged administration can lead to a Phase II block, which may be difficult to reverse.[7]

Conclusion

This compound, while historically important in the development of neuromuscular pharmacology, has been largely replaced by succinylcholine due to its more favorable pharmacokinetic profile. The comparative analysis reveals significant differences in their onset, duration of action, and the characteristics of the neuromuscular block they produce. Succinylcholine's rapid onset and short duration make it a valuable tool in specific clinical scenarios, despite its potential for significant side effects. A thorough understanding of the pharmacology of these agents, supported by robust experimental data, is crucial for both clinical practice and the development of safer and more effective neuromuscular blocking drugs.

References

A Comparative Analysis of Decamethonium's Neuromuscular Blocking Effects: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of a compound's activity both within a living organism and in a controlled laboratory setting is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro effects of decamethonium, a depolarizing neuromuscular blocking agent. By examining quantitative data, detailed experimental protocols, and the underlying signaling pathways, this document aims to offer a clear and objective overview for professionals in the field.

This compound, a quaternary ammonium compound, induces muscle paralysis by acting as a partial agonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. Its mechanism is characterized by a two-phase block: an initial depolarization phase (Phase I) leading to muscle fasciculations and subsequent paralysis, followed by a desensitization phase (Phase II) where the neuromuscular junction becomes unresponsive to acetylcholine. While the fundamental mechanism remains consistent, the manifestation of this compound's effects can differ significantly between whole-organism (in vivo) and isolated tissue (in vitro) environments.

Quantitative Comparison of this compound's Effects

The following tables summarize key quantitative parameters of this compound's action, providing a direct comparison between in vivo and in vitro findings.

ParameterIn VivoIn VitroSpecies/Preparation
Potency (ED50/EC50) ED80: 37 µg/kgEC50: 47.36 ± 9.58 µMHuman (adductor pollicis) / Rat (phrenic nerve-hemidiaphragm)
Onset of Action ~2 minutesRapidGeneral observation
Duration of Action ~15 minutesVariable, can show recoveryGeneral observation
ParameterThis compoundSuccinylcholine (Alternative)Setting
Potency ED80: 37 µg/kgED90: 0.26 - 0.27 mg/kgIn vivo (Human)
Onset of Action ~2 minutes~60 secondsIn vivo
Duration of Action ~15 minutes~6 minutesIn vivo

Experimental Protocols

In Vivo Measurement of Neuromuscular Blockade in Rodents

This protocol outlines a common method for assessing the in vivo neuromuscular blocking effects of this compound in a rodent model.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.

  • Maintain body temperature using a heating pad.

  • Surgically expose the sciatic nerve and the gastrocnemius or tibialis anterior muscle of one hind limb.

2. Stimulation and Recording:

  • Place stimulating electrodes on the distal end of the sciatic nerve.

  • Attach the tendon of the muscle to a force-displacement transducer to record isometric twitch tension.

  • Deliver supramaximal square-wave pulses of short duration (e.g., 0.2 ms) to the nerve at a low frequency (e.g., 0.1 Hz).

3. Drug Administration:

  • Administer this compound intravenously (e.g., via the tail vein).

  • Record the resulting depression of twitch height over time.

4. Data Analysis:

  • Measure the baseline twitch tension before drug administration.

  • Calculate the percentage of twitch depression at various time points after this compound administration.

  • Determine parameters such as the dose required for a certain level of block (e.g., ED50, ED90), the time to maximal block (onset), and the time for recovery of twitch tension (duration).

In Vitro Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method allows for the study of neuromuscular transmission in an isolated tissue bath, providing a controlled environment to investigate the direct effects of this compound.

1. Tissue Dissection:

  • Euthanize a mouse or rat and exsanguinate.

  • Carefully dissect out the phrenic nerve and the attached hemidiaphragm.

  • Immediately place the preparation in a bath containing oxygenated physiological salt solution (e.g., Krebs-Ringer solution) at a constant temperature (e.g., 37°C).

2. Mounting and Stimulation:

  • Mount the hemidiaphragm in an organ bath, with the costal margin fixed and the central tendon attached to a force transducer.

  • Place the phrenic nerve in a stimulating electrode assembly.

  • Stimulate the phrenic nerve with supramaximal pulses at a defined frequency (e.g., 0.1 Hz) to elicit muscle twitches.

3. Drug Application and Washout:

  • Allow the preparation to stabilize and establish a baseline twitch response.

  • Add this compound directly to the organ bath to achieve the desired concentration.

  • Record the change in twitch tension.

  • To study recovery, replace the drug-containing solution with fresh physiological salt solution (washout).

4. Data Analysis:

  • Measure the amplitude of muscle contraction before and after drug application.

  • Construct concentration-response curves to determine the EC50 value.

  • Analyze the time course of the block and any observed fade or recovery in the presence of the drug.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) ActionPotential Action Potential Ca_channel Voltage-gated Ca2+ Channel ActionPotential->Ca_channel opens Ca_ion Ca2+ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR binds to (agonist) Ion_channel Ion Channel Opening nAChR->Ion_channel Depolarization Depolarization (Phase I) Ion_channel->Depolarization Na+ influx > K+ efflux Desensitization Desensitization (Phase II) Depolarization->Desensitization prolonged activation leads to Muscle_Contraction Initial Muscle Contraction/ Fasciculations Depolarization->Muscle_Contraction Paralysis Paralysis Desensitization->Paralysis Muscle_Contraction->Paralysis followed by

Decamethonium as a Research Tool for Myasthenia Gravis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of decamethonium with other pharmacological tools used in the study of Myasthenia Gravis (MG). The objective is to validate its utility by presenting its performance alongside alternatives, supported by experimental data and detailed protocols.

Myasthenia Gravis is an autoimmune disorder characterized by muscle weakness resulting from antibodies targeting proteins at the neuromuscular junction, most commonly the nicotinic acetylcholine receptor (nAChR).[1][2] To investigate the pathophysiology of MG and to test potential therapies, researchers rely on various pharmacological agents and animal models that mimic the disease state. This compound, a depolarizing neuromuscular blocking agent, has been used in this context. This guide will evaluate its effectiveness in comparison to other key tools.

Mechanism of Action: this compound and Its Alternatives

The primary tools used in MG research each have distinct mechanisms of action at the neuromuscular junction. Understanding these is crucial for interpreting experimental results.

This compound: Acts as a partial agonist of the nAChR.[3] It initially causes depolarization of the motor endplate, leading to muscle fasciculations, followed by a persistent depolarization that renders the endplate unresponsive to acetylcholine, resulting in muscle paralysis.[3][4] In myasthenic patients, there is an increased tolerance to this compound.[5][6]

Succinylcholine: Similar to this compound, succinylcholine is a depolarizing neuromuscular blocking agent.[6] It also acts as an agonist at the nAChR, causing initial depolarization followed by paralysis.[7] Like this compound, myasthenic patients exhibit increased resistance to its effects.[5]

Alpha-Bungarotoxin (α-BTX): This neurotoxin, derived from the venom of the banded krait, is a specific and irreversible antagonist of the nAChR.[8][9] By blocking the receptor, it prevents acetylcholine from binding, leading to paralysis.[10] It is a valuable tool for quantifying the number of nAChRs and for inducing an animal model of MG.[8][11]

Neostigmine and Pyridostigmine: These are acetylcholinesterase (AChE) inhibitors.[12] They prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and duration of action. This enhanced cholinergic stimulation can overcome the neuromuscular blockade in MG, leading to improved muscle function.[12][13] They are used both therapeutically and as diagnostic tools.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the points of intervention for these agents.

Neuromuscular Junction Signaling and Pharmacological Intervention cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) cluster_drugs Pharmacological Agents Nerve Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve Impulse->ACh_Vesicles Triggers release ACh Acetylcholine (ACh) ACh_Vesicles->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates This compound This compound / Succinylcholine This compound->nAChR Agonist (Depolarizing Block) alpha_BTX Alpha-Bungarotoxin alpha_BTX->nAChR Antagonist (Competitive Block) Neostigmine Neostigmine / Pyridostigmine Neostigmine->AChE Inhibits

Caption: Signaling at the neuromuscular junction and points of pharmacological intervention.

Comparative Performance Data

The primary animal model for studying Myasthenia Gravis is Experimental Autoimmune Myasthenia Gravis (EAMG), which is induced by immunizing animals with purified nAChR.[1][14][15] This model recapitulates many of the features of human MG, including the presence of anti-nAChR antibodies and muscle weakness.[2][16] The following tables summarize quantitative data on the effects of this compound and its alternatives in both normal and myasthenic models.

Agent Concentration Effect on End-Plate Depolarization (Normal vs. EAMG Muscle) Reference
This compound1, 5, 10, 25 µMSignificantly higher depolarization in normal muscle compared to EAMG muscle.[5]
Succinylcholine1, 5, 10, 25 µMSignificantly higher depolarization in normal muscle compared to EAMG muscle.[5]
Agent Effect on Neuromuscular Block in EAMG Interaction with Neostigmine in EAMG Reference
This compoundIncreased tolerance (less block) compared to normal animals.Neostigmine potentiates the block.[5]
SuccinylcholineIncreased tolerance (less block) compared to normal animals.Neostigmine potentiates the block.[5]
Alpha-BungarotoxinInduces a stable and prolonged muscle weakness.Not applicable (irreversible antagonist).[11]
Agent Clinical Utility in Myasthenia Gravis Typical Dosage Reference
NeostigmineImprovement in muscle function in the majority of patients.Intranasal: 9.3-13.8 mg[17][18]
PyridostigmineOften preferred over neostigmine for long-term use due to fewer side effects.Varies; plasma concentrations of 30-60 ng/ml for maximal effect.[12][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Induction of Experimental Autoimmune Myasthenia Gravis (EAMG)

The EAMG model is central to in vivo studies of MG.

EAMG Induction Workflow AChR_Source Purified nAChR (e.g., from Torpedo californica) Emulsification Emulsify nAChR with CFA AChR_Source->Emulsification Adjuvant Complete Freund's Adjuvant (CFA) Adjuvant->Emulsification Immunization Primary Immunization of Animal (e.g., Rat, Mouse) Emulsification->Immunization Booster Booster Immunization (optional) Immunization->Booster after ~4 weeks Symptom_Onset Onset of Clinical Symptoms (4-6 weeks) Immunization->Symptom_Onset Booster->Symptom_Onset EAMG_Model EAMG Animal Model for Study Symptom_Onset->EAMG_Model

Caption: Workflow for the induction of the EAMG model.

Protocol:

  • Antigen Preparation: Nicotinic acetylcholine receptor (nAChR) is purified, typically from the electric organ of Torpedo californica.[15]

  • Immunization: The purified nAChR is emulsified with Complete Freund's Adjuvant (CFA) and injected into susceptible animal strains (e.g., Lewis rats or C57BL/6 mice).[14][20]

  • Booster Injections: A booster immunization may be given after a few weeks to enhance the immune response.[14]

  • Symptom Monitoring: Animals are monitored for the development of clinical signs of MG, such as muscle weakness, fatigue, and weight loss, which typically appear 4-6 weeks after the primary immunization.[20][21]

Electrophysiological Assessment of Neuromuscular Transmission

Electrophysiology is used to quantify the effects of pharmacological agents on neuromuscular function.

Protocol:

  • Muscle Preparation: An isolated nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm) is placed in a bath containing a physiological salt solution.

  • Stimulation: The nerve is stimulated with electrical pulses.

  • Recording: The resulting muscle contraction (twitch tension) or compound muscle action potential (CMAP) is recorded.

  • Drug Application: The pharmacological agent of interest (e.g., this compound, succinylcholine) is added to the bath at various concentrations.

  • Data Analysis: The effect of the drug on the amplitude of the muscle response is quantified and compared between normal and EAMG preparations.

The following diagram illustrates the logical relationship in a comparative drug study using EAMG.

Comparative Drug Evaluation in EAMG cluster_groups Experimental Groups cluster_treatments Treatments Normal_Animals Normal Control Animals This compound This compound Normal_Animals->this compound Alternative_Drug Alternative (e.g., Succinylcholine) Normal_Animals->Alternative_Drug EAMG_Animals EAMG Model Animals EAMG_Animals->this compound EAMG_Animals->Alternative_Drug Measurement Measure Neuromuscular Function (e.g., Twitch Tension, CMAP) This compound->Measurement Alternative_Drug->Measurement Comparison Compare Dose-Response Curves Measurement->Comparison Conclusion Evaluate this compound's Validity as a Tool Comparison->Conclusion

References

A Comparative Guide to the Purity and Quality of Commercial Decamethonium Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and quality of chemical reagents are paramount to achieving reliable and reproducible experimental results. This guide provides a comprehensive assessment of commercial decamethonium bromide, a depolarizing neuromuscular blocking agent, and compares its purity and quality with two widely used alternatives: succinylcholine chloride and pancuronium bromide. This comparison is supported by experimental data from commercially available sources and detailed analytical methodologies.

Introduction to Neuromuscular Blocking Agents

This compound bromide, succinylcholine chloride, and pancuronium bromide are quaternary ammonium compounds that act at the neuromuscular junction. This compound and succinylcholine are depolarizing agents that mimic the action of acetylcholine (ACh), leading to persistent depolarization of the motor endplate and muscle paralysis.[1][2] In contrast, pancuronium bromide is a non-depolarizing agent that acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), preventing ACh from binding and causing muscle relaxation. The choice of agent often depends on the desired onset and duration of action, as well as the specific experimental or clinical context.

Purity and Quality Assessment of Commercial Products

The purity of commercially available this compound bromide and its alternatives is typically high, often exceeding 98%. However, the nature and quantity of impurities can vary between suppliers and batches. This section presents a comparative summary of purity data obtained from Certificates of Analysis (CoA) from various commercial suppliers.

Table 1: Comparison of Purity Data for this compound Bromide and Alternatives

CompoundSupplierLot NumberPurity (%)Method of Analysis
This compound Bromide Sigma-AldrichBCCM5891≥98Titration
Chem-Impex-≥98Assay by titration[3]
TCI->98.0(T)
Cayman Chemical-≥98Not Specified[4]
Santa Cruz Biotechnology-≥98Not Specified
Succinylcholine Chloride Sigma-Aldrich--USP Reference Standard[5]
Santa Cruz Biotechnology-≥99Not Specified[6]
USPR138A0-Reference Standard[7]
Pancuronium Bromide Sigma-AldrichBCCN2373-Certificate of Analysis[8]
USPR139Y0-Reference Standard[9]

Note: Specific purity values are often proprietary and not always publicly available on CoAs. The data presented here is based on the information provided by the suppliers. "(T)" likely refers to titration.

Potential Impurities

While suppliers guarantee a high level of purity, it is crucial for researchers to be aware of potential impurities that could influence experimental outcomes.

  • This compound Bromide: Specific impurities for this compound bromide are not well-documented in publicly available literature or pharmacopoeias. However, potential impurities could arise from the synthesis process, such as incomplete reactions leading to the presence of starting materials (e.g., 1,10-dibromodecane and trimethylamine) or byproducts of side reactions. Degradation products may also be present, although aqueous solutions of this compound bromide are reported to be stable and can be sterilized by autoclaving.

  • Succinylcholine Chloride: The United States Pharmacopeia (USP) monograph for succinylcholine chloride lists potential impurities, including:

    • Succinic acid: A hydrolysis product.

    • Succinylmonocholine chloride: A hydrolysis product where one of the choline esters has been cleaved.

    • Choline chloride: A hydrolysis product.

  • Pancuronium Bromide: The European Pharmacopoeia (EP) and USP monographs for pancuronium bromide mention potential related substances, including:

    • Vecuronium bromide: A structurally similar neuromuscular blocking agent.

    • Other degradation products resulting from hydrolysis of the ester groups.

Experimental Protocols for Purity and Quality Assessment

A variety of analytical techniques are employed to assess the purity and quality of neuromuscular blocking agents. The following sections provide detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Succinylcholine Chloride

This method is adapted from the USP monograph for Succinylcholine Chloride and is suitable for the identification and quantification of the active pharmaceutical ingredient (API) and its impurities.

1. System and Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: 4.6-mm × 25-cm; 5-µm packing L1.

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (3.85 g of 1-pentanesulfonic acid and 2.9 g of sodium chloride in 1 L of water, with 1% (v/v) of 1 N sulfuric acid) and acetonitrile (95:5).

  • Flow Rate: Approximately 1 mL/min.

  • Detection Wavelength: 214 nm.

  • Sample Temperature: Maintained at about 4°C.

2. Standard Solution Preparation:

  • Prepare a solution of USP Succinylcholine Chloride RS in the mobile phase to a known concentration.

  • Prepare a system suitability solution containing known concentrations of citric acid and succinic acid in the mobile phase.

3. Sample Preparation:

  • Accurately weigh about 100 mg of Succinylcholine Chloride, transfer to a 10-mL volumetric flask, and dissolve in and dilute with the mobile phase to volume.

4. Procedure:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas.

  • Calculate the percentage of succinylcholine chloride and any impurities based on the peak areas relative to the standard.

Thin-Layer Chromatography (TLC) for Pancuronium Bromide

This method is based on the USP monograph for Pancuronium Bromide and is used to identify and control related substances.

1. System and Conditions:

  • Plate: TLC plate coated with a 0.2-mm layer of chromatographic silica gel mixture.

  • Developing Solvent System: A mixture of isopropyl alcohol, acetonitrile, and a 400 g/L solution of sodium iodide (85:10:5).

  • Visualization: Spray the plate with a 20 g/L solution of sodium nitrite, allow to dry, and then spray with Dragendorff's TS.

2. Standard Solution Preparation:

  • Prepare a solution of USP Pancuronium Bromide RS in methylene chloride.

  • Prepare a solution containing a known concentration of USP Vecuronium Bromide RS and USP Pancuronium Bromide RS in methylene chloride.

3. Sample Preparation:

  • Prepare a solution of Pancuronium Bromide in methylene chloride containing 10 mg/mL.

4. Procedure:

  • Apply equal volumes of the sample and standard solutions to the TLC plate.

  • Develop the chromatogram in an unlined and unsaturated tank until the solvent front has moved about 8 cm.

  • Dry the plate and visualize the spots.

  • Compare the intensity of any secondary spots in the sample chromatogram with the spots in the standard chromatograms to estimate the levels of impurities.

Titration for this compound Bromide

1. Principle:

  • This is typically a non-aqueous titration. The quaternary ammonium bromide is dissolved in a suitable solvent (e.g., a mixture of acetic anhydride and acetic acid) and titrated with a standard solution of a strong acid, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically.

2. Reagents:

  • Perchloric acid, 0.1 N in glacial acetic acid.

  • Acetic anhydride.

  • Glacial acetic acid.

  • Potassium hydrogen phthalate (primary standard).

3. Standardization of Titrant:

  • Accurately weigh a quantity of dried potassium hydrogen phthalate and dissolve it in glacial acetic acid.

  • Titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically.

  • Calculate the normality of the perchloric acid solution.

4. Sample Analysis:

  • Accurately weigh a quantity of this compound bromide and dissolve it in a mixture of acetic anhydride and glacial acetic acid.

  • Titrate with the standardized 0.1 N perchloric acid solution, determining the endpoint potentiometrically.

  • Perform a blank determination and make any necessary corrections.

  • Calculate the percentage purity of this compound bromide.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the purity and quality of these neuromuscular blocking agents, the following diagrams, created using Graphviz, illustrate the experimental workflows and logical relationships.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation Sample Commercial Product (this compound Bromide or Alternative) Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Method Select Analytical Method (HPLC, TLC, Titration) Dissolution->Method Instrumentation Instrument Setup and Calibration Method->Instrumentation Analysis Sample Analysis Instrumentation->Analysis Data Data Acquisition Analysis->Data Calculation Calculation of Purity and Impurity Levels Data->Calculation Comparison Comparison with Specifications Calculation->Comparison Result Result Comparison->Result Final Report

Figure 1. General workflow for the purity assessment of neuromuscular blocking agents.

Comparison_Workflow cluster_compounds Compounds for Comparison cluster_assessment Purity and Quality Assessment cluster_evaluation Comparative Evaluation Deca This compound Bromide Purity Purity Data (from CoA) Deca->Purity Impurities Impurity Profile (from Literature/Pharmacopoeia) Deca->Impurities Methods Analytical Methods (HPLC, TLC, Titration) Deca->Methods Succ Succinylcholine Chloride Succ->Purity Succ->Impurities Succ->Methods Panc Pancuronium Bromide Panc->Purity Panc->Impurities Panc->Methods Table Data Tabulation and Comparison Purity->Table Impurities->Table Protocols Detailed Protocol Presentation Methods->Protocols Conclusion Conclusion on Relative Quality Table->Conclusion Protocols->Conclusion

Figure 2. Logical workflow for the comparative guide.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential ACh_release ACh Release AP->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Deca This compound (Agonist) Deca->nAChR Binds to and Activates Panc Pancuronium (Antagonist) Panc->nAChR Blocks Binding of ACh Depolarization Depolarization nAChR->Depolarization Activation leads to No_Depolarization No Depolarization nAChR->No_Depolarization Blockade prevents Muscle_Contraction Muscle_Contraction Depolarization->Muscle_Contraction -> Muscle Contraction (Initial) -> Paralysis Muscle_Relaxation Muscle_Relaxation No_Depolarization->Muscle_Relaxation -> Muscle Relaxation

Figure 3. Simplified signaling pathway at the neuromuscular junction.

Conclusion

The selection of a neuromuscular blocking agent for research and development purposes requires careful consideration of its purity and the potential impact of impurities. Commercial this compound bromide is readily available with a high degree of purity, typically assayed by titration. However, detailed information on its specific impurity profile is not as readily available as it is for its alternatives, succinylcholine chloride and pancuronium bromide, which have dedicated monographs in major pharmacopoeias.

For applications where the identity and quantity of minor components are critical, researchers may find the well-characterized nature of succinylcholine and pancuronium, with their established analytical methods for impurity profiling, to be advantageous. When using this compound bromide, it is advisable to request detailed certificates of analysis from the supplier and, if necessary, perform in-house analytical testing to ensure batch-to-batch consistency and the absence of interfering impurities. This guide provides the foundational information and methodologies to assist researchers in making informed decisions regarding the selection and quality assessment of these important pharmacological tools.

References

A Comparative Analysis of Neostigmine's Antagonistic Effects on Decamethonium and Suxamethonium

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential interactions of neostigmine with the depolarizing neuromuscular blocking agents, decamethonium and suxamethonium.

This guide provides a detailed comparison of the antagonistic and potentiating effects of neostigmine on the neuromuscular blockade induced by this compound and suxamethonium. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these clinically significant drug interactions.

Introduction: Mechanisms of Action

Neostigmine, a quaternary ammonium compound, functions as a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3][4] By preventing the breakdown of acetylcholine (ACh) at the neuromuscular junction, neostigmine increases the concentration of ACh in the synaptic cleft, thereby enhancing neuromuscular transmission.[1][3][4] It is primarily used to reverse the effects of non-depolarizing neuromuscular blocking agents.[1][2]

This compound and suxamethonium are depolarizing neuromuscular blocking agents. They act as agonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, mimicking the action of ACh and causing initial muscle fasciculations followed by a persistent depolarization that leads to muscle paralysis.[5] Suxamethonium-induced blockade is characterized by two distinct phases: a Phase I (depolarizing) block and a Phase II (desensitizing) block, which resembles the block produced by non-depolarizing agents.[5][6]

The interaction of neostigmine with these depolarizing agents is complex. Instead of antagonizing the initial neuromuscular block, neostigmine can potentiate the Phase I block by further increasing the concentration of ACh at the neuromuscular junction, which adds to the depolarizing effect.[1] However, neostigmine can antagonize the Phase II block of suxamethonium.[5][6][7][8] The interaction with this compound is less extensively characterized but is generally understood to involve potentiation of the neuromuscular blockade.

Quantitative Comparison of Effects

The following table summarizes the quantitative data from various experimental studies, highlighting the differential effects of neostigmine on this compound and suxamethonium induced neuromuscular blockade.

ParameterNeostigmine Effect on this compoundNeostigmine Effect on SuxamethoniumReference
Twitch Tension (in vitro rat phrenic nerve-diaphragm) Potentiation of neuromuscular block.Potentiation of Phase I block; Antagonism of Phase II block.[9]
Clinical Neuromuscular Monitoring (Train-of-Four Ratio) Not well-quantified in available literature.Antagonism of Phase II block, leading to an increase in the TOF ratio.[7][8]
Duration of Block (in vivo human studies) Not well-quantified in available literature.Prolongation of neuromuscular block when administered after suxamethonium. A second bolus of suxamethonium (1 mg/kg) after neostigmine (0.05 mg/kg) resulted in a mean duration of 23.8 minutes compared to 10.5 minutes with saline.[10]
Plasma Cholinesterase Activity No direct effect.Neostigmine can reduce plasma cholinesterase activity, thereby slowing the hydrolysis of suxamethonium and prolonging its effect.[10]

Experimental Protocols

In Vitro Phrenic Nerve-Diaphragm Preparation (Rat)

This ex vivo method is a cornerstone for studying the effects of neuromuscular blocking agents and their antagonists.

Methodology:

  • Preparation: A rat is euthanized, and the phrenic nerve and diaphragm muscle are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[11][12][13]

  • Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions (twitches).[11][12][13]

  • Recording: The isometric or isotonic contractions of the diaphragm are recorded using a force transducer connected to a data acquisition system.

  • Drug Application: After a stabilization period, this compound or suxamethonium is added to the organ bath to induce neuromuscular blockade (typically a reduction in twitch height). Subsequently, neostigmine is added in a cumulative or single-dose manner to assess its effect on the established blockade.

  • Data Analysis: The percentage of twitch height inhibition by the blocking agent and the subsequent potentiation or antagonism by neostigmine are calculated. Dose-response curves can be generated to determine parameters like ED50.

Clinical Neuromuscular Monitoring in Human Subjects

Clinical studies are essential to understand the real-world implications of these drug interactions.

Methodology:

  • Patient Selection: Anesthetized patients undergoing surgical procedures are recruited.

  • Neuromuscular Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulation to a peripheral nerve (commonly the ulnar nerve). The evoked muscle response (typically of the adductor pollicis muscle) is measured quantitatively using acceleromyography, electromyography, or mechanomyography.[6][9][14][15][16][17][18][19]

  • Drug Administration: Suxamethonium is administered to induce neuromuscular blockade. Once a stable Phase II block is established (characterized by TOF fade), neostigmine is administered intravenously.[7][8]

  • Data Collection: The TOF ratio (T4/T1) is recorded continuously to assess the degree of antagonism of the Phase II block by neostigmine.

  • Data Analysis: The change in TOF ratio over time following neostigmine administration is analyzed to quantify the rate and extent of recovery from neuromuscular blockade.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways at the neuromuscular junction and a typical experimental workflow for studying these drug interactions.

NMJ_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles Triggers Release ACh ACh ACh Vesicles->ACh Releases AChE AChE ACh->AChE Hydrolyzed by nAChR nAChR Nicotinic Receptor ACh->nAChR:port Binds & Activates Neostigmine Neostigmine Neostigmine->AChE Inhibits Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Initiates This compound This compound This compound->nAChR:port Agonist (Persistent) Suxamethonium Suxamethonium Suxamethonium->nAChR:port Agonist (Persistent)

Diagram 1: Neuromuscular Junction Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Tissue Isolate Nerve-Muscle Preparation (e.g., Phrenic Nerve-Diaphragm) Mount Tissue Mount in Organ Bath Isolate Tissue->Mount Tissue Stabilize Stabilization Period Mount Tissue->Stabilize Induce Block Administer Depolarizing Blocker (this compound or Suxamethonium) Stabilize->Induce Block Administer Neostigmine Administer Neostigmine Induce Block->Administer Neostigmine Record Data Record Muscle Twitch Response Administer Neostigmine->Record Data Measure Twitch Measure Twitch Height/ TOF Ratio Record Data->Measure Twitch Generate Curves Generate Dose-Response Curves Measure Twitch->Generate Curves Calculate ED50 Calculate ED50/Potency Generate Curves->Calculate ED50

Diagram 2: In Vitro Experimental Workflow.

Conclusion

The interaction of neostigmine with depolarizing neuromuscular blocking agents is multifaceted and clinically significant. While neostigmine reliably antagonizes the neuromuscular block produced by non-depolarizing agents, its effect on depolarizing agents is more complex. Neostigmine potentiates the Phase I block of suxamethonium and the neuromuscular block of this compound, an effect that can lead to prolonged muscle paralysis. Conversely, neostigmine can be used to antagonize the Phase II block of suxamethonium. A thorough understanding of these differential effects, supported by quantitative experimental data, is crucial for the safe and effective clinical use of these drugs and for the development of novel neuromuscular modulators. Further research is warranted to fully quantify the dose-response relationship between neostigmine and this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Decamethonium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Decamethonium, a potent neuromuscular blocking agent, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks associated with its toxicity.[2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and its contaminated materials, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area or within a closed system with appropriate exhaust ventilation to prevent dust dispersion. In case of accidental contact, wash the skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local and national regulations.[3] The primary recommendation is to engage a licensed professional waste disposal service for its removal.[2]

  • Segregation and Labeling : Unwanted or expired this compound should be clearly labeled for disposal and segregated from other laboratory chemicals to prevent accidental use.[4]

  • Packaging for Disposal :

    • Solid this compound waste should be collected in a suitable, closed container.[2] Care should be taken to avoid creating dust during transfer.[2]

    • Contaminated materials, such as gloves, bench paper, and empty vials, should be treated as hazardous waste and disposed of as unused product.[2]

  • Engaging a Licensed Waste Disposal Company : Contact a certified waste disposal company to arrange for the collection and disposal of the this compound waste.[2] This ensures that the compound is managed and treated in a compliant and environmentally sound manner.

  • Recommended Disposal Method : The preferred method of disposal for this compound is incineration.[2] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[2]

  • Spill Management : In the event of a spill, prevent the product from entering drains. Carefully pick up the spilled solid without creating dust, and place it in a suitable, closed container for disposal.[2] The cleanup refuse should also be treated as hazardous waste.[4]

Quantitative Data for Disposal

For logistical and transportation purposes, key quantitative and classification data for this compound Bromide are summarized below.

ParameterValueReference
UN Number 2811[2]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound bromide)[2]
Transport Hazard Class 6.1[2]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the key decision points and actions from the identification of waste to its final disposal.

Decamethonium_Disposal_Workflow A Identify this compound Waste (Expired, Unused, Contaminated Material) B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Segregate and Securely Package Waste in Labeled, Closed Containers B->C D Is there a spill? C->D E Contain Spill, Prevent Entry to Drains Clean up without creating dust D->E Yes G Contact Licensed Waste Disposal Company D->G No F Package Spill Residue as Hazardous Waste E->F F->G H Arrange for Professional Collection G->H I Transport to Approved Facility (UN 2811) H->I J Final Disposal via Incineration (with afterburner and scrubber) I->J

References

Essential Safety and Handling of Decamethonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Decamethonium is paramount. This neuromuscular blocking agent, while a valuable tool in research, presents significant health risks if proper protocols are not meticulously followed.

This compound bromide is classified as toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE), operational plans, and disposal procedures is critical to mitigate these risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). It is recommended to wear two pairs of gloves.[2]To prevent skin contact, which can cause irritation.[1] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye Protection Safety glasses with side-shields or goggles. A face shield is also recommended.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Respiratory Protection A NIOSH-approved P2 (EN 143) respirator cartridge or a full-face air-purifying respirator should be used.To prevent inhalation of the solid powder or aerosols, which may cause respiratory irritation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Body Protection A lab coat or a protective disposable gown made of low-permeability fabric with a solid front and long sleeves.[2]To protect the skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for weighing the solid compound and preparing solutions.

This compound Handling Workflow cluster_prep Preparation cluster_weighing Weighing Solid this compound cluster_solution Solution Preparation cluster_cleanup Cleanup and Waste Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials weigh_setup Place analytical balance inside fume hood prep_materials->weigh_setup weigh_transfer Carefully transfer desired amount to a tared weigh boat weigh_setup->weigh_transfer weigh_clean Clean any spills immediately with a damp cloth weigh_transfer->weigh_clean sol_add_solvent Add solvent to the vessel containing the weighed solid weigh_clean->sol_add_solvent sol_dissolve Gently swirl or stir to dissolve sol_add_solvent->sol_dissolve sol_label Clearly label the container with contents and concentration sol_dissolve->sol_label clean_decontaminate Decontaminate all surfaces and equipment sol_label->clean_decontaminate clean_dispose Dispose of all waste in designated hazardous waste containers clean_decontaminate->clean_dispose clean_ppe Remove PPE in the correct order clean_dispose->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Workflow for Safe Handling of this compound

Experimental Protocol for Weighing and Solution Preparation:

  • Preparation:

    • Don all required personal protective equipment as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary materials: this compound solid, spatula, weigh boat, analytical balance, solvent, and appropriate glassware.

  • Weighing the Solid:

    • Perform all weighing operations within the certified chemical fume hood.

    • Place the analytical balance inside the fume hood.

    • Carefully open the this compound container.

    • Using a clean spatula, transfer the desired amount of solid to a tared weigh boat. Avoid generating dust.

    • Close the this compound container tightly.

    • Should any solid be spilled, carefully wipe it up with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

  • Preparing the Solution:

    • Transfer the weighed this compound to the desired volumetric flask or beaker.

    • Add the appropriate solvent to the vessel. This compound bromide is freely soluble in water and alcohol.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

    • Label the container clearly with the name of the compound, concentration, date, and your initials.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation of Waste:

    • Establish a designated and clearly labeled hazardous waste container for all this compound-contaminated materials.

    • This includes empty containers, used gloves, weigh boats, disposable gowns, and any cleaning materials.

  • Containerization:

    • Solid waste should be placed in a sealed, labeled plastic bag before being placed in the main hazardous waste container.

    • Liquid waste (unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.

    • All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of toxic chemical waste. It is advisable to consult with environmental regulatory agencies for guidance on acceptable disposal practices.[4]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks to themselves and the environment, and fostering a culture of safety within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decamethonium
Reactant of Route 2
Reactant of Route 2
Decamethonium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.